molecular formula C6H12O6 B15613104 D-Allose-13C CAS No. 25191-16-6

D-Allose-13C

Número de catálogo: B15613104
Número CAS: 25191-16-6
Peso molecular: 180.16 g/mol
Clave InChI: GZCGUPFRVQAUEE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Aldohexose is a hexose with a (potential) aldehyde group at one end. It is an aldose and a hexose.
Mannose, D- has been reported in Pisum sativum with data available.

Propiedades

IUPAC Name

2,3,4,5,6-pentahydroxyhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
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InChI Key

GZCGUPFRVQAUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860057
Record name Hexose
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Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
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CAS No.

45009-62-9, 50-99-7, 2595-98-4, 25191-16-6, 3458-28-4, 1990-29-0, 93780-23-5, 2595-97-3, 15572-79-9, 4205-23-6, 110187-42-3
Record name Hexose
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Foundational & Exploratory

D-Allose-13C: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties and Applications of D-Allose-13C

D-Allose, a rare hexose (B10828440) and a C-3 epimer of D-glucose, has emerged as a molecule of significant interest in biomedical research due to its diverse biological activities.[1] Its stable isotope-labeled form, this compound, serves as a powerful tool for elucidating the metabolic fate and mechanisms of action of D-Allose, offering profound insights for researchers, scientists, and drug development professionals.[2] This technical guide provides a comprehensive overview of this compound, its properties, synthesis, and applications, with a focus on metabolic research and signaling pathways.

Core Properties of this compound

This compound is a non-radioactive, stable isotope-labeled version of D-allose where one or more carbon atoms are replaced with the carbon-13 (¹³C) isotope.[3] This labeling allows for the tracing of D-allose through various metabolic pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its application in experimental settings.

PropertyValueSource
Molecular Formula ¹³C₆H₁₂O₆ (uniformly labeled)[4]
C₆H₁₂O₆ (partially labeled)[5]
Molecular Weight 186.06 g/mol (uniformly labeled)[4]
181.15 g/mol [5]
Appearance White Crystalline Solid[4]
Melting Point 128-130 °C[4]
Solubility Soluble in water[4][6]
Isotopic Enrichment 99 atom % ¹³C[4]
NMR Spectral Data

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.[7] The following table presents the ¹³C NMR chemical shift assignments for D-[1-¹³C]allose in D₂O.

AnomerC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
α-pyranose 94.368.673.267.668.362.3
β-pyranose 94.972.872.768.375.162.8
α-furanose 97.5
β-furanose 102.3
Data sourced from Omicron Biochemicals, Inc.[3][8]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research. The following sections provide protocols for its synthesis and use in metabolic flux analysis.

Synthesis of Uniformly Labeled this compound ([U-¹³C₆]-D-Allose)

A chemo-enzymatic approach is an efficient method for synthesizing [U-¹³C₆]-D-Allose.[1][7]

Objective: To synthesize uniformly labeled D-Allose-¹³C from uniformly labeled [U-¹³C₆]-D-Glucose.

Materials:

  • Uniformly labeled [U-¹³C₆]-D-Glucose

  • Benzyl (B1604629) alcohol

  • Engineered glycoside-3-oxidase

  • LS-selectride (stereoselective reducing agent)

  • Palladium on carbon (hydrogenation catalyst)

  • Organic solvents and reagents for reaction and purification

Methodology:

  • Benzylation: Protect the anomeric carbon of [U-¹³C₆]-D-Glucose with a benzyl group to form 1-O-benzyl-U-¹³C₆-D-glucopyranoside.[2]

  • Enzymatic Oxidation: Employ an engineered glycoside 3-oxidase to selectively oxidize the C-3 position of the protected glucose derivative.[1][7] This step is highly specific and avoids the generation of byproducts.[7]

  • Stereoselective Chemical Reduction: Utilize a stereoselective reducing agent, such as LS-selectride, to reduce the resulting C-3 ketone.[1][7] This inverts the configuration at the C-3 position, yielding the allose derivative with a reported yield of 86%.[7][9]

  • Deprotection: Remove the benzyl protecting group via hydrogenation using a palladium on carbon catalyst to yield the final [U-¹³C₆]-D-Allose product.[1][2] This step has a reported yield of 94%.[7]

  • Purification and Verification: Purify the final product using column chromatography.[1][2] Verify the identity and isotopic enrichment of the synthesized D-Allose-¹³C using NMR and mass spectrometry.[1]

G cluster_synthesis This compound Synthesis Workflow U-13C6-D-Glucose U-13C6-D-Glucose Benzylation Benzylation U-13C6-D-Glucose->Benzylation 1-O-benzyl-U-13C6-D-glucopyranoside 1-O-benzyl-U-13C6-D-glucopyranoside Benzylation->1-O-benzyl-U-13C6-D-glucopyranoside Enzymatic_Oxidation Enzymatic_Oxidation 1-O-benzyl-U-13C6-D-glucopyranoside->Enzymatic_Oxidation C-3_Ketone_Intermediate C-3_Ketone_Intermediate Enzymatic_Oxidation->C-3_Ketone_Intermediate Stereoselective_Reduction Stereoselective_Reduction C-3_Ketone_Intermediate->Stereoselective_Reduction Protected_U-13C6-D-Allose Protected_U-13C6-D-Allose Stereoselective_Reduction->Protected_U-13C6-D-Allose Deprotection Deprotection Protected_U-13C6-D-Allose->Deprotection U-13C6-D-Allose U-13C6-D-Allose Deprotection->U-13C6-D-Allose

This compound Synthesis Workflow
¹³C-Metabolic Flux Analysis (MFA) of D-Allose

This protocol outlines the steps for tracing the metabolic fate of D-Allose-¹³C in a cellular system.[1]

Objective: To trace the metabolic fate of this compound and quantify its incorporation into central carbon metabolites in cancer cells.[2]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • D-Glucose-free medium

  • [U-¹³C₆]-D-Allose

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 80% Methanol (B129727)

  • Dry ice or liquid nitrogen

Methodology:

  • Cell Culture and Labeling: Culture cancer cells in a complete medium until they reach approximately 80% confluency.[2] Aspirate the medium, wash the cells once with D-Glucose-free medium, and then replace it with a medium containing a known concentration of [U-¹³C₆]-D-Allose.[1][2] Incubate for a defined period to allow for cellular uptake and metabolism.[1]

  • Metabolite Extraction: Rapidly quench metabolic activity by washing the cells with ice-cold saline.[1] Add cold (-80°C) 80% methanol to extract the metabolites.[1][10] For tissue samples, they should be freeze-clamped in liquid nitrogen and homogenized in cold methanol.[10]

  • Analytical Detection: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] For phosphorylated intermediates, hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry is recommended.[1]

  • Data Analysis: Identify and quantify the mass isotopologues of D-Allose and its downstream metabolites.[1] Correct for the natural abundance of ¹³C and use computational software to model the metabolic network and estimate intracellular fluxes.[1]

G cluster_mfa 13C-Metabolic Flux Analysis Workflow Cell_Culture Cell Culture & Labeling with this compound Quenching Quenching of Metabolic Activity Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Processing Data Analysis & Flux Estimation Analysis->Data_Processing

Workflow for 13C-MFA of D-Allose

Signaling Pathways Modulated by D-Allose

D-Allose exerts its biological effects by modulating several key signaling pathways, particularly in cancer cells.[2] this compound is instrumental in studying these pathways by allowing researchers to trace its metabolic fate while observing signaling events.[3]

Anti-Cancer Signaling Pathway

In various cancer cell lines, D-Allose has been shown to inhibit cell proliferation.[1] A key mechanism involves the upregulation of Thioredoxin Interacting Protein (TXNIP), a known tumor suppressor.[1][2] This leads to the downregulation of glucose transporter 1 (GLUT1), reducing glucose uptake and arresting the cell cycle.[1][11]

G cluster_cancer D-Allose Anti-Cancer Signaling Pathway D-Allose D-Allose Hexokinase Hexokinase D-Allose->Hexokinase D-Allose-6-P D-Allose-6-P Hexokinase->D-Allose-6-P TXNIP TXNIP (Upregulation) D-Allose-6-P->TXNIP GLUT1 GLUT1 (Downregulation) TXNIP->GLUT1 Glucose_Uptake Reduced Glucose Uptake GLUT1->Glucose_Uptake Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Glucose_Uptake->Cell_Cycle_Arrest

D-Allose anti-cancer signaling pathway
Inhibition of TLR4/PI3K/AKT Signaling

D-Allose has also been shown to exhibit anti-inflammatory and neuroprotective effects by inhibiting the TLR4/PI3K/AKT signaling pathway.[12] This pathway is crucial in inflammation and neuronal apoptosis.

G cluster_inflammation D-Allose Inhibition of TLR4/PI3K/AKT Pathway D-Allose D-Allose TLR4 TLR4 D-Allose->TLR4 PI3K PI3K TLR4->PI3K AKT AKT PI3K->AKT Inflammation_Apoptosis Neuroinflammation & Neuronal Apoptosis AKT->Inflammation_Apoptosis

Inhibition of TLR4/PI3K/AKT signaling by D-Allose

Conclusion

This compound is an indispensable tool in modern biomedical research, providing a means to trace the metabolic journey of D-Allose within cellular systems.[1] Its application in metabolic flux analysis and the study of signaling pathways is crucial for understanding its therapeutic potential in various diseases, including cancer and inflammatory conditions.[1][12] The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments that will further unravel the complexities of D-Allose metabolism and its biological functions.

References

Chemo-Enzymatic Synthesis of Uniformly Labeled D-Allose-¹³C: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a chemo-enzymatic methodology for the synthesis of uniformly labeled D-Allose-¹³C ([U-¹³C₆]-D-Allose). The incorporation of a stable isotope like ¹³C into the molecular structure of the rare sugar D-allose is invaluable for metabolic flux analysis, mechanistic studies of its biological activity, and as an internal standard for quantitative analysis.[1] D-allose, a C-3 epimer of D-glucose, has garnered significant interest for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and immunosuppressive effects.[2] This document details the synthetic pathway, experimental protocols, and analytical characterization of the labeled product.

Synthetic Strategy: A Chemo-Enzymatic Approach

The synthesis of uniformly labeled D-Allose-¹³C can be efficiently achieved through a three-step chemo-enzymatic process starting from commercially available uniformly labeled D-Glucose-¹³C.[2] This strategy leverages the high selectivity of enzymatic catalysis for the initial oxidation step and the stereochemical control of chemical reduction to yield the desired allose configuration.

The general workflow involves:

  • Protection of the anomeric carbon: To ensure regioselective oxidation at the C-3 position, the anomeric carbon of [U-¹³C₆]-D-Glucose is first protected, for example, as a benzyl (B1604629) glucoside.

  • Regioselective enzymatic oxidation: An engineered glycoside-3-oxidase is employed to selectively oxidize the hydroxyl group at the C-3 position of the protected [U-¹³C₆]-D-Glucose, yielding a 3-keto intermediate.[3][4]

  • Stereoselective chemical reduction: The 3-keto intermediate is then stereoselectively reduced using a chemical reducing agent, such as LS-Selectride, to invert the stereochemistry at the C-3 position, forming the allose configuration.[1][2][5]

  • Deprotection: Finally, the protecting group at the anomeric carbon is removed to yield the final product, [U-¹³C₆]-D-Allose.[2][5]

This chemo-enzymatic approach offers high yields and avoids the complex purification steps often associated with purely biological synthesis routes that can result in a mixture of sugars due to the reversibility of enzymatic reactions.[3]

Experimental Protocols

Materials
  • Uniformly labeled [U-¹³C₆]-D-Glucose

  • Benzyl alcohol

  • Engineered glycoside-3-oxidase[3][4]

  • Catalase

  • LS-Selectride (Lithium tri-sec-butylborohydride)

  • Palladium on carbon (Pd/C, 10%)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Synthesis of 1-O-benzyl-[U-¹³C₆]-D-glucopyranoside (Protected Glucose)

This initial protection step is a standard procedure in carbohydrate chemistry and is a prerequisite for the regioselective enzymatic oxidation.

Step 1: Enzymatic Oxidation of 1-O-benzyl-[U-¹³C₆]-D-glucopyranoside

This protocol is adapted from a reported chemo-enzymatic synthesis of D-allose.[5]

  • Reaction Mixture:

    • 1-O-benzyl-[U-¹³C₆]-D-glucopyranoside

    • Engineered glycoside-3-oxidase (1 U/mL)

    • Catalase (0.1 mg/mL)

    • Phosphate (B84403) buffer (pH 7.5)

  • Procedure:

    • Dissolve the protected [U-¹³C₆]-glucose in the phosphate buffer.

    • Add the engineered glycoside-3-oxidase and catalase to the solution.

    • The reaction is conducted under aerobic conditions at 25°C.

    • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction typically proceeds to completion within 6.5 hours.

  • Outcome: The reaction is expected to yield 1-O-benzyl-3-keto-[U-¹³C₆]-D-glucopyranoside with approximately 100% conversion.[5]

Step 2: Stereoselective Chemical Reduction
  • Reaction Mixture:

    • 1-O-benzyl-3-keto-[U-¹³C₆]-D-glucopyranoside

    • LS-Selectride

    • DMSO:THF (2:1 solvent mixture)

  • Procedure:

    • Dissolve the 3-keto intermediate in the DMSO:THF solvent mixture.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add LS-Selectride to the reaction mixture.

    • Maintain the reaction at 0°C for 2 hours.

    • Quench the reaction carefully with water.

    • Extract the product with a suitable organic solvent and purify by column chromatography.

  • Outcome: This step yields the protected allose derivative, 1-O-benzyl-[U-¹³C₆]-D-allopyranoside.

Step 3: Deprotection
  • Reaction Mixture:

    • 1-O-benzyl-[U-¹³C₆]-D-allopyranoside

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the protected allose derivative in methanol.

    • Add the 10% Pd/C catalyst.

    • Subject the mixture to hydrogenation at 50 psi overnight.

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent to obtain the final product.

  • Outcome: This final step yields the uniformly labeled [U-¹³C₆]-D-Allose.

Data Presentation

Reaction Yields
StepReactionReagentsYieldReference
1Enzymatic OxidationEngineered glycoside-3-oxidase, Catalase~100%[5]
2Stereoselective ReductionLS-Selectride86%[5]
3Deprotection (Hydrogenation)10% Pd/C, H₂94%[5]
Overall Chemo-enzymatic Synthesis ~81% [3][4]
Analytical Data for Product Characterization

The identity, purity, and isotopic enrichment of the synthesized [U-¹³C₆]-D-Allose must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]

3.2.1. Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the final product.[1]

CompoundMolecular FormulaMonoisotopic Mass (Da)
D-Allose (unlabeled)C₆H₁₂O₆180.063388
[U-¹³C₆]-D-Allose¹³C₆H₁₂O₆186.083568

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of carbohydrates.[1] For uniformly ¹³C-labeled compounds, both ¹H and ¹³C NMR spectra will show complex splitting patterns due to ¹H-¹³C and ¹³C-¹³C couplings, which can be used to confirm the uniform labeling.

¹³C NMR Chemical Shift Data for D-Allose (in D₂O)

AtomChemical Shift (ppm)
C196.131
C276.325 / 73.950 / 73.883 / 69.492
C376.325 / 73.950 / 73.883 / 69.492
C463.869
C576.325 / 73.950 / 73.883 / 69.492
C663.869
Note: The multiple chemical shifts for C2, C3, and C5 are due to the presence of different tautomers in solution. Data sourced from the Biological Magnetic Resonance Bank.[1]

Visualizations

Chemo-Enzymatic Synthesis Workflow

chemo_enzymatic_synthesis cluster_start Starting Material cluster_protection Protection cluster_oxidation Enzymatic Oxidation cluster_reduction Stereoselective Reduction cluster_deprotection Deprotection start [U-¹³C₆]-D-Glucose protected_glucose 1-O-benzyl-[U-¹³C₆]-D-glucopyranoside start->protected_glucose Benzylation keto_intermediate 1-O-benzyl-3-keto-[U-¹³C₆]-D-glucopyranoside protected_glucose->keto_intermediate Glycoside-3-oxidase protected_allose 1-O-benzyl-[U-¹³C₆]-D-allopyranoside keto_intermediate->protected_allose LS-Selectride final_product [U-¹³C₆]-D-Allose protected_allose->final_product Hydrogenation (Pd/C)

Caption: Chemo-enzymatic synthesis workflow for [U-¹³C₆]-D-Allose.

Signaling Pathway Context: D-Allose Metabolism

While D-allose is poorly metabolized compared to glucose, it can enter cellular metabolic pathways, primarily through phosphorylation by hexokinase.[2] The use of ¹³C-labeled D-allose is critical to trace its metabolic fate.

allose_metabolism cluster_uptake Cellular Uptake cluster_metabolism Initial Metabolism ext_allose Extracellular [U-¹³C₆]-D-Allose int_allose Intracellular [U-¹³C₆]-D-Allose ext_allose->int_allose Glucose Transporters allose_6p [U-¹³C₆]-D-Allose-6-Phosphate int_allose->allose_6p Hexokinase (ATP -> ADP) downstream Downstream Metabolites allose_6p->downstream Further enzymatic conversions

Caption: Initial steps in the cellular metabolism of D-Allose.

References

The Biological Functions of D-Allose and its 13C Isotopologues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

D-Allose, a rare C-3 epimer of D-glucose, has emerged as a molecule of significant interest in biomedical research due to its diverse biological activities. This technical guide provides an in-depth overview of the biological functions of D-allose and the application of its 13C isotopologues in metabolic research. We explore its anti-proliferative, anti-inflammatory, and neuroprotective effects, delving into the underlying molecular mechanisms, including the upregulation of Thioredoxin-Interacting Protein (TXNIP) and the subsequent impact on glucose metabolism and cellular redox status. This document summarizes key quantitative data, provides detailed experimental protocols for researchers, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of D-allose's therapeutic potential.

Introduction

D-Allose is a naturally occurring monosaccharide found in limited quantities.[1] Unlike its abundant isomer, D-glucose, which serves as a primary cellular fuel, D-allose exhibits a range of unique and potent biological effects.[1] These include anti-cancer, anti-inflammatory, antioxidant, and immunosuppressive properties.[1] A significant portion of orally administered D-allose is absorbed and excreted unchanged in the urine, suggesting it is not a significant energy source for the body.[2] The unique biological activities of D-allose, coupled with its low caloric value, have positioned it as a promising candidate for therapeutic development.

The use of stable isotope-labeled D-allose, particularly uniformly labeled with Carbon-13 ([U-13C6]D-Allose), provides a powerful tool to trace its metabolic fate and elucidate its mechanisms of action within complex biological systems. By tracking the incorporation of 13C atoms into various metabolites, researchers can gain unprecedented insights into how D-allose influences cellular metabolism and signaling pathways.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource on the biological functions of D-allose and the practical application of its 13C isotopologues in research.

Biological Functions of D-Allose

Anti-Cancer Effects

D-Allose has demonstrated significant anti-proliferative effects in a variety of cancer cell lines.[1][3][4] Its primary mechanism of action in cancer cells involves the modulation of glucose metabolism and the induction of oxidative stress.

2.1.1. Upregulation of Thioredoxin-Interacting Protein (TXNIP)

A key molecular target of D-allose is Thioredoxin-Interacting Protein (TXNIP), a known tumor suppressor.[1][5][6][7] D-allose treatment leads to a significant upregulation of TXNIP expression in cancer cells.[1][5][6][8] TXNIP, in turn, plays a crucial role in the anti-cancer effects of D-allose through two primary mechanisms:

  • Inhibition of Glucose Uptake: Upregulated TXNIP leads to the downregulation of the primary glucose transporter, GLUT1.[3][7] This reduction in GLUT1 expression curtails the cancer cells' ability to take up glucose, a critical nutrient for their rapid proliferation, a phenomenon known as the Warburg effect.[3][7]

  • Induction of Oxidative Stress: TXNIP binds to and inhibits the antioxidant protein thioredoxin (Trx). This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis (programmed cell death) in cancer cells.[4]

2.1.2. Induction of Reactive Oxygen Species (ROS)

D-allose treatment has been shown to induce the production of intracellular ROS in cancer cells.[4][9] The increased ROS levels contribute to the cytotoxic effects of D-allose, leading to cellular damage and apoptosis.[4]

2.1.3. Cell Cycle Arrest

D-allose has been observed to induce G1 phase cell cycle arrest in cancer cells, preventing them from proceeding to the DNA synthesis (S) phase and thus halting their proliferation.[1][5][8] This effect is linked to the upregulation of TXNIP and the subsequent stabilization of the cell cycle inhibitor p27kip1.[1][5][8]

Anti-Inflammatory and Neuroprotective Effects

D-Allose exhibits potent anti-inflammatory and neuroprotective properties, particularly in the context of ischemia-reperfusion (I/R) injury.[10][11][12][13][14][15]

In animal models of cerebral I/R injury, D-allose administration has been shown to:

  • Reduce Infarct Volume: Significantly decrease the volume of brain tissue damage caused by the interruption and subsequent restoration of blood flow.[10]

  • Suppress Inflammatory Cell Infiltration: Inhibit the accumulation of neutrophils in the ischemic tissue, as indicated by reduced myeloperoxidase (MPO) activity.[10][12]

  • Decrease Pro-inflammatory Mediators: Reduce the number of cyclooxygenase-2 (COX-2)-positive cells, which are involved in the inflammatory response.[10]

These neuroprotective effects are attributed to the anti-inflammatory and antioxidant properties of D-allose.[11][14]

D-Allose 13C Isotopologues in Metabolic Research

The synthesis of D-allose labeled with the stable isotope carbon-13 ([U-13C6]D-Allose) has opened new avenues for studying its metabolic fate and mechanism of action.[13] 13C-labeled D-allose can be synthesized from commercially available [U-13C6]D-glucose through enzymatic or chemo-enzymatic methods.

By using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the path of the 13C atoms from D-allose through various metabolic pathways. This allows for:

  • Metabolic Flux Analysis: Quantifying the rate of metabolic reactions and understanding how D-allose perturbs cellular metabolism.

  • Target Identification: Identifying the enzymes and transporters that interact with D-allose.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which D-allose exerts its biological effects.

While a significant portion of D-allose is excreted unchanged, 13C tracing studies can definitively quantify any minor metabolic conversions and provide a more complete picture of its intracellular journey.

Quantitative Data

The following tables summarize quantitative data from key studies on the biological effects of D-allose.

Table 1: Anti-Cancer Effects of D-Allose
Cell LineTreatmentEffectQuantitative ValueReference
HuH-7 (Hepatocellular Carcinoma)50 mM D-allose (7 days)Inhibition of Cell Proliferation33.66 ± 2.07% of control[3]
MDA-MB-231 (Breast Adenocarcinoma)50 mM D-allose (7 days)Inhibition of Cell Proliferation47.07 ± 8.66% of control[3]
SH-SY5Y (Neuroblastoma)50 mM D-allose (7 days)Inhibition of Cell Proliferation47.18 ± 2.66% of control[3]
RT112 (Bladder Cancer)50 mM D-allose (24 h)Reduction in Cell Viability68.4 ± 1.9% of control[4]
253J (Bladder Cancer)50 mM D-allose (24 h)Reduction in Cell Viability68.2 ± 2.2% of control[4]
J82 (Bladder Cancer)50 mM D-allose (24 h)Reduction in Cell Viability60.9 ± 3.4% of control[4]
HuH-750 mM D-alloseDecrease in GLUT1 Protein Level42.32 ± 11.41% of control[3]
MDA-MB-23150 mM D-alloseDecrease in GLUT1 Protein Level62.58 ± 5.49% of control[3]
SH-SY5Y50 mM D-alloseDecrease in GLUT1 Protein Level64.40 ± 9.43% of control[3]
RT11250 mM D-allose (1 h)Increase in Intracellular ROS360.2 ± 1.7% of control[4]
253J50 mM D-allose (1 h)Increase in Intracellular ROS203.8 ± 7.9% of control[4]
J8250 mM D-allose (1 h)Increase in Intracellular ROS144.0 ± 1.8% of control[4]
HuH-7D-allose treatmentInhibition of Cell Growth~40%[1][5][8][16]
Head and Neck Cancer Cells (in vivo)D-allose treatment (15 days)Reduction in Tumor Volume61% of control[6]
Table 2: Neuroprotective Effects of D-Allose in a Rat Model of Cerebral Ischemia/Reperfusion Injury
ParameterTreatmentQuantitative ValueReference
Infarct VolumeD-allose (300 mg/kg)90.9 ± 13.5 mm³ (vs. 114.9 ± 15.3 mm³ in vehicle)[10]
Myeloperoxidase (MPO) ActivityD-alloseSignificantly suppressed compared to vehicle[10]
COX-2-Positive CellsD-alloseSignificantly decreased compared to vehicle[10]
Oxidative Stress Markers (AP-sites and 8-OHdG)D-allose (400 mg/kg)Significantly reduced compared to vehicle[11]

Signaling Pathways and Experimental Workflows

D-Allose Anti-Cancer Signaling Pathway

G D-Allose Anti-Cancer Signaling Pathway D_Allose D-Allose GLUT1 GLUT1 D_Allose->GLUT1 Enters cell via Intracellular_D_Allose Intracellular D-Allose GLUT1->Intracellular_D_Allose Glucose_Uptake Decreased Glucose Uptake GLUT1->Glucose_Uptake TXNIP TXNIP Upregulation Intracellular_D_Allose->TXNIP TXNIP->GLUT1 Downregulates Trx Thioredoxin (Trx) Inhibition TXNIP->Trx p27kip1 p27kip1 Stabilization TXNIP->p27kip1 ROS Increased ROS Trx->ROS Apoptosis Apoptosis ROS->Apoptosis Cell_Proliferation Inhibition of Cell Proliferation Apoptosis->Cell_Proliferation Glucose_Uptake->Cell_Proliferation Cell_Cycle_Arrest G1 Cell Cycle Arrest p27kip1->Cell_Cycle_Arrest Cell_Cycle_Arrest->Cell_Proliferation

Caption: D-Allose exerts its anti-cancer effects by upregulating TXNIP, leading to GLUT1 downregulation, increased ROS, and cell cycle arrest.

Experimental Workflow for Investigating D-Allose's Anti-Cancer Effects

G Workflow for D-Allose Anti-Cancer Studies Start Start: Cancer Cell Culture Treatment Treat with D-Allose (various concentrations and time points) Start->Treatment Cell_Viability Assess Cell Viability (e.g., MTT Assay) Treatment->Cell_Viability Protein_Analysis Analyze Protein Expression (e.g., Western Blot for TXNIP, GLUT1) Treatment->Protein_Analysis ROS_Measurement Measure Intracellular ROS (e.g., DCF-DA Assay) Treatment->ROS_Measurement Cell_Cycle_Analysis Analyze Cell Cycle (e.g., Flow Cytometry) Treatment->Cell_Cycle_Analysis In_Vivo In Vivo Xenograft Model (e.g., subcutaneous injection in mice) Treatment->In_Vivo End End: Data Analysis and Conclusion Cell_Viability->End Protein_Analysis->End ROS_Measurement->End Cell_Cycle_Analysis->End Tumor_Measurement Measure Tumor Growth In_Vivo->Tumor_Measurement Histology Histological Analysis of Tumors Tumor_Measurement->Histology Histology->End

Caption: A typical experimental workflow to evaluate the anti-cancer effects of D-allose both in vitro and in vivo.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of D-allose on the metabolic activity of cancer cells, which is an indicator of cell viability.[17][18][19][20]

Materials:

  • Cancer cell line of interest

  • 96-well tissue culture plates

  • Complete culture medium

  • D-Allose stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • The next day, treat the cells with various concentrations of D-allose (e.g., 0, 10, 25, 50 mM) in fresh medium. Include a vehicle control (medium without D-allose).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for TXNIP and GLUT1 Expression

This protocol is used to determine the effect of D-allose on the protein expression levels of TXNIP and GLUT1.

Materials:

  • Cancer cells treated with D-allose

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-TXNIP, anti-GLUT1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Intracellular ROS Measurement (DCF-DA Assay)

This protocol is used to quantify the levels of intracellular reactive oxygen species (ROS) after D-allose treatment.[21][22][23][24]

Materials:

  • Cancer cells treated with D-allose

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

  • Serum-free culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate or other suitable culture vessel.

  • Treat the cells with D-allose for the desired time.

  • Remove the treatment medium and wash the cells with warm PBS.

  • Load the cells with 10-20 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Add PBS or phenol (B47542) red-free medium to the wells.

  • Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.

  • Express the ROS levels as a percentage of the control (untreated) cells.

In Vivo Bladder Cancer Xenograft Model

This protocol describes a general procedure for establishing a bladder cancer xenograft model in mice to evaluate the in vivo efficacy of D-allose.[25][26][27][28][29]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Bladder cancer cell line (e.g., RT112)

  • Matrigel (optional)

  • D-allose solution for oral administration or injection

  • Calipers for tumor measurement

Procedure:

  • Harvest bladder cancer cells and resuspend them in PBS or a mixture with Matrigel.

  • Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer D-allose to the treatment group (e.g., daily oral gavage or intraperitoneal injection) and a vehicle control to the control group.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Conclusion

D-Allose is a rare sugar with a remarkable range of biological activities that hold significant therapeutic promise. Its ability to modulate fundamental cellular processes, particularly in the context of cancer and inflammation, makes it a compelling subject for further investigation. The use of 13C-labeled D-allose as a metabolic tracer is a critical tool for deepening our understanding of its mechanisms of action and for identifying new therapeutic targets. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute studies that will further unravel the therapeutic potential of this unique monosaccharide. As research progresses, D-allose may emerge as a novel therapeutic agent for a variety of diseases, offering a safe and effective treatment option.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability of D-Allose-¹³C Under Experimental Conditions

This technical guide provides a comprehensive overview of the stability of D-Allose, with a specific focus on its carbon-13 labeled counterpart, D-Allose-¹³C. Given that direct research on the stability of D-Allose-¹³C is limited, this guide synthesizes available data from studies on unlabeled D-Allose and its close isomer, D-allulose, to establish a robust framework for researchers. The document covers in vitro stability, metabolic fate, and detailed experimental protocols for stability assessment.

Introduction to D-Allose and D-Allose-¹³C

D-Allose is a rare aldohexose sugar, a C3 epimer of D-glucose, which has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, anti-proliferative, and cytoprotective effects.[1][2][3] The use of isotopically labeled D-Allose, such as D-Allose-¹³C, is invaluable for tracing its metabolic fate and understanding its mechanisms of action in both in vitro and in vivo systems.[1][4] Unlike common sugars such as glucose and fructose (B13574), D-Allose is poorly metabolized and is largely excreted from the body in its original form.[4][5] This metabolic stability is a key characteristic that makes D-Allose-¹³C a potential tool for use as a control for glucose uptake and non-metabolic distribution studies.[4]

In Vitro Stability of D-Allose-¹³C

Direct quantitative data on the stability of D-Allose-¹³C is not extensively available in public literature.[1][4] However, insights can be drawn from studies on the enzymatic production of D-Allose and the stability of its isomer, D-allulose.[1]

pH Stability

D-Allose is expected to be most stable in a neutral to slightly alkaline pH range (pH 7-8).[1] General sugar chemistry suggests a potential for degradation at highly acidic or alkaline pH values.[1] Studies on the enzymatic production of D-Allose have identified an optimal pH of 8.0, indicating a considerable degree of stability under these conditions.[1][6][7]

Temperature Stability

The compound is considered stable at physiological temperatures (37°C).[1] Degradation may occur at elevated temperatures, though studies related to its enzymatic production demonstrate stability up to 60°C.[1][6] The thermostability of glucose isomerase (GI), an enzyme used for D-Allose production, has been studied, showing a progressive decrease in half-life as temperatures increase beyond 60°C.[6]

Stability in Biological Fluids

Studies on the related rare sugar D-allulose have shown it to be highly stable in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), suggesting it is not susceptible to acid or enzymatic degradation in the gastrointestinal tract.[1] It is plausible that D-Allose exhibits similar stability.[1] Furthermore, fluorine-18-labeled D-allose showed no decomposition for up to 6 hours in rabbit blood plasma, indicating stability in biological matrices.[8]

Quantitative Stability Data

The following tables summarize the available quantitative and qualitative data regarding the stability of D-Allose under various experimental conditions.

Table 1: Summary of D-Allose Stability Under Various Conditions

ParameterConditionExpected Stability / ObservationCitation
pH Neutral to Slightly Alkaline (pH 7-8)Stable[1]
Highly Acidic or AlkalinePotential for degradation[1]
Optimal for Enzymatic Production (pH 8.0)High stability[1][6][7]
Temperature Physiological (37°C)Stable[1]
Elevated (up to 60°C)Stable in enzymatic production contexts[1][6][7]
High (>60°C)Degradation may occur; decreased enzyme stability[1][6]
Biological Fluids Simulated Gastric Fluid (SGF)Inferred to be stable (based on D-allulose)[1]
Simulated Intestinal Fluid (SIF)Inferred to be stable (based on D-allulose)[1]
Rabbit Blood PlasmaStable for at least 6 hours (based on labeled D-allose)[8]

Table 2: Half-life of Glucose Isomerase (GI) Activity for D-Allose Production at Various Temperatures

Temperature (°C)Half-life (hours)Citation
501,021[6]
60854[6]
70352[6]
8047[6]
9017[6]

In Vivo Stability and Metabolic Fate

The in vivo fate of D-Allose has not been extensively characterized.[1] However, studies using ¹³C-labeled D-Allose indicate that it is minimally metabolized and largely excreted unchanged in urine and feces.[5] This contrasts sharply with D-glucose, which is extensively metabolized through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.[4][5] Studies with human and rat hepatocytes confirm that D-Allose remains largely intact, while fructose is rapidly metabolized under the same conditions.[5]

Table 3: Comparative Metabolic Fate of D-Allose-¹³C vs. D-Glucose-¹³C

FeatureD-Allose-¹³CD-Glucose-¹³CCitation
Metabolic Activity Minimally metabolizedExtensively metabolized[4][5]
Primary Excretion Form Unchanged D-Allose (urine and feces)Metabolites (e.g., CO₂, water)[5]
Involvement in Major Pathways Not significantly involvedGlycolysis, Pentose Phosphate Pathway, TCA Cycle[4][5]
Primary Use as a Tracer Control for uptake and non-metabolic distributionQuantifying fluxes through central carbon pathways[4]

Experimental Protocols

Detailed methodologies are crucial for assessing the stability and metabolic fate of D-Allose-¹³C.

Protocol 1: In Vitro Stability Assessment of D-Allose-¹³C

This protocol is designed to assess the stability of D-Allose-¹³C under various pH and temperature conditions.[1]

  • Preparation of Solutions : Prepare stock solutions of D-Allose-¹³C (e.g., 1 mg/mL) in various buffers (e.g., pH 4, 7, 9), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF).[1]

  • Incubation : Aliquot the solutions into vials for each time point and condition. Incubate the vials at specified temperatures (e.g., 25°C, 37°C, and 50°C).[1]

  • Sampling : At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the respective vial.[1]

  • Quenching : Immediately quench the reaction by adding the aliquot to a tube containing ice-cold methanol (B129727) to precipitate any proteins and halt degradation.[1][9]

  • Analysis : Centrifuge the quenched samples to pellet debris. Analyze the supernatant using a validated analytical method such as LC-MS/MS or GC-MS to quantify the remaining D-Allose-¹³C.[1][9]

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Quenching cluster_analysis 4. Analysis prep_stock Prepare 1 mg/mL D-Allose-13C Stock Solutions aliquot Aliquot Solutions for Time Points & Conditions prep_stock->aliquot prep_buffers Buffers (pH 4, 7, 9) SGF & SIF incubate Incubate at 25°C, 37°C, 50°C aliquot->incubate sampling Withdraw Aliquots at 0, 1, 2, 4, 8, 24h incubate->sampling quenching Quench Reaction in Ice-Cold Methanol sampling->quenching centrifuge Centrifuge to Pellet Debris quenching->centrifuge analysis Analyze Supernatant via LC-MS/MS or GC-MS centrifuge->analysis

Workflow for In Vitro Stability Assessment of D-Allose-¹³C.
Protocol 2: Metabolic Stability Assessment in Hepatocytes

This protocol investigates the extent of liver metabolism.[5]

  • Cell Preparation : Thaw cryopreserved human or rat hepatocytes and suspend them in the appropriate incubation medium.[5]

  • Incubation : Add D-Allose-¹³C to the hepatocyte suspension at a specific concentration.

  • Sampling : Incubate the mixture and collect samples at various time points (e.g., 0, 30, 240 minutes).[5]

  • Termination and Analysis : Terminate the reactions and quantify the remaining D-Allose-¹³C concentration using LC-MS/MS.[5]

Protocol 3: Quantification of D-Allose-¹³C in Biological Matrices via LC-MS/MS

Accurate quantification is crucial for stability and pharmacokinetic studies.[1]

  • Principle : Liquid chromatography separates D-Allose-¹³C from other components in the sample matrix, and tandem mass spectrometry provides sensitive and specific detection.[1]

  • Sample Preparation (Plasma/Urine) : Perform protein precipitation with acetonitrile (B52724) or methanol, followed by centrifugation. The supernatant is then diluted and injected for analysis.[1]

  • Instrumentation : Utilize a suitable LC-MS/MS system with an appropriate column (e.g., HILIC) and optimized mass spectrometry parameters for the detection of D-Allose-¹³C.

Biological Signaling Pathways Influenced by D-Allose

D-Allose has been shown to modulate key signaling pathways, which is relevant for its application in drug development.

Inhibition of NF-κB Inflammatory Pathway

D-Allose has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.[1] This leads to a reduction in the production of pro-inflammatory cytokines.[1]

G cluster_cytoplasm Cytoplasm Allose D-Allose IKK IKK Complex Allose->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_complex p65/p50/IκBα (Inactive Complex) IKK->IkB_complex NFkB_p65 p65 NFkB_p50 p50 nucleus Nucleus NFkB_p65->nucleus Translocation NFkB_p50->nucleus Translocation transcription Pro-inflammatory Gene Transcription nucleus->transcription inflammation Inflammation transcription->inflammation IkB_complex->NFkB_p65 IκBα Degradation (Release) IkB_complex->NFkB_p50 IκBα Degradation (Release)

D-Allose inhibits the NF-κB inflammatory signaling pathway.
Regulation of Glucose Metabolism

D-Allose can inhibit cancer cell growth by reducing the expression of glucose transporter 1 (GLUT1).[1] This effect is thought to be mediated by the upregulation of Thioredoxin-interacting protein (TXNIP), a tumor suppressor that downregulates GLUT1.[1]

G Allose D-Allose TXNIP TXNIP (Tumor Suppressor) Allose->TXNIP Upregulates GLUT1 GLUT1 Transporter Expression TXNIP->GLUT1 Downregulates GlucoseUptake Glucose Uptake GLUT1->GlucoseUptake CellGrowth Cancer Cell Growth GlucoseUptake->CellGrowth GlucoseUptake->CellGrowth Inhibited

D-Allose regulates GLUT1 expression and glucose uptake.

Comparative Metabolic Pathways

The primary value of D-Allose-¹³C in metabolic research is its role as a tracer that is not significantly consumed in major metabolic pathways, unlike D-Glucose-¹³C. This makes it an excellent control for studying transport phenomena versus metabolic transformation.[4]

G Comparative Metabolic Fates cluster_allose This compound cluster_glucose D-Glucose-13C Allose_in This compound (Extracellular) Allose_cell Cellular Uptake Allose_in->Allose_cell Allose_out Excretion (Unchanged) Allose_cell->Allose_out Minimal Metabolism Glucose_in D-Glucose-13C (Extracellular) Glucose_cell Cellular Uptake Glucose_in->Glucose_cell Metabolism Glycolysis PPP, TCA Cycle Glucose_cell->Metabolism Extensive Metabolism Metabolites 13C-Labeled Metabolites Metabolism->Metabolites

References

The Sentinel Sugar: A Technical Guide to D-Allose-13C in Elucidating Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare C-3 epimer of D-glucose, has emerged as a molecule of significant interest in biomedical research, demonstrating potent anti-cancer, anti-inflammatory, and immunosuppressive properties.[1] While its therapeutic potential is increasingly recognized, the precise molecular mechanisms governing its action remain a subject of intense investigation. The advent of stable isotope labeling, specifically with Carbon-13 ([¹³C]), has provided a powerful tool to unravel the metabolic fate and intricate signaling cascades modulated by this unique monosaccharide.[1] Uniformly labeled D-Allose-13C ([U-¹³C₆]D-Allose) serves as a metabolic tracer, enabling researchers to track its journey within cellular systems with high precision using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This technical guide provides a comprehensive overview of the applications of this compound in elucidating signaling pathways, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate a deeper understanding of its cellular impact.

Core Signaling Pathway: D-Allose and the TXNIP-GLUT1 Axis in Cancer

A primary mechanism by which D-Allose exerts its anti-proliferative effects in cancer cells is through the upregulation of Thioredoxin-interacting protein (TXNIP), a known tumor suppressor.[1] Increased TXNIP expression leads to the downregulation of the primary glucose transporter, GLUT1, thereby restricting glucose uptake.[3][4] This metabolic reprogramming starves cancer cells of their primary energy source, leading to cell cycle arrest and inhibition of growth. The signaling cascade is believed to be initiated by the intracellular phosphorylation of D-Allose.[1][2]

D_Allose_Anticancer_Signaling cluster_intracellular Intracellular Space D-Allose-13C_ext This compound GLUT Glucose Transporter (GLUT) D-Allose-13C_ext->GLUT Uptake D-Allose-13C_int This compound Hexokinase Hexokinase D-Allose-13C_int->Hexokinase A6P D-Allose-6-Phosphate-13C Hexokinase->A6P Signal_Transduction Signal Transduction A6P->Signal_Transduction TXNIP TXNIP (Upregulation) Signal_Transduction->TXNIP GLUT1_exp GLUT1 Expression (Downregulation) TXNIP->GLUT1_exp Inhibits Glucose_Uptake Reduced Glucose Uptake GLUT1_exp->Glucose_Uptake Cell_Growth Inhibition of Cancer Cell Growth Glucose_Uptake->Cell_Growth

Figure 1: D-Allose anti-cancer signaling pathway.[1]

Tracing the Metabolic Fate of this compound

A critical application of this compound is to definitively determine its intracellular metabolic fate.[3] While it is known to be phosphorylated, the extent to which D-Allose-6-phosphate (A6P) enters central carbon metabolism—namely glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle—is not fully understood.[2][5] Stable isotope tracing experiments are designed to track the ¹³C label from D-Allose into downstream metabolites.

Quantitative Data Presentation

The following tables present hypothetical, yet illustrative, quantitative data from this compound tracing experiments in cancer cell lines. This data serves as a template for presenting experimental results.[4] The values represent the mass isotopologue distributions (MIDs) of key metabolites, indicating the number of ¹³C atoms incorporated from [U-¹³C₆]D-Allose.

Table 1: Fractional Enrichment of ¹³C in Central Carbon Metabolites after [U-¹³C₆]D-Allose Labeling [6] (Note: This is hypothetical data for illustrative purposes.)

MetabolitePathwayFractional Contribution from [U-¹³C₆]D-Allose (%)
Glucose-6-Phosphate / Fructose-6-PhosphateGlycolysis / PPP< 1%
3-PhosphoglycerateGlycolysis< 1%
LactateGlycolysis< 1%
Ribose-5-PhosphatePPP< 1%
CitrateTCA Cycle< 1%
α-KetoglutarateTCA Cycle< 1%
MalateTCA Cycle< 1%

Table 2: Mass Isotopologue Distribution in Glycolytic and TCA Cycle Intermediates [2] (Note: Data are hypothetical and for illustrative purposes only. M+n represents the mass isotopologue with 'n' ¹³C atoms.)

MetaboliteCell Line A (Relative Abundance %)Cell Line B (Relative Abundance %)
D-Allose-6-Phosphate
M+05.2 ± 0.88.1 ± 1.1
M+694.8 ± 0.891.9 ± 1.1
Fructose-6-Phosphate
M+098.7 ± 1.599.1 ± 1.3
M+61.3 ± 0.20.9 ± 0.1
Citrate
M+099.5 ± 1.999.8 ± 1.6
M+n (n>0)< 0.5< 0.2
Lactate
M+099.2 ± 1.799.6 ± 1.4
M+30.8 ± 0.10.4 ± 0.1

Experimental Protocols

Protocol 1: Cell Culture and this compound Labeling

This protocol outlines the general steps for labeling cultured cancer cells with [U-¹³C₆]D-Allose to trace its metabolic fate.[4]

Objective: To label cancer cells with [U-¹³C₆]D-Allose for metabolic flux analysis.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, HuH-7)[4][6]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) and dialyzed FBS (dFBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Glucose-free cell culture medium

  • [U-¹³C₆]D-Allose

  • Cell culture plates (e.g., 6-well or 10-cm)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Culture cells in complete medium until they reach approximately 80% confluency.[6]

  • Acclimatization (Optional but Recommended): To adapt cells, switch the medium to one containing unlabeled D-Allose at the same concentration as the planned labeling experiment for 24 hours prior to labeling.

  • Isotope Labeling:

    • Aspirate the growth medium.

    • Wash the cells once with pre-warmed, sterile PBS to remove residual glucose and serum.[2]

    • Prepare the labeling medium: Dissolve [U-¹³C₆]D-Allose in glucose-free medium to the desired final concentration (e.g., 10 mM) and supplement with 10% dialyzed FBS.[2][6]

    • Add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Incubate the cells for a defined period. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to monitor the dynamic incorporation of ¹³C.[4]

  • Metabolite Extraction: Proceed immediately to the metabolite extraction protocol after the incubation period.

Protocol 2: Metabolite Extraction and Sample Preparation

This protocol describes how to quench metabolism and extract intracellular metabolites for analysis by mass spectrometry.[1][4]

Objective: To quench metabolic activity and extract intracellular metabolites for MS analysis.

Materials:

  • Ice-cold 0.9% NaCl (Saline) solution

  • Extraction Solvent: 80% Methanol (B129727) (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • Dry ice or liquid nitrogen

Procedure:

  • Quenching:

    • Place the cell culture plate on a bed of dry ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold saline to remove extracellular metabolites.

    • Immediately add the ice-cold 80% methanol extraction solvent to the plate. The volume should be sufficient to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

  • Extraction:

    • Use a cell scraper to detach the cells in the extraction solvent.

    • Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) without heating.

  • Storage: Store the dried metabolite pellets at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis and Data Interpretation

This protocol provides a general workflow for the analysis of ¹³C-labeled metabolites.

Objective: To identify and quantify the mass isotopologues of D-Allose and its downstream metabolites.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of water and acetonitrile) appropriate for the chosen chromatography method.

  • LC Separation: Inject the sample into the LC system. Separate the metabolites using a column designed for polar metabolite analysis (e.g., HILIC or reversed-phase ion-pairing).

  • MS Detection: Analyze the eluting metabolites using the mass spectrometer in full scan mode or using a targeted multiple reaction monitoring (MRM) method to detect the different mass isotopologues for each metabolite of interest.

  • Data Analysis:

    • Identify metabolites based on their retention time and accurate mass.

    • Determine the mass isotopologue distributions (MIDs) for each identified metabolite.

    • Correct the raw MIDs for the natural abundance of ¹³C and other stable isotopes.[6]

    • Utilize computational software (e.g., INCA, Metran) to model the metabolic network and estimate intracellular fluxes based on the corrected MIDs.[6]

Workflow Visualizations

The following diagrams illustrate the experimental and logical workflows for this compound tracing studies.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Labeling 2. Isotope Labeling with [U-13C6]D-Allose Cell_Culture->Labeling Quenching 3. Quench Metabolism & Metabolite Extraction Labeling->Quenching Analysis 4. LC-MS/MS or NMR Analysis Quenching->Analysis Data_Processing 5. Data Processing (MID Calculation, Natural Abundance Correction) Analysis->Data_Processing Flux_Analysis 6. Metabolic Flux Analysis & Pathway Elucidation Data_Processing->Flux_Analysis

Figure 2: Experimental Workflow for this compound Tracing.[4]

Synthesis_Workflow Start [U-13C6]D-Glucose (Starting Material) Step1 Enzymatic Step 1: Isomerization Start->Step1 Intermediate1 [U-13C6]D-Fructose Step1->Intermediate1 Step2 Enzymatic Step 2: Epimerization Intermediate1->Step2 Intermediate2 [U-13C6]D-Allulose Step2->Intermediate2 Step3 Enzymatic Step 3: Isomerization Intermediate2->Step3 Final_Product [U-13C6]D-Allose Step3->Final_Product Purification Purification & Verification (NMR/MS) Final_Product->Purification

Figure 3: Chemo-enzymatic synthesis workflow for this compound.

Conclusion

This compound is an indispensable tool for dissecting the complex signaling and metabolic roles of its unlabeled counterpart.[6] Stable isotope tracing enables the precise tracking of its metabolic fate and its influence on interconnected signaling pathways, providing invaluable data for both academic researchers and drug development professionals.[1] The methodologies and illustrative data presented in this guide offer a robust framework for designing and executing experiments to probe the anti-cancer mechanisms of D-Allose. By elucidating how D-Allose reprograms cellular metabolism, researchers can uncover novel therapeutic vulnerabilities and accelerate the translation of this promising rare sugar into clinical applications.[2][4]

References

Tracing the Path of a Rare Sugar: An In-depth Technical Guide to D-Allose-¹³C for In Vitro Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-allose, a rare hexose (B10828440) and a C-3 epimer of D-glucose, has garnered significant scientific interest for its diverse biological activities, including anti-proliferative, anti-inflammatory, and antioxidant effects. Unlike its ubiquitous isomer, D-glucose, D-allose is poorly metabolized, making its ¹³C-labeled counterpart, D-Allose-¹³C, a unique and powerful tool for tracing rare sugar uptake and its influence on cellular metabolism and signaling pathways in vitro. This technical guide provides a comprehensive overview of the application of D-Allose-¹³C for tracing rare sugar metabolism, offering detailed experimental protocols, a summary of quantitative data, and visualizations of the key molecular pathways involved. While direct quantitative data on the metabolic fate of D-Allose-¹³C is still emerging, this guide synthesizes the current understanding of D-allose's biological effects to provide a robust framework for researchers.

Metabolic Fate and Rationale for D-Allose-¹³C Tracing

Studies have consistently shown that D-allose is not a significant substrate for the central carbon metabolism pathways such as glycolysis.[1][2] Instead of being catabolized for energy, it is largely maintained in its original form within the cell or undergoes minimal enzymatic modification. This metabolic stability is precisely what makes D-Allose-¹³C an invaluable tracer.

The primary applications for D-Allose-¹³C in vitro include:

  • Quantifying cellular uptake: Directly measuring the rate of D-allose transport into cells.[3]

  • Investigating minor metabolic routes: Identifying any limited enzymatic conversions D-allose may undergo.[1]

  • Serving as a control for glucose uptake: Distinguishing active glucose metabolism from mere cellular uptake and non-metabolic distribution.[1]

  • Elucidating downstream signaling effects: Understanding how the presence of intracellular D-allose, even if not metabolized, perturbs cellular signaling cascades.

Data Presentation: Quantitative Effects of D-Allose

While comprehensive datasets on the direct metabolic tracing of D-Allose-¹³C are not yet widely available in peer-reviewed literature, the following tables summarize key quantitative findings on the biological effects of unlabeled D-allose from in vitro studies. Additionally, hypothetical data tables are provided to illustrate how quantitative results from a D-Allose-¹³C tracing experiment would be presented.

Table 1: Effect of D-Allose on GLUT1 Expression and Glucose Uptake in Cancer Cell Lines

Cell LineD-Allose Concentration (mM)Duration of TreatmentChange in GLUT1 Protein Level (%)Change in Glucose Uptake (pmol/min/mg protein)Reference
HuH-7 (Hepatocellular Carcinoma)507 days↓ 42.32 ± 11.41From 7.81 ± 0.33 to 5.33 ± 0.50[4]
MDA-MB-231 (Breast Adenocarcinoma)507 days↓ 62.58 ± 5.49Not Reported[4]
SH-SY5Y (Neuroblastoma)507 days↓ 64.40 ± 9.43Not Reported[4]

Table 2: Effect of D-Allose on Cell Proliferation in Cancer Cell Lines

Cell LineD-Allose Concentration (mM)Duration of Treatment (h)Inhibition of Cell Growth (%)Reference
HuH-7 (Hepatocellular Carcinoma)Not specified48~40[1]
OVCAR-3 (Ovarian Carcinoma)50120Significant, dose-dependent inhibition[5]
Head and Neck Cancer Cell Lines25Not specifiedInhibition observed[6]

Table 3: Hypothetical ¹³C Fractional Enrichment in Glycolytic Intermediates After Incubation with [U-¹³C₆]D-Allose

This table presents hypothetical data for illustrative purposes to demonstrate how results from a D-Allose-¹³C tracing experiment could be summarized. M+n represents the mass isotopologue with 'n' ¹³C atoms.

MetaboliteM+0 (Unlabeled)M+1M+2M+3M+4M+5M+6 (Fully Labeled)
Glucose-6-phosphate / Fructose-6-phosphate>95%<2%<1%<1%<1%<1%<1%
Fructose-1,6-bisphosphate>98%<1%<1%<1%<1%<1%<1%
Dihydroxyacetone phosphate (B84403) / Glyceraldehyde-3-phosphate>99%<0.5%<0.5%<0.5%---
Lactate>99%<0.5%<0.5%<0.5%---

Table 4: Hypothetical ¹³C Fractional Enrichment in TCA Cycle Intermediates After Incubation with [U-¹³C₆]D-Allose

This table presents hypothetical data for illustrative purposes.

MetaboliteM+0 (Unlabeled)M+1M+2M+3M+4M+5M+6
Citrate / Isocitrate>99%<0.5%<0.5%<0.5%<0.5%<0.5%<0.5%
α-Ketoglutarate>99%<0.5%<0.5%<0.5%<0.5%<0.5%-
Succinate>99%<0.5%<0.5%<0.5%<0.5%--
Malate>99%<0.5%<0.5%<0.5%<0.5%--

Signaling Pathways Modulated by D-Allose

D-allose exerts its biological effects primarily through the modulation of key signaling pathways that regulate cell growth, metabolism, and survival.

TXNIP-Mediated Inhibition of Glucose Uptake and Cell Cycle Progression

A central mechanism of D-allose's anti-cancer activity is the upregulation of Thioredoxin-Interacting Protein (TXNIP).[1][7] TXNIP is a tumor suppressor that plays a crucial role in cellular redox balance and glucose metabolism. Increased TXNIP expression leads to the downregulation of the primary glucose transporter, GLUT1, thereby inhibiting glucose uptake and starving cancer cells of their main energy source.[4] Furthermore, D-allose-induced TXNIP stabilizes the cyclin-dependent kinase inhibitor p27kip1 by competitively inhibiting its interaction with Jab1, which would otherwise promote p27kip1's nuclear export and degradation.[1][7] The resulting accumulation of nuclear p27kip1 leads to G1 phase cell cycle arrest.[1]

D_Allose_TXNIP_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D-Allose_ext D-Allose D-Allose_int D-Allose D-Allose_ext->D-Allose_int GLUT1 TXNIP_gene TXNIP Gene D-Allose_int->TXNIP_gene Upregulates Transcription GLUT1 GLUT1 TXNIP_mRNA TXNIP mRNA TXNIP_protein TXNIP Protein TXNIP_mRNA->TXNIP_protein Translation TXNIP_protein->GLUT1 Downregulates Expression Jab1 Jab1 TXNIP_protein->Jab1 Inhibits Interaction p27kip1_cyto p27kip1 Jab1->p27kip1_cyto Promotes Nuclear Export p27kip1_cyto->Jab1 Binds p27kip1_nuc p27kip1 p27kip1_cyto->p27kip1_nuc Nuclear Import p27kip1_Jab1_complex p27kip1-Jab1 Complex Degradation Proteasomal Degradation p27kip1_Jab1_complex->Degradation TXNIP_gene->TXNIP_mRNA Transcription CDK2_CyclinE CDK2/Cyclin E p27kip1_nuc->CDK2_CyclinE Inhibits G1_S_transition G1/S Transition CDK2_CyclinE->G1_S_transition Promotes

D-Allose signaling via TXNIP to inhibit glucose uptake and cell cycle progression.
Modulation of Stress-Activated Signaling Pathways

D-allose has also been shown to activate stress-related signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) and AMP-Activated Protein Kinase (AMPK) pathways.[8] Phosphorylation of p38-MAPK is an early event following D-allose administration, which is followed by the activation of AMPK.[8] AMPK activation is a response to cellular energy stress, such as a decrease in intracellular ATP levels, which can be a consequence of inhibited glycolysis. Activated AMPK can further inhibit cell growth and proliferation.

D_Allose_Stress_Pathway D-Allose D-Allose Cellular_Stress Cellular Stress (e.g., decreased ATP) D-Allose->Cellular_Stress p38_MAPK p38 MAPK Cellular_Stress->p38_MAPK p_p38_MAPK p-p38 MAPK (Active) p38_MAPK->p_p38_MAPK Phosphorylation AMPK AMPK p_p38_MAPK->AMPK TXNIP_upregulation Upregulation of TXNIP p_p38_MAPK->TXNIP_upregulation p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation Cell_Growth_Inhibition Inhibition of Cell Growth and Proliferation p_AMPK->Cell_Growth_Inhibition p_AMPK->TXNIP_upregulation

D-Allose-induced activation of p38 MAPK and AMPK signaling pathways.

Experimental Protocols

The following protocols provide a detailed framework for conducting in vitro experiments to trace the metabolism of D-Allose-¹³C.

Protocol 1: Cell Culture and ¹³C-Labeling

Objective: To label cultured cells with [U-¹³C₆]D-Allose to trace its metabolic fate.

Materials:

  • Cell line of interest (e.g., cancer cell line)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free cell culture medium

  • [U-¹³C₆]D-Allose

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Seed cells at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Acclimatization (Optional but Recommended): One day before the experiment, switch the cells to a medium containing unlabeled D-allose at the same concentration as the planned ¹³C-labeling experiment to allow for metabolic adaptation.

  • Labeling: a. Prepare the labeling medium by supplementing glucose-free medium with [U-¹³C₆]D-Allose to the desired final concentration (e.g., 10-25 mM). Also, add dialyzed FBS and Penicillin-Streptomycin. b. Aspirate the old medium from the cells and wash once with sterile PBS. c. Add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of ¹³C into metabolites.

Protocol 2: Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular polar metabolites.

Materials:

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 4°C and >15,000 x g

Procedure:

  • Quenching: At each time point, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Extraction: a. Add 1 mL of pre-chilled (-80°C) 80% methanol to each well (for a 6-well plate). b. Use a cell scraper to detach the cells and ensure they are fully submerged in the methanol. c. Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Clarification: a. Vortex the tubes vigorously for 1 minute. b. Incubate at -20°C for at least 30 minutes to facilitate protein precipitation. c. Centrifuge the tubes at >15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Storage: The extracts can be stored at -80°C until analysis.

Protocol 3: Analysis of ¹³C-Labeled Metabolites by Mass Spectrometry (GC-MS or LC-MS)

Objective: To separate and quantify ¹³C-labeled metabolites to determine the extent of D-Allose-¹³C incorporation.

Instrumentation:

  • Gas Chromatograph or Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF, Orbitrap).

Sample Preparation for GC-MS:

  • Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: Chemically derivatize the dried metabolites to increase their volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Mass Spectrometry Analysis:

  • Separation: Inject the prepared sample into the GC-MS or LC-MS system to separate the metabolites.

  • Detection: Operate the mass spectrometer to detect the mass-to-charge ratio (m/z) of the eluting metabolites and their isotopologues (M+1, M+2, etc.).

  • Data Analysis: a. Correct the raw data for the natural abundance of ¹³C. b. Determine the mass isotopomer distribution (MID) for each metabolite to quantify the percentage of the metabolite pool that is labeled with ¹³C.

Protocol 4: Analysis of ¹³C-Labeled Metabolites by NMR Spectroscopy

Objective: To identify and quantify ¹³C-labeled metabolites in cell extracts.

Materials:

  • Deuterium oxide (D₂O) with an internal standard (e.g., TMSP)

  • NMR tubes (5 mm)

  • pH meter and solutions for pH adjustment (DCl, NaOD)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts from Protocol 2 in D₂O containing the internal standard.

  • pH Adjustment: Adjust the pH of the sample to a consistent value (e.g., 7.0) to minimize variations in chemical shifts.

  • NMR Data Acquisition: a. Acquire a 1D ¹H NMR spectrum with water suppression to get an overview of the metabolite pool. b. Acquire a 1D ¹³C NMR spectrum with proton decoupling to directly detect ¹³C-labeled metabolites. c. For more detailed analysis, acquire 2D heteronuclear correlation spectra, such as ¹H-¹³C HSQC, to unambiguously identify labeled metabolites.

Experimental and Analytical Workflow Visualization

The following diagrams illustrate the general workflows for D-Allose-¹³C tracing experiments.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture Isotope_Labeling 2. Isotope Labeling with D-Allose-¹³C Cell_Culture->Isotope_Labeling Time_Course_Sampling 3. Time-Course Sampling Isotope_Labeling->Time_Course_Sampling Metabolite_Extraction 4. Metabolite Extraction Time_Course_Sampling->Metabolite_Extraction Sample_Preparation 5. Sample Preparation (e.g., Derivatization for GC-MS) Metabolite_Extraction->Sample_Preparation MS_or_NMR_Analysis 6. MS or NMR Analysis Sample_Preparation->MS_or_NMR_Analysis Data_Processing 7. Data Processing (Correction for Natural Abundance) MS_or_NMR_Analysis->Data_Processing Metabolic_Flux_Analysis 8. Metabolic Flux Analysis and Interpretation Data_Processing->Metabolic_Flux_Analysis

General workflow for in vitro ¹³C metabolic tracer experiments.

Conclusion

D-Allose-¹³C serves as a powerful and specialized tool for researchers investigating the cellular uptake and downstream effects of rare sugars. Its metabolic stability allows for the decoupling of transport and signaling phenomena from the complexities of central carbon metabolism. The protocols and information presented in this technical guide provide a solid foundation for designing and executing in vitro studies to unravel the intricate roles of D-allose in cellular physiology and disease. As research in this area progresses, the generation of comprehensive quantitative datasets from D-Allose-¹³C tracing experiments will be crucial for fully elucidating its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for D-Allose-13C in NMR Spectroscopy for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare C3 epimer of D-glucose, has emerged as a molecule of significant interest in metabolic research and drug development due to its unique biological activities, including anti-proliferative, anti-inflammatory, and anti-hyperglycemic effects. To elucidate the metabolic fate and mechanisms of action of D-Allose, stable isotope tracing using uniformly labeled D-Allose ([U-13C6]D-Allose) coupled with Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful analytical approach. This application note provides detailed protocols for utilizing D-Allose-13C in metabolic studies, from cell culture and sample preparation to NMR data acquisition and analysis.

NMR spectroscopy provides a non-destructive method to identify and quantify 13C-labeled metabolites, offering insights into the specific carbon atom rearrangements within metabolic pathways. This allows for the detailed mapping of carbon transitions and the quantification of metabolic fluxes through central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Data Presentation: Quantitative NMR Data for Metabolic Intermediates

The following tables provide reference 13C NMR chemical shifts for D-Allose and key metabolites in central carbon metabolism. These values are essential for the identification and quantification of labeled compounds in 13C NMR spectra of cell extracts. Chemical shifts can vary slightly based on experimental conditions such as pH, temperature, and solvent.

Table 1: 13C NMR Chemical Shifts of D-Allose Anomers

Carbon Atomα-pyranose (ppm)β-pyranose (ppm)α-furanose (ppm)β-furanose (ppm)
C194.394.997.5102.3
C268.672.8Not ReportedNot Reported
C373.272.7Not ReportedNot Reported
C467.668.3Not ReportedNot Reported
C568.375.1Not ReportedNot Reported
C662.362.8Not ReportedNot Reported

Data sourced from publicly available databases and may vary based on experimental conditions.

Table 2: 13C NMR Chemical Shifts of Key Metabolites in Central Carbon Metabolism

MetaboliteCarbon AtomChemical Shift (ppm)
Glucose-6-phosphateC1α92.9
C1β96.8
Fructose-6-phosphateC2105.1
PyruvateC1171.3
C2208.3
C327.0
LactateC1178.9
C269.3
C321.1
CitrateC1/C5178.0
C2/C446.5
C375.5
SuccinateC1/C4183.0
C2/C335.0
MalateC1180.9
C270.0
C342.5
C4180.1
GlutamateC1175.7
C255.7
C328.2
C434.2
C5182.2

Note: Chemical shifts are approximate and can vary with experimental conditions. It is recommended to run standards for accurate identification.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound

This protocol outlines the general procedure for labeling cultured mammalian cells with [U-13C6]D-Allose.

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Glucose-free cell culture medium

  • [U-13C6]D-Allose

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at a density that allows them to reach 70-80% confluency at the time of labeling.

  • Acclimatization: Once cells are attached and growing, replace the complete medium with glucose-free medium supplemented with dialyzed FBS. Incubate for 1-2 hours to deplete intracellular glucose pools.

  • Labeling: Prepare the labeling medium by supplementing the glucose-free medium with the desired concentration of [U-13C6]D-Allose (typically 5-10 mM) and dialyzed FBS.

  • Incubation: Remove the acclimatization medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium. Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of 13C into various metabolites.

Protocol 2: Metabolite Extraction for NMR Analysis

This protocol describes the quenching of metabolism and extraction of polar metabolites from cultured cells.

Materials:

  • Ice-cold PBS

  • Liquid nitrogen

  • Pre-chilled (-80°C) 80% methanol (B129727) (v/v) in water

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching: At each time point, rapidly aspirate the labeling medium.

  • Washing: Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled substrate.

  • Metabolite Extraction: Add a sufficient volume of pre-chilled (-80°C) 80% methanol to the culture plate to cover the cells. Immediately place the plate on dry ice to ensure rapid quenching of metabolic activity.

  • Cell Lysis and Collection: Scrape the cells in the cold methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Drying: Lyophilize the metabolite extracts to dryness using a speed vacuum concentrator. The dried extracts can be stored at -80°C until NMR analysis.

Protocol 3: NMR Sample Preparation and Data Acquisition

This protocol details the preparation of metabolite extracts for NMR analysis and provides typical acquisition parameters for 1D 13C and 2D 1H-13C HSQC experiments.

Materials:

  • Lyophilized metabolite extract

  • Deuterium oxide (D2O) with an internal standard (e.g., DSS or TSP)

  • NMR tubes (e.g., 3 mm or 5 mm)

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of D2O containing a known concentration of an internal standard for chemical shift referencing and quantification (typically 500-600 µL for a 5 mm NMR tube).

  • pH Adjustment: Adjust the pH of the sample to a consistent value (e.g., pH 7.0) using small amounts of DCl or NaOD to minimize pH-dependent chemical shift variations.

  • Transfer to NMR Tube: Transfer the reconstituted sample to an NMR tube.

  • NMR Data Acquisition:

    • 1D 13C NMR: This experiment provides a direct overview of the 13C-labeled metabolites.

      • Pulse Program: A standard 1D 13C pulse sequence with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

      • Acquisition Parameters (Example for 600 MHz):

        • Spectral Width (SW): ~200 ppm

        • Acquisition Time (AQ): ~1.0 s

        • Relaxation Delay (D1): 2.0 s

        • Number of Scans (NS): 1024 - 4096 (or more, depending on sample concentration)

    • 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment provides higher resolution and sensitivity by correlating protons with their directly attached carbons.

      • Pulse Program: A standard gradient-enhanced HSQC pulse sequence (e.g., hsqcetgpsisp2.2 on a Bruker spectrometer).

      • Acquisition Parameters (Example for 600 MHz):

        • Spectral Width (f2 - 1H): ~12 ppm

        • Spectral Width (f1 - 13C): ~160 ppm

        • Number of Points (f2): 1024

        • Number of Increments (f1): 256

        • Number of Scans (NS): 8 - 64 (per increment)

        • Relaxation Delay (D1): 1.5 s

  • Data Processing and Analysis:

    • Processing: Process the raw NMR data using appropriate software (e.g., TopSpin, MestReNova, or NMRPipe). This includes Fourier transformation, phasing, baseline correction, and referencing to the internal standard.

    • Metabolite Identification: Identify labeled metabolites by comparing the 1H and 13C chemical shifts in the 2D HSQC spectra to spectral databases (e.g., HMDB, BMRB) and the reference data in Table 2.

    • Quantification of 13C Enrichment: The fractional 13C enrichment of a specific carbon position can be determined by comparing the intensity of the 13C-coupled proton signal to the total proton signal intensity in high-resolution 1D 1H spectra or by analyzing the cross-peak volumes in quantitative 2D HSQC experiments.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

D_Allose_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular D_Allose_ext This compound GLUT1 GLUT1 D_Allose_ext->GLUT1 Uptake D_Allose_int This compound GLUT1->D_Allose_int Glucose_uptake Reduced Glucose Uptake GLUT1->Glucose_uptake Hexokinase Hexokinase D_Allose_int->Hexokinase TXNIP TXNIP D_Allose_int->TXNIP Upregulation D_Allose_6P D-Allose-6-P Hexokinase->D_Allose_6P Phosphorylation Metabolism Central Carbon Metabolism (Glycolysis, PPP, TCA) D_Allose_6P->Metabolism TXNIP->GLUT1 Inhibition

Caption: this compound signaling pathway and its entry into central carbon metabolism.

Experimental_Workflow start Start: Cell Culture labeling Labeling with This compound start->labeling quenching Quenching and Metabolite Extraction labeling->quenching drying Lyophilization quenching->drying nmr_prep NMR Sample Preparation drying->nmr_prep nmr_acq NMR Data Acquisition (1D 13C, 2D HSQC) nmr_prep->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc end End: Metabolic Flux Quantification data_proc->end

Caption: Experimental workflow for this compound metabolic studies using NMR.

Logical_Relationship raw_data Raw NMR Data (FID) processing Data Processing (FT, Phasing, Baseline Correction) raw_data->processing spectra Processed Spectra (1D & 2D) processing->spectra identification Metabolite Identification (Database Comparison) spectra->identification quantification Quantification of 13C Enrichment identification->quantification flux_analysis Metabolic Flux Analysis quantification->flux_analysis

Caption: Logical workflow for NMR data analysis in metabolic studies.

D-Allose-13C as a Tracer in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of numerous diseases, including cancer, and represents a promising avenue for therapeutic intervention. D-Allose, a rare sugar, has demonstrated significant anti-proliferative and anti-inflammatory effects, making it a compound of interest in drug discovery. The stable isotope-labeled form, D-Allose-13C, serves as a powerful tracer to elucidate the metabolic fate and mechanisms of action of D-Allose. By tracking the incorporation of 13C atoms into various metabolites, researchers can gain unprecedented insights into how D-Allose affects cellular metabolism, identify novel therapeutic targets, and assess the efficacy of drug candidates.[1][2]

These application notes provide detailed protocols for utilizing this compound as a metabolic tracer in drug discovery and development, with a focus on cancer research.

Core Applications

  • Elucidating the Metabolic Fate of D-Allose: this compound allows for the definitive tracking of its uptake and conversion into downstream metabolites, providing clarity on its role as a direct metabolic effector.[1][2]

  • Investigating Mechanisms of Action: By tracing the influence of this compound on central carbon metabolism, researchers can understand how it perturbs key pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), which are often dysregulated in disease.[1][2][3]

  • Target Validation and Drug Screening: this compound can be employed to assess how drug candidates modulate specific metabolic pathways, helping to validate drug targets and screen for compounds with desired metabolic effects.[4]

Signaling Pathways Modulated by D-Allose

D-Allose has been shown to inhibit cancer cell growth by modulating key signaling pathways. A primary mechanism involves the upregulation of Thioredoxin-interacting protein (TXNIP), a tumor suppressor.[5][6] Increased TXNIP expression leads to the downregulation of the glucose transporter GLUT1, resulting in reduced glucose uptake and subsequent inhibition of cancer cell proliferation.[5][6]

D_Allose_Signaling D-Allose Signaling Pathway in Cancer Cells cluster_cell Cancer Cell D_Allose D-Allose TXNIP TXNIP (Thioredoxin-interacting protein) D_Allose->TXNIP Upregulates Cell_Membrane GLUT1 GLUT1 (Glucose Transporter 1) TXNIP->GLUT1 Downregulates Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Cancer_Cell_Proliferation Cancer Cell Proliferation Glucose_Uptake->Cancer_Cell_Proliferation Supports

Caption: D-Allose upregulates TXNIP, leading to GLUT1 downregulation and reduced glucose uptake.

Quantitative Data

The following tables summarize hypothetical quantitative data from a this compound tracing experiment in cancer cells to illustrate the expected outcomes. Real-world results may vary depending on the cell line and experimental conditions.

Table 1: Fractional 13C Enrichment in Central Carbon Metabolites after 24-hour Incubation with 10 mM [U-13C6]D-Allose.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Glucose-6-phosphate5.23.14.58.115.323.840.0
Fructose-6-phosphate6.13.54.98.816.124.236.4
Lactate85.35.23.16.4---
Citrate70.18.210.55.33.21.80.9
Ribose-5-phosphate20.510.315.120.833.3--

Note: Data are hypothetical and for illustrative purposes only. M+n represents the mass isotopologue with 'n' 13C atoms.[3]

Table 2: Effect of D-Allose on Cancer Cell Proliferation and Glucose Uptake.

Cell LineTreatmentCell Proliferation (% of Control)Glucose Uptake (pmol/min/mg protein)
HuH-7Control1007.81 ± 0.33
HuH-7D-Allose (50 mM)33.66 ± 2.075.33 ± 0.50
MDA-MB-231Control100-
MDA-MB-231D-Allose (50 mM)47.07 ± 8.66-
SH-SY5YControl100-
SH-SY5YD-Allose (50 mM)47.18 ± 2.66-

Note: Data adapted from a study on the effects of unlabeled D-allose.[6]

Experimental Protocols

Protocol 1: Tracing the Metabolic Fate of this compound in Cancer Cells

This protocol outlines the general workflow for a this compound labeling experiment in cultured cancer cells.

experimental_workflow Experimental Workflow for this compound Tracing Cell_Culture 1. Cell Culture (e.g., HeLa, A549) Isotope_Labeling 2. Isotope Labeling (Medium with [U-13C6]D-Allose) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction (Quench with cold methanol) Isotope_Labeling->Metabolite_Extraction Sample_Analysis 4. Sample Analysis (LC-MS or NMR) Metabolite_Extraction->Sample_Analysis Data_Analysis 5. Data Analysis (Metabolic Flux Analysis) Sample_Analysis->Data_Analysis

Caption: General workflow for a this compound tracing experiment.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • D-Glucose-free medium

  • [U-13C6]D-Allose

  • Phosphate Buffered Saline (PBS), ice-cold

  • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Cell scrapers

Procedure:

  • Cell Culture: Culture cancer cells in complete medium until they reach approximately 80% confluency.

  • Isotope Labeling:

    • Aspirate the complete medium and wash the cells once with pre-warmed, glucose-free medium.

    • Add the labeling medium containing a defined concentration of [U-13C6]D-Allose (e.g., 10 mM) and dialyzed FBS.

    • Incubate the cells for a desired time course (e.g., 0, 1, 4, 8, 24 hours).[2]

  • Metabolite Extraction:

    • Place the culture plates on ice and aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -80°C for 15 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Preparation for Analysis:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a solvent compatible with the analytical platform (e.g., 50% acetonitrile (B52724) for LC-MS).

Protocol 2: Analysis of 13C-Labeled Metabolites by LC-MS

Instrumentation:

  • High-resolution mass spectrometer coupled to a liquid chromatography system.

Procedure:

  • Chromatographic Separation:

    • Use a column suitable for separating polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.

    • Employ a gradient of acetonitrile and water with a suitable buffer (e.g., ammonium (B1175870) acetate).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Acquire data in full scan mode to detect all isotopologues of the metabolites of interest.

  • Data Analysis:

    • Identify metabolites based on their accurate mass and retention time compared to a standard library.

    • Extract the ion chromatograms for all potential isotopologues (M+0, M+1, M+2, etc.) for each identified metabolite.

    • Correct the measured isotopologue distribution for the natural abundance of 13C and other heavy isotopes using appropriate software (e.g., IsoCor).[3]

Protocol 3: Analysis of 13C-Labeled Metabolites by NMR Spectroscopy

Instrumentation:

  • High-field NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Sample Preparation:

    • Lyophilize the metabolite extracts to remove the solvent.

    • Reconstitute the dried extract in a suitable deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS).

  • NMR Data Acquisition:

    • Acquire a 1D 1H NMR spectrum to identify and quantify major metabolites.

    • Acquire a 1D 13C NMR spectrum with proton decoupling to directly detect 13C-labeled metabolites.

    • For more detailed analysis, acquire 2D heteronuclear correlation spectra such as 1H-13C HSQC to resolve overlapping signals and confirm assignments.

  • Data Analysis:

    • Process the NMR spectra using appropriate software.

    • Integrate the relevant peaks in the 1H or 13C spectra to determine the relative abundance of different metabolites and their isotopologues.

    • Calculate the percentage of 13C enrichment for each metabolite pool.

Conclusion

This compound is a valuable tool for investigating the metabolic effects of D-Allose in the context of drug discovery and development. The protocols and application notes provided here offer a framework for researchers to employ stable isotope tracing to unravel the mechanisms of action of this promising therapeutic agent. By combining these techniques with robust data analysis, it is possible to identify novel metabolic vulnerabilities and advance the development of targeted therapies.

References

D-Allose-13C Labeling for Mass Spectrometry-Based Metabolomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a critical hallmark of numerous diseases, including cancer. Stable isotope tracing using compounds labeled with heavy isotopes, such as Carbon-13 (¹³C), is a powerful technique to elucidate complex biochemical pathways and quantify metabolic fluxes.[1][2] While ¹³C-labeled glucose is a widely used tracer for central carbon metabolism, the unique properties of D-Allose, a rare sugar, offer complementary insights.[3] D-Allose-13C ([U-¹³C₆] D-Allose) serves as a valuable tool for investigating glucose uptake, metabolism, and the specific effects of D-Allose on cellular processes.[1][4]

D-allose, a C-3 epimer of D-glucose, exhibits anti-proliferative effects in various cancer cell lines.[4] Its mechanism is partly attributed to the induction of the tumor suppressor thioredoxin-interacting protein (TXNIP), which subsequently downregulates the glucose transporter GLUT1, thereby impeding glucose uptake.[1][4] The use of uniformly labeled this compound allows researchers to trace its metabolic fate, quantify its uptake, and understand its influence on central carbon metabolism in detail.[1][5]

These application notes provide a comprehensive guide for utilizing this compound in mass spectrometry-based metabolomics, covering experimental design, detailed protocols, and data interpretation.

Principle of this compound Tracing

Stable isotope tracing with this compound involves introducing this labeled sugar to cells or organisms and tracking the incorporation of the ¹³C atoms into downstream metabolites.[4] Mass spectrometry (MS) is then used to detect the mass shift in metabolites that have incorporated the heavy isotope.[5] By measuring the relative abundance of these heavier isotopologues, the fractional enrichment of ¹³C in each metabolite pool can be determined, providing a quantitative measure of D-Allose's contribution to its synthesis.[5]

Unlike D-glucose, which is readily metabolized through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, D-Allose is poorly metabolized.[3][6] This metabolic stability makes this compound an excellent control for studying glucose uptake and biodistribution, as it helps to distinguish active metabolic processing from transport phenomena.[3]

Applications in Research and Drug Development

  • Elucidating Anti-Cancer Mechanisms: this compound tracing can be used to understand how D-Allose inhibits cancer cell growth by tracking its influence on metabolic pathways.[4][7]

  • Studying Glucose Transport: Due to its limited metabolism, this compound is an effective tracer for investigating glucose transporter (GLUT) activity.[1][3]

  • Metabolic Flux Analysis (MFA): While D-Allose is not extensively metabolized, tracing any minor metabolic conversions can provide insights into less common metabolic pathways.[1][8]

  • Drug Development: Understanding the metabolic fate and impact of D-Allose can aid in the development of novel cancer therapies that target metabolic vulnerabilities.[7][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway influenced by D-Allose and a general experimental workflow for this compound tracing experiments.

G cluster_0 Cellular Environment cluster_1 Cancer Cell D-Allose D-Allose TXNIP TXNIP D-Allose->TXNIP induces GLUT1 GLUT1 Glucose Glucose GLUT1->Glucose TXNIP->GLUT1 downregulates Growth_Inhibition Growth_Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Metabolism Metabolism Glucose->Metabolism inhibited uptake Metabolism->Growth_Inhibition Metabolism->Apoptosis Metabolism->Cell_Cycle_Arrest

D-Allose Signaling Pathway in Cancer Cells.

G A Cell Culture and Labeling with [U-13C6] D-Allose B Metabolite Quenching and Extraction A->B C LC-MS/MS Analysis B->C D Data Processing and Isotopologue Analysis C->D E Metabolic Pathway and Flux Analysis D->E

Experimental Workflow for this compound Tracing.

Experimental Protocols

Protocol 1: Cell Culture and this compound Labeling

Objective: To label cultured cells with [U-¹³C₆] D-Allose to trace its metabolic fate.

Materials:

  • Cell line of interest (e.g., HuH-7, MDA-MB-231)[4][5]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free and unlabeled D-allose-free cell culture medium

  • [U-¹³C₆] D-Allose

  • 6-well or 10-cm cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment.[5]

  • Acclimatization: Once cells reach the desired confluency, aspirate the standard culture medium, wash once with pre-warmed PBS, and add glucose-free/D-allose-free medium supplemented with dialyzed FBS. Acclimate the cells for 1-2 hours.

  • Labeling: Prepare the this compound labeling medium by supplementing the glucose-free/D-allose-free base medium with a specific concentration of [U-¹³C₆] D-Allose (a starting range of 5-25 mM can be considered).[1][4] Aspirate the acclimatization medium, wash the cells once with sterile PBS, and add the pre-warmed this compound labeling medium.[4]

  • Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of ¹³C into various metabolites.[4][7]

Protocol 2: Metabolite Quenching and Extraction

Objective: To rapidly halt metabolic activity and extract intracellular metabolites.

Materials:

  • Ice-cold PBS

  • Pre-chilled (-80°C) 80% methanol (B129727)/water solution[7]

  • Cell scraper

  • Microcentrifuge tubes

  • Liquid nitrogen

  • Centrifuge (4°C)

Procedure:

  • Quenching: At each time point, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.[7] Immediately add a sufficient volume of pre-chilled (-80°C) 80% methanol to quench metabolic activity.[7][10]

  • Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[4][7]

  • Protein Precipitation: To ensure complete cell lysis and protein precipitation, perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[7]

  • Clarification: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4][7]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.[4]

  • Storage: The extracts can be stored at -80°C until analysis or dried using a vacuum concentrator.[4][10]

Protocol 3: LC-MS/MS Analysis

Objective: To separate and quantify ¹³C-labeled metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

General LC-MS/MS Parameters (to be optimized):

  • Chromatography: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar metabolites.[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) is typically used.[4]

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode for many central carbon metabolites. Acquire data in full scan mode to detect all isotopologues.[4]

  • Data Acquisition: Monitor the mass-to-charge ratio (m/z) for each metabolite and its corresponding ¹³C-labeled isotopologues (M+0, M+1, M+2, ..., M+n, where 'n' is the number of carbon atoms).[4]

Data Presentation

The quantitative data from a this compound tracing experiment should be presented in a clear and structured format to show the incorporation of the ¹³C label into key metabolites. The following tables provide a template for presenting such data.

Table 1: Fractional ¹³C Enrichment in Glycolytic Intermediates (Hypothetical data after 24-hour incubation with 10 mM [U-¹³C₆] D-Allose)

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Glucose-6-phosphate95.21.50.80.50.50.51.0
Fructose-6-phosphate96.11.20.70.50.50.50.5
3-Phosphoglycerate98.50.50.50.5---
Lactate99.00.40.30.3---

Table 2: Fractional ¹³C Enrichment in TCA Cycle Intermediates (Hypothetical data after 24-hour incubation with 10 mM [U-¹³C₆] D-Allose)

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Citrate98.80.50.30.20.10.10.0
α-Ketoglutarate99.10.40.20.10.10.1-
Malate99.30.30.20.10.1--
Aspartate99.20.40.20.10.1--

Note: Data are hypothetical and for illustrative purposes only. M+n represents the mass isotopologue with 'n' ¹³C atoms.[5]

Conclusion

Stable isotope tracing with [U-¹³C₆] D-Allose is a robust method for dissecting the metabolic fate and mechanism of action of this promising anti-cancer agent.[5] The protocols and application notes outlined here provide a comprehensive framework for researchers to quantify the incorporation of D-Allose into central carbon metabolism and to gain deeper insights into its therapeutic potential.[4][8]

References

D-Allose-13C in Cell Culture: Application Notes and Protocols for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-Allose-13C, a stable isotope-labeled rare sugar, for investigating cellular metabolism, particularly in the context of cancer research and drug development. D-Allose has demonstrated significant anti-proliferative effects in various cancer cell lines, and this compound serves as a powerful tracer to elucidate its metabolic fate and mechanisms of action.

Introduction

D-Allose, a C-3 epimer of D-glucose, has emerged as a promising anti-cancer agent.[1] Its mechanism of action is linked to the induction of Thioredoxin-Interacting Protein (TXNIP), a tumor suppressor that inhibits glucose uptake by downregulating the glucose transporter GLUT1.[2][3] By employing uniformly labeled this compound ([U-13C6]D-Allose), researchers can track the carbon atoms from D-Allose as they are incorporated into various metabolic pathways. This stable isotope tracing approach allows for a detailed understanding of how D-Allose affects cancer cell metabolism, providing insights for novel therapeutic strategies.[4]

Data Presentation

The following tables summarize quantitative data on the effects of D-Allose on various cancer cell lines.

Table 1: Inhibitory Effects of D-Allose on Cancer Cell Proliferation

Cell LineCancer TypeD-Allose Concentration (mM)Growth Inhibition (%)Reference
HuH-7Hepatocellular Carcinoma5040[5]
MDA-MB-231Breast Adenocarcinoma5033.66 ± 2.07[3]
SH-SY5YNeuroblastoma5047.18 ± 2.66[3]
RT112Bladder Cancer50Not specified[6]
253JBladder Cancer50Not specified[6]
J82Bladder Cancer50Not specified[6]
LLCLewis Lung CarcinomaNot specifiedDose-dependent[7]
B16F10Mouse MelanomaNot specifiedGrowth inhibition observed[7]

Table 2: Effect of D-Allose on GLUT1 and TXNIP Protein Expression

Cell LineD-Allose Concentration (mM)GLUT1 Expression (% of control)TXNIP Expression (% of control)Reference
HuH-712.578.45 ± 21.14578.47 ± 48.13[3]
2559.67 ± 15.68759.88 ± 97.33[3]
5042.32 ± 11.41Not specified[3]
MDA-MB-23112.583.80 ± 27.32345.22 ± 44.79[3]
2590.22 ± 13.99425.83 ± 35.98[3]
5062.58 ± 5.49Not specified[3]
SH-SY5Y12.5105.89 ± 25.26394.72 ± 103.95[3]
2586.33 ± 10.28435.17 ± 93.18[3]
5064.40 ± 9.43Not specified[3]

Table 3: Illustrative Mass Isotopomer Distribution of Key Metabolites after [U-13C6]D-Allose Tracing

Note: The following data is illustrative and intended to serve as a template for presenting experimental results from a this compound tracing experiment in a cancer cell line after 24 hours of labeling. Actual results may vary depending on the cell line and experimental conditions.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Glucose-6-Phosphate90.52.11.54.31.10.30.2
Fructose-6-Phosphate91.22.01.63.90.90.30.1
3-Phosphoglycerate94.81.52.51.2---
Pyruvate96.31.21.80.7---
Lactate95.91.32.00.8---
Citrate97.11.01.20.40.20.10.0
α-Ketoglutarate97.50.91.00.30.20.1-
Ribose-5-Phosphate92.31.81.52.21.50.7-

Experimental Protocols

Protocol 1: Cell Culture and this compound Labeling

Objective: To label cultured cancer cells with [U-13C6]D-Allose to trace its metabolic fate.

Materials:

  • Cancer cell line of interest (e.g., HuH-7, MDA-MB-231, SH-SY5Y)[8]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free and unlabeled D-allose-free cell culture medium

  • [U-13C6]D-Allose

  • 6-well or 10-cm cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well or 10-cm plates at a density that will result in approximately 80% confluency at the time of labeling.

  • Acclimatization: Once cells are attached and growing, replace the standard medium with glucose-free medium supplemented with dialyzed FBS and the desired concentration of unlabeled D-glucose and D-allose for at least 24 hours to allow for metabolic adaptation.

  • Labeling: Prepare the this compound labeling medium by supplementing glucose-free/D-allose-free base medium with the desired concentration of [U-13C6]D-Allose (a starting range of 5-25 mM can be considered).[8] Pre-warm the labeling medium to 37°C.

  • Initiate Labeling: Aspirate the acclimatization medium, wash the cells once with sterile PBS, and add the pre-warmed this compound labeling medium.

  • Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of 13C into various metabolites.[8] The optimal time points should be determined based on the metabolic rate of the specific cell line.

Protocol 2: Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular metabolites for mass spectrometry analysis.

Materials:

  • Ice-cold PBS

  • Pre-chilled (-80°C) 80% methanol (B129727) (LC-MS grade)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge (4°C)

Procedure:

  • Quenching: At each time point, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining labeled medium.

  • Extraction: Immediately add a sufficient volume of pre-chilled 80% methanol to the plate to cover the cells.

  • Cell Lysis: Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Clarification: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of 13C-Labeled Metabolites

Objective: To separate and quantify the incorporation of 13C from this compound into downstream metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

General LC-MS/MS Parameters (to be optimized):

  • Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for the separation of polar metabolites like sugars and their derivatives.[2]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide).[9]

    • Flow Rate: 0.2-0.5 mL/min.[9]

    • Column Temperature: Maintain a constant temperature, for example, 40°C.[9]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for the analysis of sugars and their phosphorylated intermediates.[10]

    • Scan Mode: Acquire data in full scan mode over a relevant mass range (e.g., m/z 70-1000) to detect all potential isotopologues of the metabolites of interest.[11]

    • Multiple Reaction Monitoring (MRM) (for targeted analysis): For uniformly labeled [U-13C6]D-Allose, the precursor ion [M-H]⁻ would be at m/z 185.06.[12] Specific MRM transitions for downstream metabolites need to be empirically determined.

Data Analysis:

  • Peak Picking and Metabolite Identification: Process the raw LC-MS data using appropriate software to identify peaks and tentatively identify metabolites based on accurate mass and retention time compared to a metabolite library.

  • Mass Isotopomer Distribution (MID) Analysis: For each identified metabolite, extract the ion chromatograms for all its potential isotopologues (M+0, M+1, M+2, etc.).

  • Correction for Natural Abundance: Correct the measured MIDs for the natural abundance of 13C and other heavy isotopes using appropriate algorithms or software.[11]

  • Calculation of Fractional Enrichment: Calculate the fractional 13C enrichment for each metabolite to determine the extent of this compound incorporation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by D-Allose and a general experimental workflow for this compound tracing experiments.

D_Allose_Signaling_Pathway D_Allose D-Allose TXNIP TXNIP (Thioredoxin-Interacting Protein) D_Allose->TXNIP induces expression Cell_Membrane Cell Membrane GLUT1 GLUT1 Reduced_Glucose_Uptake Reduced Glucose Uptake TXNIP->GLUT1 jab1 jab1 TXNIP->jab1 interacts with p27kip1 p27kip1 TXNIP->p27kip1 stabilizes by competing with jab1 jab1->p27kip1 Cell_Cycle_Arrest G1 Cell Cycle Arrest p27kip1->Cell_Cycle_Arrest leads to Inhibition_of_Proliferation Inhibition of Cancer Cell Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation contributes to Reduced_Glucose_Uptake->Inhibition_of_Proliferation contributes to Nucleus Nucleus

Caption: D-Allose signaling pathway in cancer cells.

Experimental_Workflow Start Start: Cancer Cell Culture Labeling Isotope Labeling with This compound Start->Labeling Quench_Extract Metabolic Quenching & Metabolite Extraction Labeling->Quench_Extract LCMS LC-MS/MS Analysis Quench_Extract->LCMS Data_Analysis Data Analysis: - Peak Identification - Isotopologue Distribution - Fractional Enrichment LCMS->Data_Analysis Interpretation Biological Interpretation: - Metabolic Flux Analysis - Pathway Perturbation Data_Analysis->Interpretation

Caption: Experimental workflow for this compound tracing.

References

Application Notes: D-Allose-¹³C in Glycobiology and Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Allose, a rare hexose (B10828440) and a C-3 epimer of D-glucose, has attracted considerable attention for its potent and diverse biological activities, including anti-cancer, anti-inflammatory, and immunosuppressive effects.[1][2][3][4] Its potential as a therapeutic agent is significant, yet the precise molecular mechanisms governing its metabolic fate and signaling pathways are not fully understood.[1][5][6] The application of stable isotope labeling, specifically with Carbon-13 (¹³C), provides a powerful method to trace the metabolic journey of D-Allose within cellular systems.[1][7][8] D-Allose-¹³C serves as a critical tracer for metabolic flux analysis (MFA), offering unprecedented insights into its mechanism of action and its impact on the metabolic reprogramming characteristic of cancer cells.[7][8][9]

These application notes provide a comprehensive overview of the uses of D-Allose-¹³C in glycobiology and cancer research, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

Applications in Cancer Research

The anti-proliferative effects of D-Allose have been demonstrated across various cancer cell lines, including those of the liver, breast, and nervous system.[1][5][10] D-Allose-¹³C is instrumental in elucidating the mechanisms behind these effects and quantifying its impact on cancer cell metabolism.

Elucidating Anti-Cancer Signaling Pathways

A primary mechanism of D-Allose's anti-cancer activity involves the modulation of key regulatory proteins.[5] D-Allose treatment has been shown to induce the expression of Thioredoxin Interacting Protein (TXNIP), a known tumor suppressor.[1][8][11][12] The subsequent upregulation of TXNIP leads to the downregulation of glucose transporter 1 (GLUT1), which in turn reduces glucose uptake, a critical energy source for rapidly proliferating cancer cells, and leads to cell cycle arrest in the G1 phase.[1][8][12]

G DAllose D-Allose TXNIP TXNIP (Tumor Suppressor) DAllose->TXNIP Upregulates GLUT1 GLUT1 (Glucose Transporter 1) TXNIP->GLUT1 Downregulates GlucoseUptake Glucose Uptake GLUT1->GlucoseUptake Mediates CellProliferation Cancer Cell Proliferation GLUT1->CellProliferation Inhibition leads to GlucoseUptake->CellProliferation Supports CellCycleArrest G1 Cell Cycle Arrest CellProliferation->CellCycleArrest Inhibition results in G cluster_cell Cellular Environment DAllose_13C D-Allose-¹³C A6P_13C D-Allose-6-Phosphate-¹³C DAllose_13C->A6P_13C Hexokinase Glycolysis Glycolysis? A6P_13C->Glycolysis PPP Pentose Phosphate Pathway? A6P_13C->PPP Other Other Metabolic Fates? A6P_13C->Other Extracellular Extracellular D-Allose-¹³C Extracellular->DAllose_13C Uptake G Start Starting Material: [U-¹³C₆]-D-Glucose Step1 Enzymatic Oxidation (e.g., Glycoside 3-oxidase) Start->Step1 Step2 Chemical Reduction (e.g., LS-selectride) Step1->Step2 Oxidizes C-3 position Step3 Deprotection (If applicable) Step2->Step3 Reduces C-3 ketone to yield allose configuration Step4 Purification & Verification (Chromatography, NMR, MS) Step3->Step4 End Final Product: [U-¹³C₆]-D-Allose Step4->End G Start 1. Cell Culture (Steady State) Step1 2. Isotope Labeling (Medium with [U-¹³C₆]D-Allose) Start->Step1 Step2 3. Quench Metabolism (e.g., Cold Saline/Methanol) Step1->Step2 Step3 4. Metabolite Extraction (e.g., 80% Methanol) Step2->Step3 Step4 5. Sample Analysis (LC-MS or GC-MS) Step3->Step4 Step5 6. Data Analysis (Determine Mass Isotopologue Distributions - MIDs) Step4->Step5 End 7. Flux Calculation (Computational Modeling) Step5->End

References

Application Notes and Protocols for the Analytical Detection of D-Allose-13C Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare aldohexose sugar, and its stable isotope-labeled form, D-Allose-13C, are increasingly valuable tools in metabolic research, drug development, and cellular biology.[1][2] D-Allose exhibits various biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1] The use of this compound as a tracer allows for the precise tracking of its metabolic fate and its impact on cellular pathways, providing critical insights for mechanistic studies.[1][2][3] This document provides detailed application notes and standardized protocols for the detection and quantification of this compound enrichment using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Core Analytical Techniques

The primary methods for analyzing this compound enrichment are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful for quantifying the incorporation of 13C into D-Allose and its downstream metabolites.[1][4][5] These methods offer high sensitivity and are ideal for metabolic flux analysis.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, allowing for the determination of 13C labeling at specific carbon positions within the molecule.[1][7] 1D ¹³C NMR and 2D NMR experiments are particularly useful for elucidating the exact location of the isotopic label.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of monosaccharides using MS-based methods. These values can serve as a general reference for the expected performance of this compound analysis, though specific results may vary based on the experimental conditions and matrix.

Table 1: Representative Quantitative Performance Data for Monosaccharide Analysis by Mass Spectrometry

ParameterSpecificationSource
Linearity (R²)> 0.99[6]
Limit of Detection (LOD)0.1 to 50 mg L⁻¹[6]
Detected Quantities6.15 to 3704.21 mg L⁻¹[6]
¹³C Abundance Range12.77% to 91.93%[6]

Table 2: Inter-laboratory Comparison for this compound Quantification in Spiked Plasma (50.0 µg/mL) by LC-MS/MS

LaboratoryMean Measured Concentration (µg/mL)Standard Deviation (SD)Coefficient of Variation (CV%)Accuracy (%)
Lab Alpha49.51.83.6%99.0%
Lab Beta51.22.14.1%102.4%
Lab Gamma48.91.53.1%97.8%

This data is based on a hypothetical inter-laboratory study to illustrate expected reproducibility.[8]

Experimental Protocols

Protocol 1: In Vitro Cell Labeling with this compound for Metabolic Flux Analysis

This protocol outlines the general workflow for labeling cultured cells with this compound to trace its incorporation into intracellular metabolites.[1][9]

Materials:

  • Cultured cells (adherent or suspension)

  • Standard cell culture medium

  • Glucose-free cell culture medium (e.g., DMEM)

  • This compound (uniformly labeled, e.g., [U-13C6]D-Allose)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Ice-cold 0.9% NaCl solution

  • Pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).[1]

  • Labeling Medium Preparation: Prepare the labeling medium by dissolving this compound in glucose-free medium to the desired final concentration (e.g., 10 mM). Supplement with 10% dFBS.[3] Warm the medium to 37°C.

  • Medium Exchange:

    • Aspirate the standard growth medium.

    • Wash the cells once with pre-warmed PBS to remove residual unlabeled glucose.[1][3]

    • Immediately add the pre-warmed this compound labeling medium.[1]

  • Incubation: Incubate the cells under standard culture conditions for a specific time course (e.g., 0, 2, 8, 24 hours) to monitor the kinetics of label incorporation.[3][9]

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells with ice-cold 0.9% NaCl solution to halt metabolic activity.[1]

    • Immediately add the pre-chilled extraction solvent.[1][9]

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C to pellet cellular debris.[2]

    • Collect the supernatant containing the extracted metabolites for analysis.[1][9]

Protocol 2: Sample Preparation and Analysis by GC-MS

For GC-MS analysis, sugars require derivatization to increase their volatility.[2][5]

Materials:

  • Metabolite extract (from Protocol 1)

  • Methoxyamine hydrochloride in pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[4][5]

  • GC-MS system

Procedure:

  • Drying: Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • Add methoxyamine hydrochloride in pyridine to the dried extract. Incubate to convert aldehyde and ketone groups to oximes.[2]

    • Add BSTFA and incubate to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[4][5]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable temperature gradient to separate the analytes.

    • Acquire mass spectra using electron ionization (EI) or chemical ionization (CI). CI is often preferred for better quantification of isotopomers.[4]

    • Monitor specific fragments to determine 13C enrichment.[4][5][10]

Protocol 3: Sample Preparation and Analysis by LC-MS/MS

LC-MS/MS allows for the analysis of sugars without derivatization.[4]

Materials:

  • Metabolite extract (from Protocol 1)

  • LC-MS/MS system

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column[1]

Procedure:

  • Sample Preparation: The supernatant from the metabolite extraction can often be directly injected or may require concentration.

  • Chromatographic Separation:

    • Use a HILIC column for the separation of polar metabolites like sugars.[1]

    • Employ a gradient of aqueous and organic mobile phases.

  • MS/MS Analysis:

    • Use electrospray ionization (ESI) in negative ion mode, which is often preferred for sugar analysis.[1]

    • For targeted quantification, use Multiple Reaction Monitoring (MRM).[1]

    • Determine the specific precursor and product ion transitions for this compound and its metabolites empirically. For uniformly labeled this compound ([¹³C₆]H₁₂O₆), the precursor ion [M-H]⁻ would be at m/z 185.06.[1]

Protocol 4: Sample Preparation and Analysis by NMR Spectroscopy

NMR spectroscopy provides detailed positional information of the 13C label.[1]

Materials:

  • Metabolite extract (from Protocol 1)

  • Deuterated solvent (e.g., D₂O)[1][11]

  • Internal standard (e.g., DSS or TSP)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Lyophilize the metabolite extract to remove the solvent.[1]

    • Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.[1]

    • Transfer the solution to an NMR tube. The required volume is typically 0.5 - 0.6 mL.[12]

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹³C NMR spectra to directly observe the ¹³C signals.[1]

    • For more detailed structural information and assignments, perform two-dimensional (2D) NMR experiments such as ¹H-¹³C HSQC or HMBC.[1]

  • Data Analysis:

    • Process the NMR spectra to identify and quantify the signals corresponding to the 13C-labeled positions.

    • The chemical shifts of the carbon atoms will indicate the position of the 13C enrichment.

Visualizations

cluster_workflow Experimental Workflow for this compound Tracing A 1. Cell Culture (e.g., Cancer Cell Line) B 2. Isotope Labeling (Replace glucose with this compound) A->B C 3. Metabolite Quenching & Extraction (e.g., 80% Methanol) B->C D 4. Sample Analysis (LC-MS/MS or GC-MS) C->D E 5. Data Processing (Peak Picking, Metabolite ID) D->E F 6. Isotopic Enrichment Analysis (Calculate Mass Isotopologue Distribution) E->F

Caption: General workflow for in vitro 13C metabolic tracer experiments.[9]

cluster_pathway Hypothetical Metabolic Fate of this compound Allose This compound Allose6P D-Allose-6-Phosphate-13C Allose->Allose6P Hexokinase PPP Pentose Phosphate Pathway (PPP) Allose6P->PPP Glycolysis Glycolysis Allose6P->Glycolysis Potential Entry Downstream Downstream Metabolites (e.g., Nucleotides, Amino Acids) PPP->Downstream Glycolysis->Downstream

Caption: Hypothetical entry of D-Allose into central carbon metabolism.[8]

cluster_signaling D-Allose Modulated Signaling Pathways Allose D-Allose TLR4 TLR4 Allose->TLR4 PI3K PI3K TLR4->PI3K MyD88 MyD88 TLR4->MyD88 AKT AKT PI3K->AKT Response Cellular Response (e.g., Anti-inflammatory) AKT->Response NFkB NF-κB MyD88->NFkB NFkB->Response

Caption: D-Allose has been shown to modulate TLR4/PI3K/AKT and TLR4/MyD88/NF-κB signaling pathways.[1]

References

Troubleshooting & Optimization

troubleshooting low 13C label incorporation from D-Allose-13C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting results from experiments using D-Allose-13C.

Frequently Asked Questions (FAQs)

Q1: What is D-Allose and how is it metabolized?

A1: D-Allose is a rare, naturally occurring monosaccharide and a C-3 epimer of D-glucose.[1][2] Unlike D-glucose, D-Allose is not extensively metabolized by mammalian cells.[3] Studies using 13C-labeled D-Allose have shown that it is largely excreted from the body in its original form.[3] While it can be taken up by cells via glucose transporters (GLUTs), it does not significantly enter major energy-producing pathways like glycolysis or the tricarboxylic acid (TCA) cycle.[2][3] A portion of intracellular D-Allose can be phosphorylated by hexokinase to form D-Allose-6-phosphate, but its subsequent metabolic fate in mammalian systems is not fully understood.[1][4]

Q2: What are the known biological effects of D-Allose?

A2: D-Allose exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][4][5] Its anti-cancer properties are partly attributed to its ability to induce the expression of Thioredoxin Interacting Protein (TXNIP), a tumor suppressor.[1][6][7] This upregulation of TXNIP leads to a decrease in the expression of glucose transporter 1 (GLUT1), which in turn reduces the uptake of glucose by cancer cells and can lead to cell cycle arrest.[1][6][7]

Q3: Is low incorporation of the 13C label from this compound into downstream metabolites an expected result?

A3: Yes, low incorporation of the 13C label from this compound into downstream metabolites of central carbon metabolism (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids, fatty acids) is the expected outcome. This is due to the fact that D-Allose is poorly metabolized.[3] The primary value of this compound as a tracer is to confirm its uptake and limited metabolic fate, as well as to investigate its effects on the metabolism of other nutrients like glucose.

Q4: How can this compound be used in drug development?

A4: this compound is a valuable tool for understanding how a drug candidate might alter cellular metabolism.[8] For example, it can be used to study the effects of a drug on glucose uptake and metabolism by observing changes in the uptake of this compound and its impact on the metabolism of 13C-glucose in parallel experiments. It also aids in mechanistic studies of D-Allose's own biological effects.[8]

Troubleshooting Guide for Low 13C Label Incorporation

This guide is designed to help you determine if your experimental results are consistent with the known metabolic properties of D-Allose or if there might be an underlying technical issue.

Issue: You are observing very low to no incorporation of the 13C label from this compound into central carbon metabolism intermediates.

This is the expected physiological outcome. The following steps will help you verify your experimental system and confirm that the results are not due to an experimental artifact.

Step 1: Verify Cellular Uptake of this compound

  • Question: How can I confirm that this compound is entering the cells?

  • Answer: You should analyze your cell extracts for the presence of intracellular this compound and its phosphorylated form, D-Allose-6-phosphate-13C. Detection of these labeled compounds confirms that the tracer is being transported into the cells and undergoing at least the initial phosphorylation step.[1][4]

Step 2: Assess Experimental Controls

  • Question: What control experiments should I perform?

  • Answer: Run a parallel experiment using a readily metabolized 13C-labeled substrate, such as [U-13C6]-D-Glucose. You should observe high levels of 13C incorporation into downstream metabolites in the glucose-fed cells. This will confirm that your cell culture, sample extraction, and analytical methods are all working correctly for detecting isotopic labeling.

Step 3: Evaluate Experimental Conditions

  • Question: Could my experimental conditions be affecting D-Allose uptake?

  • Answer: While D-Allose uptake is generally less efficient than glucose uptake, certain factors can influence it. Ensure the following:

    • Cell Health: Confirm that your cells are healthy and in the logarithmic growth phase.

    • Media Composition: High concentrations of glucose in the media could competitively inhibit the uptake of D-Allose through GLUT transporters. Consider reducing the glucose concentration or using a glucose-free medium for a short duration, if compatible with your experimental design.

    • Incubation Time: Ensure you have allowed sufficient time for D-Allose uptake. A time-course experiment can help determine the optimal incubation period for your specific cell line.

Data Presentation

Table 1: Effects of D-Allose on Glucose Metabolism in Cancer Cells

ParameterEffect of D-Allose TreatmentReference Cell LinesCitation
GLUT1 Expression Significantly inhibited in a dose-dependent mannerHuH-7, MDA-MB-231, SH-SY5Y[6][7]
Glucose Uptake DecreasedHuH-7, MDA-MB-231, SH-SY5Y[6][7]
Glycolysis Significant reductionCardiomyocytes[2]
Cell Proliferation InhibitedVarious cancer cell lines[1][9]

Experimental Protocols

Protocol 1: General Workflow for this compound Tracing in Cell Culture

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Tracer Introduction:

    • Aspirate the standard culture medium.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add pre-warmed experimental medium containing [U-13C6]-D-Allose at the desired concentration.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, or 24 hours). A time-course experiment is recommended to determine the optimal duration.

  • Metabolite Extraction:

    • Place the culture dish on dry ice.

    • Aspirate the medium.

    • Wash the cells with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites using mass spectrometry (LC-MS/MS or GC-MS) to identify and quantify the abundance of 13C-labeled metabolites.

  • Data Analysis: Correct for the natural abundance of 13C isotopes. Analyze the mass isotopomer distribution to determine the extent of label incorporation into D-Allose, D-Allose-6-phosphate, and other downstream metabolites.

Mandatory Visualizations

G cluster_membrane Cell Membrane GLUT1 GLUT1 D_Allose_int D-Allose (intracellular) GLUT1->D_Allose_int Glucose_uptake Glucose Uptake Inhibition GLUT1->Glucose_uptake D_Allose_ext D-Allose (extracellular) D_Allose_ext->GLUT1 Uptake Hexokinase Hexokinase D_Allose_int->Hexokinase TXNIP TXNIP Expression D_Allose_int->TXNIP Induces A6P D-Allose-6-P Hexokinase->A6P TXNIP->GLUT1 Downregulates Cell_Cycle_Arrest G1 Cell Cycle Arrest TXNIP->Cell_Cycle_Arrest

Caption: D-Allose signaling pathway leading to reduced glucose uptake and cell cycle arrest.

G start Start: Seed Cells culture Culture to Log Phase start->culture add_tracer Add Medium with This compound culture->add_tracer incubate Incubate for Defined Period add_tracer->incubate extract Quench Metabolism & Extract Metabolites incubate->extract analyze LC-MS/MS Analysis extract->analyze data_analysis Data Analysis & Isotopomer Correction analyze->data_analysis end End: Interpret Results data_analysis->end

Caption: Experimental workflow for 13C-D-Allose tracing in cell culture.

G result_node result_node start Low 13C Label Incorporation Observed check_uptake Is intracellular This compound or D-Allose-6-P-13C detected? start->check_uptake check_control Did parallel [U-13C6]-Glucose control show high incorporation? check_uptake->check_control Yes troubleshoot_uptake Troubleshoot cell health, media conditions, and incubation time. check_uptake->troubleshoot_uptake No expected Result is consistent with known D-Allose metabolism. (Limited metabolic fate) check_control->expected Yes troubleshoot_system Troubleshoot experimental system: cell line, extraction protocol, or analytical method. check_control->troubleshoot_system No

References

Technical Support Center: D-Allose-¹³C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Allose-¹³C metabolic flux analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals utilizing ¹³C-labeled D-Allose as a tracer to investigate metabolic pathways. Given that D-Allose is a rare sugar and its application in MFA is an emerging field, this guide addresses both general ¹³C-MFA challenges and specific issues you may encounter with this unique tracer.

Troubleshooting Guides

This section provides solutions in a question-and-answer format for common problems that may arise during your D-Allose-¹³C MFA experiments, from experimental design to data analysis.

Experimental Design & Execution

Question: I am observing low incorporation of the ¹³C label from D-Allose-¹³C into downstream metabolites. What could be the cause and how can I troubleshoot this?

Answer: Low ¹³C incorporation is a common challenge with D-Allose due to its unique metabolic properties. Here are the potential causes and troubleshooting steps:

  • Possible Cause 1: Slow or inefficient uptake of D-Allose.

    • Troubleshooting:

      • Verify D-Allose uptake rates in your specific cell line or organism. Unlike glucose, D-Allose uptake can be slow and may occur via diffusion rather than active transport in some mammalian cells[1].

      • Increase the concentration of D-Allose-¹³C in the medium. However, be cautious of potential toxic effects at very high concentrations.

      • Extend the labeling time to allow for sufficient incorporation of the ¹³C label. Reaching an isotopic steady state may take significantly longer compared to experiments with readily metabolized sugars like glucose[1].

  • Possible Cause 2: Limited metabolic activity of D-Allose.

    • Troubleshooting:

      • Ensure your chosen organism or cell line has the necessary enzymatic machinery to metabolize D-Allose. For instance, in E. coli, specific enzymes are required to channel D-Allose into glycolysis[1].

      • Consider that D-Allose is largely unmetabolized in many biological systems and is often excreted unchanged[2]. Your experimental goals should align with this characteristic. D-Allose-¹³C may be more suitable for studying uptake and distribution rather than extensive metabolic pathways[3].

  • Possible Cause 3: Non-steady-state conditions.

    • Troubleshooting:

      • Confirm that your system has reached both a metabolic and isotopic steady state before harvesting. Due to the slow metabolism of D-Allose, achieving isotopic steady state can be challenging[1].

      • If a steady state cannot be reached, consider using isotopically non-stationary MFA (INST-MFA) methods for your analysis[4].

Sample Preparation and Analysis

Question: I am having difficulty detecting and quantifying ¹³C-labeled D-Allose and its metabolites. What are some potential reasons and solutions?

Answer: Detection and quantification issues often stem from the low intracellular concentrations of D-Allose and its derivatives.

  • Possible Cause 1: Low intracellular concentrations.

    • Troubleshooting:

      • Increase the amount of biomass (e.g., cell number, tissue weight) harvested for metabolite extraction[5].

      • Utilize highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for targeted analysis of expected metabolites[1].

  • Possible Cause 2: Inefficient extraction.

    • Troubleshooting:

      • Optimize your metabolite extraction protocol. A common method is a two-phase liquid-liquid extraction using a methanol (B129727):chloroform (B151607):water mixture[6]. Ensure rapid quenching of metabolic activity with liquid nitrogen or cold solvents to prevent metabolite degradation[6][7].

  • Possible Cause 3: Poor analytical separation of sugar isomers.

    • Troubleshooting:

      • For gas chromatography-mass spectrometry (GC-MS) analysis, employ derivatization techniques to improve the separation and fragmentation of sugar isomers[1]. Silylation is a common derivatization method for sugars[8].

      • For LC-MS/MS, use a suitable column, such as an amide column, for better separation of polar metabolites like sugars[9].

Data Analysis and Interpretation

Question: The computational model for my ¹³C-MFA experiment shows a poor fit with my experimental data. How can I address this?

Answer: A poor model fit, often indicated by a high sum of squared residuals (SSR), is a critical issue in ¹³C-MFA that needs to be resolved for credible flux estimations[4].

  • Possible Cause 1: Incomplete or inaccurate metabolic network model.

    • Troubleshooting:

      • Ensure that all known D-Allose metabolic reactions for your organism are included in the model. Standard metabolic models may not include D-Allose pathways, so a custom model might be necessary[1].

      • Verify the atom transitions for each reaction in your model, as incorrect atom mapping will lead to erroneous flux calculations[1][4].

      • For eukaryotic cells, ensure that metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented[4][10].

  • Possible Cause 2: Inaccurate measurement data.

    • Troubleshooting:

      • Review your raw mass spectrometry or NMR data for anomalies[10].

      • Ensure that corrections for the natural abundance of ¹³C have been applied correctly[4][10].

      • If significant measurement error is suspected, consider re-analyzing the samples[10].

  • Possible Cause 3: Violation of the steady-state assumption.

    • Troubleshooting:

      • As mentioned earlier, if an isotopic steady state was not achieved, the model will not fit the data. Extend the labeling time in future experiments or use non-stationary MFA methods[4].

Frequently Asked Questions (FAQs)

Q1: Why should I choose D-Allose-¹³C as a tracer instead of the more common ¹³C-glucose?

A1: While ¹³C-glucose is a cornerstone for studying central carbon metabolism, D-Allose-¹³C serves a different, complementary purpose. D-Allose is a rare sugar with unique biological activities, including anti-cancer and anti-inflammatory effects[11][12]. Since it is minimally metabolized, D-Allose-¹³C is an excellent tracer for:

  • Studying the uptake and biodistribution of rare sugars[3].

  • Serving as a control to differentiate active metabolic processing from cellular uptake and non-specific binding[3].

  • Investigating how D-Allose itself perturbs cellular metabolism, such as its inhibitory effects on glycolysis[13][14].

Q2: What are the key quality control (QC) measures I should implement in my D-Allose-¹³C tracer experiments?

A2: Robust QC is essential for reliable and reproducible results[5]. Key QC steps include:

  • Tracer Purity Verification: Before starting your experiment, verify the isotopic enrichment (e.g., >99%) and chemical purity (e.g., >98%) of your D-Allose-¹³C tracer using high-resolution LC-MS or GC-MS[5].

  • Consistent Experimental Conditions: Ensure uniformity in cell seeding, growth phase, and harvesting procedures to minimize biological variability[5].

  • Validated Analytical Methods: Validate the performance of your mass spectrometer or NMR instrument, including calibration and checking for instrument drift[4].

Q3: What are the typical analytical techniques used for ¹³C-MFA, and what are their pros and cons for D-Allose analysis?

A3: The primary techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[15].

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Pros: High sensitivity and excellent chromatographic resolution for certain metabolites.

    • Cons: Requires derivatization of non-volatile compounds like sugars to make them volatile, which adds a step to sample preparation[6][16].

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Pros: Highly sensitive and specific, capable of analyzing a wide range of metabolites without derivatization, making it suitable for polar compounds like D-Allose and its phosphorylated forms[1][11].

    • Cons: Chromatographic separation of isomers can be challenging.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Pros: Can provide detailed information about the specific positions of ¹³C atoms within a molecule, which is valuable for flux analysis[17][18][19]. It is non-destructive.

    • Cons: Lower sensitivity compared to MS, requiring larger sample amounts.

Quantitative Data Summary

The following tables summarize representative quantitative data relevant to D-Allose-¹³C MFA experiments.

Table 1: Inter-laboratory Comparison of D-Allose-¹³C Quantification in Spiked Plasma Samples

LaboratoryMean Measured Concentration (µg/mL)Standard Deviation (SD)Coefficient of Variation (CV%)Accuracy (%)
Lab Alpha49.51.83.6%99.0%
Lab Beta51.22.14.1%102.4%
Lab Gamma48.91.53.1%97.8%
Based on a true concentration of 50.0 µg/mL. Data adapted from an inter-laboratory comparison study[9].

Table 2: Representative Quantitative Performance Data for Monosaccharide Analysis by Mass Spectrometry

ParameterAnalytical MethodAnalyte(s)ValueReference
Limit of Detection (LOD)LC-MS/MSVarious Monosaccharides0.019–0.40 µM[6]
Limit of Quantification (LOQ)LC-MS/MSVarious Monosaccharides0.090–1.3 µM[6]
Linear RangeLC-MS/MSFructose, Glucose, etc.0.005 - 10 mg/L[6]
RecoveryGC-MSAldononitrile Acetates>85%[6]

Experimental Protocols

Protocol 1: Metabolite Extraction from Adherent Cells for D-Allose-¹³C Analysis

This protocol outlines a general method for the extraction of small polar metabolites, including D-Allose-¹³C, from cell cultures[6][7][11].

Materials:

  • Pre-chilled (-20°C) methanol (HPLC grade)

  • Pre-chilled (-20°C) chloroform (HPLC grade)

  • Ultrapure water

  • Ice-cold phosphate-buffered saline (PBS)

  • Liquid nitrogen or dry ice

  • Centrifuge capable of 4°C and >12,000 x g

Procedure:

  • Cell Culture and Labeling: Culture cells to the desired confluency. Replace the medium with a medium containing D-Allose-¹³C and incubate for the specified duration.

  • Quenching: Rapidly aspirate the labeling medium. Immediately wash the cells with ice-cold PBS.

  • Instantly quench metabolic activity by adding a sufficient volume of liquid nitrogen directly to the culture dish or by placing the dish on dry ice[6].

  • Metabolite Extraction: a. Add 1 mL of a pre-chilled (-20°C) 2:1 mixture of methanol and chloroform to the quenched cells. b. Scrape the cells and collect the mixture in a microcentrifuge tube. Vortex vigorously for 1 minute. c. Add 0.5 mL of ultrapure water. Vortex again for 30 seconds. d. Incubate the mixture on ice for 10 minutes to allow for phase separation[6].

  • Phase Separation and Collection: a. Centrifuge the sample at >12,000 x g for 15 minutes at 4°C. b. Three layers will be visible: an upper polar phase (containing D-Allose-¹³C), a lower non-polar phase, and a protein disk in the middle. c. Carefully collect the upper polar phase into a new tube.

  • Sample Preparation for Analysis: Dry the collected polar extract using a speed vacuum concentrator. The dried extract can then be reconstituted in a suitable solvent for LC-MS analysis or derivatized for GC-MS analysis.

Visualizations

Experimental and Analytical Workflows

cluster_experiment Experimental Workflow cluster_analysis Analytical & Data Workflow exp_start Cell Culture & Adaptation labeling Labeling with D-Allose-¹³C exp_start->labeling quenching Rapid Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis Metabolite Samples data_proc Data Processing (e.g., Peak Integration, Natural Abundance Correction) analysis->data_proc mfa ¹³C-MFA Modeling & Flux Estimation data_proc->mfa validation Statistical Analysis & Model Validation mfa->validation

Caption: Generalized workflow for a D-Allose-¹³C metabolic flux analysis experiment.

Troubleshooting Logic for Poor Model Fit

cluster_model Model Issues cluster_data Data Issues cluster_ss Steady-State Issues start Poor Model Fit (High SSR) check_model Is the metabolic network model accurate? start->check_model model_yes Yes check_model->model_yes model_no No check_model->model_no check_data Is the measurement data reliable? data_yes Yes check_data->data_yes data_no No check_data->data_no check_ss Was isotopic steady state achieved? ss_yes Yes check_ss->ss_yes ss_no No check_ss->ss_no model_yes->check_data fix_model Revise Model: - Add/remove reactions - Check atom transitions - Add compartments model_no->fix_model fix_model->start Re-run simulation data_yes->check_ss fix_data Correct Data: - Review raw spectra - Verify natural abundance correction - Re-run samples if needed data_no->fix_data fix_data->start Re-run simulation end Good Model Fit ss_yes->end Consider other systemic errors fix_ss Adjust Experiment: - Extend labeling time - Use INST-MFA methods ss_no->fix_ss

Caption: A logical workflow for troubleshooting a poor model fit in ¹³C-MFA.

Hypothetical Metabolic Pathway of D-Allose

DAllose_ext D-Allose-¹³C (extracellular) DAllose_int D-Allose-¹³C (intracellular) DAllose_ext->DAllose_int Uptake (e.g., GLUTs) A6P D-Allose-6-P-¹³C DAllose_int->A6P Hexokinase Excretion Excretion (Urine/Feces) DAllose_int->Excretion Major Fate Glycolysis Glycolysis (Inhibited) A6P->Glycolysis Potential Entry (Limited) PPP Pentose Phosphate Pathway A6P->PPP Potential Entry

Caption: Hypothetical metabolic fate of D-Allose-¹³C in a mammalian cell.

References

correcting for natural 13C abundance in D-Allose-13C studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Allose-13C metabolic tracing studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on a critical aspect of mass spectrometry-based metabolomics: correcting for the natural abundance of ¹³C. Accurate correction is essential for obtaining reliable data on the metabolic fate of D-Allose-¹³C and its impact on cellular metabolism.

Frequently Asked Questions (FAQs)

Q1: What is natural ¹³C abundance, and why is it necessary to correct for it in my D-Allose-¹³C tracing experiments?

A1: Carbon in nature is a mixture of stable isotopes, primarily ¹²C and approximately 1.07% ¹³C.[1] When you analyze any carbon-containing molecule, including D-Allose and its downstream metabolites, using a mass spectrometer, this naturally occurring ¹³C contributes to the mass isotopologue distribution (MID). This results in a small peak (M+1) that is one mass unit heavier than the monoisotopic peak (M+0).[1] In stable isotope tracing experiments, you are introducing a D-Allose molecule enriched with ¹³C. To accurately determine the incorporation of the ¹³C from your tracer, you must differentiate it from the ¹³C that is naturally present in the molecules.[2][3] Failure to correct for this natural abundance will lead to an overestimation of isotopic enrichment and result in inaccurate calculations of metabolic fluxes and pathway activities.[2][3]

Q2: What information do I need to perform an accurate natural abundance correction?

A2: To perform a precise correction, you will need the following:

  • The correct molecular formula of the analyte: This is crucial for calculating the theoretical natural isotope distribution. Remember to include any atoms added during derivatization.[3][4]

  • The measured mass isotopologue distribution (MID): This is the raw intensity data for each isotopologue (M+0, M+1, M+2, etc.) obtained from the mass spectrometer.

  • The isotopic purity of your D-Allose-¹³C tracer: Commercially available tracers are not 100% pure and contain a small fraction of ¹²C.[3] This information is typically provided in the certificate of analysis.

  • The mass resolution of your instrument: This can influence the correction algorithm, particularly for high-resolution data where different isotopologues may be resolved.[3]

Q3: What is the expected metabolic fate of D-Allose-¹³C?

A3: D-Allose is a rare sugar that is generally considered to be poorly metabolized.[5][6] This makes D-Allose-¹³C a valuable tool for several applications:

  • As a control: It can be used to study cellular uptake and biodistribution independent of significant metabolic conversion.[5]

  • To validate glucose metabolism: It helps confirm that labeling patterns observed from ¹³C-glucose are due to specific enzymatic reactions.[5]

  • To investigate minor metabolic routes: While not extensively metabolized, ¹³C tracing can definitively identify and quantify any minor metabolic conversions that do occur.[7] Some studies suggest D-Allose carbons can enter upper glycolysis and the TCA cycle to a small extent.[6]

Q4: Can I simply subtract the mass isotopologue distribution of an unlabeled sample from my labeled sample to correct for natural abundance?

A4: No, this is not a valid method for correction.[4] The contribution of natural ¹³C to the mass isotopologue distribution is probabilistic and affects all isotopologues. A simple subtraction does not accurately account for this and will lead to incorrect results.[4] Proper correction requires matrix-based calculations or specialized software.

Troubleshooting Guide

Problem Possible Cause Solution
Negative abundance values after correction Low signal intensity or missing peaks in the raw data. Incorrect background subtraction.Ensure sufficient signal intensity during data acquisition. Review and optimize background subtraction parameters in your processing software.[3]
Corrected enrichment is significantly higher or lower than expected Incorrect molecular formula used for correction (e.g., missing derivatization atoms). Inaccurate tracer purity value.Double-check the elemental composition of your metabolite, including any derivatizing agents, and re-run the correction.[3] Verify the isotopic purity from the certificate of analysis and ensure the correct value is used in the correction software.
Corrected data for an unlabeled control sample does not show ~100% M+0 Incorrectly applied correction algorithm or software settings. Systematic error in data acquisition.Review all parameters in your correction software, especially instrument resolution settings.[3] Run a known standard to verify instrument performance and the correction workflow.[3]
High variability between replicate samples Inconsistent sample preparation or quenching. Biological variability.Standardize all sample handling procedures, particularly the quenching and extraction steps, to ensure consistency. Increase the number of biological replicates to account for inherent biological variation.
Co-eluting peaks interfering with the analyte signal Inadequate chromatographic separation.Optimize your LC or GC method to improve the separation of your analyte from interfering compounds.[3]

Quantitative Data Summary

The natural abundance of stable carbon isotopes is a fundamental parameter in these correction calculations.

IsotopeNatural Abundance (%)
¹²C~98.93%
¹³C~1.07%[1]

Note: The exact natural abundance can vary slightly depending on the material and its origin.

Experimental Protocols

Protocol 1: General Workflow for ¹³C Natural Abundance Correction

This protocol outlines the general steps for correcting for natural ¹³C abundance in D-Allose-¹³C tracing experiments.

  • Data Acquisition:

    • Prepare both unlabeled (natural abundance) and D-Allose-¹³C labeled samples.

    • Inject a blank sample to assess background noise.

    • Inject your unlabeled control sample to verify the natural abundance correction.

    • Inject your ¹³C-labeled samples.

    • Acquire data in full scan mode to capture the entire mass isotopologue distribution of your target analytes. Ensure sufficient signal intensity.[3]

  • Data Extraction:

    • Process the raw mass spectrometry data using the instrument vendor's software or an open-source tool.

    • Integrate the peaks for each isotopologue of your target metabolites to obtain their respective intensities or areas.

    • Export the data to a format compatible with your correction software (e.g., .csv), including columns for metabolite name, molecular formula, and the measured intensities for each isotopologue (M+0, M+1, M+2, etc.).[3]

  • Correction Using Software (e.g., IsoCor):

    • Launch the correction software.

    • Load your data file.

    • Input the necessary parameters:

      • The name of the tracer (¹³C).

      • The isotopic purity of the D-Allose-¹³C tracer.

      • The correct molecular formula for each metabolite.

      • The mass resolution of your instrument.[3]

    • Run the correction algorithm. The software will generate a new file with the corrected mass isotopologue distributions, representing the true enrichment from the D-Allose-¹³C tracer.

  • Data Review and Validation:

    • Examine the corrected data for any anomalies, such as negative values.

    • Verify that the corrected data for the unlabeled control sample shows approximately 100% abundance at M+0.

    • Proceed with downstream analysis, such as metabolic flux analysis, using the corrected data.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data_proc Data Processing cluster_correction Correction cluster_analysis Downstream Analysis unlabeled Unlabeled Control (Natural Abundance) ms_acq Data Acquisition (Full Scan MID) unlabeled->ms_acq labeled This compound Labeled Sample labeled->ms_acq peak_int Peak Integration (Raw MID Data) ms_acq->peak_int Raw Spectra correction_software Correction Software (e.g., IsoCor) peak_int->correction_software Raw MIDs flux_analysis Metabolic Flux Analysis correction_software->flux_analysis Corrected MIDs

Caption: Workflow for ¹³C natural abundance correction.

logical_relationship measured_mid Measured MID corrected_mid Corrected MID (True Enrichment) measured_mid->corrected_mid - Correction Algorithm tracer_enrichment Tracer Enrichment (from this compound) tracer_enrichment->measured_mid + Contributes to natural_abundance Natural ¹³C Abundance (~1.1%) natural_abundance->measured_mid + Contributes to corrected_mid->tracer_enrichment = Isolates

Caption: Relationship between measured and corrected data.

References

Technical Support Center: D-Allose-13C Isotopic and Metabolic Steady State

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ensuring isotopic and metabolic steady state with D-Allose-13C. This resource is tailored for researchers, scientists, and drug development professionals utilizing this compound as a metabolic tracer. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound to achieve isotopic steady state?

A1: The primary challenge stems from the fact that D-Allose is poorly metabolized in many biological systems compared to more common sugars like glucose.[1][2] This inherent metabolic stability means that the incorporation of the 13C label into downstream metabolic pathways can be very low and slow. Consequently, reaching a true isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time, can take significantly longer than with readily metabolized tracers.[3]

Q2: How does this compound's metabolic fate differ from that of 13C-Glucose?

A2: 13C-Glucose is readily taken up by cells and actively catabolized through central carbon metabolism pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2] In contrast, this compound is generally not a significant substrate for these pathways in many organisms.[1][2] It is often used as a control to study glucose uptake and non-metabolic distribution or to investigate the minor metabolic routes it might enter.[2] While some microorganisms possess specific enzymatic machinery to metabolize D-Allose, in many mammalian cells, its conversion is minimal.[4]

Q3: How can I determine the optimal labeling time to reach isotopic steady state with this compound?

A3: The optimal labeling time must be determined empirically for your specific experimental system. This involves conducting a time-course experiment where samples are collected at multiple time points after the introduction of this compound. The isotopic enrichment of key downstream metabolites should be measured at each time point. Isotopic steady state is considered reached when the enrichment of these metabolites plateaus.[5] Given the slow metabolism of D-Allose, expect this to be a significantly longer period than for glucose-based experiments.

Q4: Can I use this compound for metabolic flux analysis (MFA)?

A4: Yes, this compound can be used for MFA, particularly to investigate the metabolic fate of D-allose itself and its impact on cellular metabolism.[6] However, due to its limited metabolism in many systems, it may not be the ideal tracer for quantifying high fluxes through central carbon pathways.[2] Its primary value in MFA may be as a control substrate to differentiate active metabolic processing from other phenomena like cellular uptake and biodistribution.[2]

Q5: What analytical techniques are recommended for measuring 13C incorporation from this compound?

A5: Mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS) is the most common and powerful technique for measuring 13C incorporation.[6][7] These methods allow for the quantification of mass isotopomer distributions (MIDs) in downstream metabolites, which reflects the incorporation of 13C from the labeled D-Allose.[6] Nuclear magnetic resonance (NMR) spectroscopy can also be used and provides valuable positional isotopomer information.[8]

Troubleshooting Guides

Problem 1: Low or No Incorporation of 13C Label into Downstream Metabolites

Possible Cause 1: Inefficient Cellular Uptake of D-Allose.

  • Troubleshooting Steps:

    • Verify Uptake: Confirm that your cell line or organism can take up D-Allose. Unlike glucose, which often uses active transporters, D-Allose uptake may be slower and occur via different mechanisms.

    • Increase Concentration: Consider increasing the concentration of this compound in the culture medium. However, be cautious of potential toxicity at very high concentrations and perform dose-response experiments.

    • Extend Labeling Time: As D-Allose uptake and metabolism are slow, significantly extend the incubation period to allow for sufficient label incorporation.

Possible Cause 2: Limited Metabolic Activity of D-Allose in the Chosen Biological System.

  • Troubleshooting Steps:

    • Confirm Metabolic Capacity: Ensure that your chosen cell line or organism possesses the necessary enzymatic machinery to metabolize D-Allose. For example, some bacteria can metabolize D-Allose via enzymes like D-allose kinase and D-allose-6-phosphate isomerase.

    • Literature Review: Consult scientific literature to determine if the metabolism of D-Allose has been characterized in your model system.

    • Consider a Different Model System: If your primary goal is to trace D-Allose metabolism, you may need to use a model organism known to utilize it.

Possible Cause 3: Analytical Sensitivity Issues.

  • Troubleshooting Steps:

    • Optimize MS Method: Enhance the sensitivity of your mass spectrometry method. This may involve optimizing ionization parameters, using selected ion monitoring (SIM), or employing a more sensitive instrument.[9]

    • Increase Sample Amount: Increase the amount of biological material extracted to ensure that metabolite concentrations are above the limit of detection.

    • Derivatization: For GC-MS analysis, ensure that the derivatization protocol is efficient to improve the volatility and ionization of target metabolites.[6]

Problem 2: High Variability in Isotopic Enrichment Between Replicates

Possible Cause 1: Inconsistent Cell Culture Conditions.

  • Troubleshooting Steps:

    • Synchronize Cell Cultures: Ensure that all replicate cultures are at a similar growth phase (e.g., mid-exponential phase) and cell density when the labeling experiment begins.[6]

    • Maintain Consistent Environment: Strictly control environmental parameters such as temperature, CO2 levels, and humidity.

    • Uniform Media Composition: Use a single batch of labeling medium for all replicates to avoid variations in nutrient concentrations.

Possible Cause 2: Inconsistent Sample Handling and Quenching.

  • Troubleshooting Steps:

    • Rapid Quenching: Immediately halt metabolic activity at the time of harvesting by flash-freezing in liquid nitrogen or using cold quenching solutions.[2] Inconsistent quenching times can lead to significant variations.

    • Standardized Extraction Protocol: Employ a standardized and validated metabolite extraction protocol for all samples to ensure consistent recovery.

    • Precise Volume and Weight Measurements: Use calibrated pipettes and balances for all sample processing steps.

Problem 3: Isotopic Enrichment Does Not Reach a Plateau (No Steady State)

Possible Cause 1: Insufficient Labeling Duration.

  • Troubleshooting Steps:

    • Extend Time-Course Experiment: The time required to reach isotopic steady state for D-Allose can be much longer than for glucose. Extend your time-course experiment to include later time points.[5]

    • Focus on Slower Turnover Pools: Analyze metabolites in pathways that are expected to have slower turnover rates, as these will take the longest to reach steady state.[5]

Possible Cause 2: Exchange with Large External Pools.

  • Troubleshooting Steps:

    • Analyze Media Composition: Measure the concentration of unlabeled metabolites in the culture medium that could be exchanged with intracellular pools, diluting the 13C label.

    • Use Dialyzed Serum: If using fetal bovine serum, switch to dialyzed serum to reduce the concentration of small molecule metabolites.[10]

    • Model Tracer Dilution: If exchange is unavoidable, more complex metabolic flux models that account for tracer dilution may be necessary.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Isotopic Steady State
  • Cell Culture and Adaptation:

    • Culture cells in a defined medium where D-Allose is the primary carbon source.

    • Gradually adapt the cells to grow on D-Allose to achieve a metabolic steady state.[6]

  • Labeling Experiment:

    • Inoculate cells into fresh medium containing a known concentration of this compound.

    • Ensure cells are in the exponential growth phase.[6]

  • Sample Collection:

    • Harvest cell samples at multiple time points (e.g., 0, 6, 12, 24, 48, 72 hours). The exact time points should be chosen based on the expected slow metabolism of D-Allose.

  • Metabolite Extraction and Analysis:

    • Rapidly quench metabolic activity and extract intracellular metabolites.

    • Analyze the isotopic enrichment of key downstream metabolites using LC-MS or GC-MS.

  • Data Analysis:

    • Plot the isotopic enrichment of each metabolite as a function of time.

    • The time point at which the enrichment of the majority of metabolites plateaus is considered the time required to reach isotopic steady state.

Protocol 2: Metabolite Extraction for Mass Spectrometry
  • Quenching:

    • Aspirate the culture medium.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the culture dish.

  • Cell Lysis and Collection:

    • Scrape the cells in the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation:

    • Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins.[11]

  • Centrifugation:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying:

    • Dry the metabolite extract using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis. For GC-MS, proceed with derivatization.

Data Summary

Table 1: Comparative Metabolic Fate of this compound vs. 13C-Glucose

FeatureThis compound13C-Glucose
Cellular Uptake Generally slow, may occur via diffusion or non-specific transporters.Rapid, primarily through active glucose transporters (GLUTs).[12]
Metabolism Poorly metabolized in most mammalian cells.[2]Actively metabolized via glycolysis, PPP, and TCA cycle.[2]
Time to Isotopic Steady State Significantly longer.Relatively short (minutes for glycolysis, hours for TCA cycle).[5]
Primary Use as a Tracer Control for uptake, investigating minor metabolic pathways.[2]Quantifying fluxes through central carbon metabolism.[2]

Visualizations

experimental_workflow Experimental Workflow for Achieving Isotopic Steady State cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Outcome cell_culture Cell Culture & Adaptation to D-Allose labeling_medium Prepare this compound Medium start_labeling Introduce this compound labeling_medium->start_labeling time_course Time-Course Sampling start_labeling->time_course quenching Quench Metabolism time_course->quenching extraction Metabolite Extraction quenching->extraction ms_analysis LC-MS or GC-MS Analysis extraction->ms_analysis data_processing Data Processing & Enrichment Calculation ms_analysis->data_processing steady_state Determine Isotopic Steady State data_processing->steady_state

Caption: Workflow for determining isotopic steady state with this compound.

troubleshooting_low_incorporation Troubleshooting: Low 13C Incorporation problem Low 13C Incorporation cause1 Inefficient Uptake problem->cause1 cause2 Limited Metabolism problem->cause2 cause3 Analytical Insensitivity problem->cause3 solution1a Verify Uptake Rate cause1->solution1a solution1b Increase Concentration cause1->solution1b solution1c Extend Labeling Time cause1->solution1c solution2a Confirm Enzymatic Machinery cause2->solution2a solution2b Change Model System cause2->solution2b solution3a Optimize MS Method cause3->solution3a solution3b Increase Sample Amount cause3->solution3b

Caption: Logic diagram for troubleshooting low 13C label incorporation.

References

preventing degradation of D-Allose-13C during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Allose-¹³C. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of D-Allose-¹³C during sample preparation and analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experimental workflow.

Issue 1: Suspected Degradation of D-Allose-¹³C in Your Sample

  • Symptom: You observe unexpected peaks in your chromatogram, or the peak corresponding to D-Allose-¹³C is smaller than expected.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Extreme pH D-Allose is most stable in a neutral to slightly alkaline range (pH 7-8)[1]. Highly acidic or alkaline conditions can lead to degradation[1]. Maintain the pH of your solutions within the optimal range during extraction and storage. If acidic or basic conditions are required for a specific step, minimize the exposure time and temperature.
High Temperatures D-Allose is stable at physiological temperatures (37°C) and shows stability up to 60°C in enzymatic production studies[1][2]. However, degradation may occur at elevated temperatures[1]. Avoid excessive heat during sample processing steps like solvent evaporation. Use a vacuum concentrator without heat or at a low temperature if possible.
Enzymatic Activity If your sample is from a biological matrix, endogenous enzymes could potentially metabolize or degrade D-Allose-¹³C. It is known that D-allose can be synthesized from D-glucose via a three-step enzyme-catalyzed pathway[2]. Quench enzymatic activity immediately upon sample collection by flash-freezing in liquid nitrogen or by adding a cold solvent like 80% methanol[3].
Oxidation Sugars can be susceptible to oxidation, especially in the presence of metal ions. Work with high-purity reagents and consider adding a chelating agent like EDTA to your buffers if metal ion contamination is a concern.

Issue 2: Low Signal Intensity or Poor Recovery of D-Allose-¹³C

  • Symptom: The signal for D-Allose-¹³C in your analytical run (e.g., LC-MS, GC-MS) is weak or absent.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Extraction The extraction protocol may not be efficient for polar molecules like sugars. Use a validated extraction method for polar metabolites. A common method is a two-phase liquid-liquid extraction using a methanol (B129727):chloroform:water mixture. Ensure complete cell lysis and protein precipitation.
Poor Derivatization (for GC-MS) Derivatization is crucial for making sugars volatile for GC-MS analysis. Incomplete oximation or silylation will result in poor signal. Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature for derivatization.
Matrix Effects in Mass Spectrometry Components in your sample matrix can suppress the ionization of D-Allose-¹³C. Incorporate a purification step, such as solid-phase extraction (SPE), to remove interfering substances. Utilize an internal standard (e.g., a different isotopically labeled sugar that is not expected in the sample) to normalize for matrix effects.
Adsorption to Surfaces Sugars can adsorb to glass and plastic surfaces. Use low-protein-binding tubes and pipette tips. Silanizing glassware can also help to reduce adsorption.

Issue 3: Contamination in Your D-Allose-¹³C Sample

  • Symptom: You observe extraneous peaks in your blanks or unexpected labeled species in your samples.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Cross-Contamination Carryover from previous samples in the analytical instrument or during manual sample preparation can introduce contaminants. Thoroughly clean all equipment between samples. Run blank injections between samples to check for carryover.
Environmental Contamination Dust and other airborne particles can introduce contaminants like keratin. Prepare samples in a clean environment, such as a laminar flow hood[4]. Wear appropriate personal protective equipment, including powder-free gloves and a lab coat[4].
Reagent Impurities Solvents, buffers, and other reagents can contain impurities that interfere with your analysis. Use high-purity, LC-MS grade reagents. Prepare fresh solutions and filter them before use.
Metabolic Scrambling In biological systems, the ¹³C label from D-Allose-¹³C could potentially be incorporated into other molecules if it is metabolized, even to a small extent[5]. This can lead to the appearance of unexpected labeled species. Careful analysis of tandem mass spectra can help identify and account for scrambling[5].

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of D-Allose-¹³C under typical laboratory conditions?

A1: D-Allose is expected to be relatively stable under physiological pH (around 7.4) and temperature (37°C)[1]. Studies on its enzymatic production have shown stability up to 60°C and at a pH of 8.0[1][2]. However, like other sugars, it can be susceptible to degradation at highly acidic or alkaline pH and at elevated temperatures[1]. For long-term storage, it is recommended to store D-Allose-¹³C as a dry powder at -20°C or below.

Q2: Can D-Allose-¹³C be metabolized by cells?

A2: The in vivo fate of D-Allose is not extensively characterized, but studies on its isomer, D-allulose, indicate that it is poorly metabolized and largely excreted unchanged[1]. It is plausible that D-Allose follows a similar pattern of limited metabolism[1]. However, some studies suggest that D-allose can be phosphorylated by hexokinase, which is the initial step for its potential entry into metabolic pathways[4].

Q3: What are the potential degradation products of D-Allose?

A3: Under acidic conditions, sugars can undergo dehydration to form products like 5-hydroxymethylfurfural (B1680220) (5-HMF)[6]. In alkaline solutions, monosaccharides can undergo a complex series of reactions including isomerization, epimerization, and degradation to form saccharinic acids and other smaller carboxylic acids[7]. The exact degradation products of D-Allose under specific conditions would require experimental determination.

Q4: Which analytical techniques are best suited for analyzing D-Allose-¹³C?

A4: Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for the analysis of D-Allose-¹³C[1]. LC-MS is often preferred for its ability to analyze polar compounds directly, often with minimal sample derivatization. GC-MS provides excellent chromatographic resolution but requires derivatization to make the sugar volatile[1].

Q5: How can I correct for the natural abundance of ¹³C in my samples?

A5: It is important to analyze an unlabeled control sample alongside your ¹³C-labeled samples. The mass isotopomer distribution of the unlabeled sample will show the contribution of naturally occurring isotopes. This information can then be used to correct the mass isotopomer distributions of your labeled samples to determine the true extent of ¹³C incorporation from D-Allose-¹³C. There are various software tools available that can perform this correction.

Quantitative Data

The following table summarizes the stability of D-Allose based on data from enzymatic production studies. This data can be used as a guide for maintaining the stability of D-Allose-¹³C during sample preparation.

ParameterConditionObservationReference
Optimal pH pH 4-9Maximum activity of glucose isomerase for D-allose production was observed at pH 8.0.[2]
Optimal Temperature 40-90°CThe optimal temperature for glucose isomerase-catalyzed production of D-allose was determined to be 60°C for sustained production.[2]
Thermal Stability (Half-life of Glucose Isomerase activity for D-Allose production) 50°C1021 hours[2]
60°C854 hours[2]
70°C352 hours[2]
80°C47 hours[2]
90°C17 hours[2]

Experimental Protocols

Protocol 1: Extraction of D-Allose-¹³C from Cell Culture

Objective: To extract polar metabolites, including D-Allose-¹³C, from cultured cells for LC-MS analysis.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 15,000 x g at 4°C

Procedure:

  • Cell Washing: Aspirate the cell culture medium. Wash the cells twice with ice-cold PBS to remove any remaining medium.

  • Metabolism Quenching and Extraction: Add 1 mL of pre-chilled 80% methanol to each well (for a 6-well plate). Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the samples for 30 seconds. Incubate on ice for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.

  • Drying (Optional): The extract can be dried down using a vacuum concentrator and stored at -80°C. Reconstitute in a suitable solvent before analysis.

Protocol 2: Derivatization of D-Allose-¹³C for GC-MS Analysis

Objective: To derivatize the extracted D-Allose-¹³C to increase its volatility for GC-MS analysis.

Materials:

  • Dried metabolite extract

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 30°C for 90 minutes.

  • Silylation: Add 80 µL of MSTFA with 1% TMCS. Vortex and incubate at 37°C for 30 minutes.

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Visualizations

The following diagrams illustrate key pathways and workflows related to D-Allose-¹³C.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection Sample Collection (e.g., Cell Culture, Tissue) quenching Metabolism Quenching (e.g., Liquid Nitrogen, Cold Methanol) sample_collection->quenching extraction Metabolite Extraction (e.g., Methanol/Chloroform/Water) quenching->extraction purification Sample Purification (Optional) (e.g., SPE) extraction->purification derivatization Derivatization (for GC-MS) purification->derivatization analysis LC-MS or GC-MS Analysis purification->analysis derivatization->analysis data_processing Data Processing and ¹³C Incorporation Analysis analysis->data_processing

Experimental Workflow for D-Allose-¹³C Analysis.

d_allose_metabolism D_Allose_13C D-Allose-¹³C Hexokinase Hexokinase D_Allose_13C->Hexokinase Excretion Renal Excretion (Major Fate) D_Allose_13C->Excretion D_Allose_6P D-Allose-6-Phosphate-¹³C Hexokinase->D_Allose_6P PPP Pentose Phosphate Pathway (Potential Minor Entry) D_Allose_6P->PPP

Inferred Metabolic Fate of D-Allose-¹³C.

ampk_mtor_pathway D_Allose D-Allose p38_MAPK p38-MAPK D_Allose->p38_MAPK AMPK AMPK mTOR mTOR AMPK->mTOR inhibits Glycolysis Glycolysis AMPK->Glycolysis inhibits Cell_Growth Cell Growth mTOR->Cell_Growth promotes p38_MAPK->AMPK activates

D-Allose Effect on AMPK and mTOR Signaling.

References

Technical Support Center: D-Allose-¹³C Metabolic Flux Analysis (MFA) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing D-Allose-¹³C in metabolic flux analysis (MFA) experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experimental workflow, from initial design to data interpretation.

Troubleshooting Guides

This section provides solutions in a question-and-answer format for common problems encountered during D-Allose-¹³C MFA experiments.

Problem IDQuestionPossible CausesSuggested Solutions
EXP-01 Low incorporation of ¹³C label into downstream metabolites. 1. Slow or inefficient uptake of D-Allose: Unlike glucose, D-Allose uptake can be slow and may occur via diffusion rather than active transport in some cell types.[1] 2. Limited metabolic activity of D-Allose: The cell line or organism may lack the specific enzymatic machinery to metabolize D-Allose.[1] 3. Insufficient labeling time: Isotopic steady state may take significantly longer to reach compared to experiments with readily metabolized sugars like glucose.[1]1. Verify D-Allose uptake rates in your specific cell line. Consider increasing the concentration of D-Allose-¹³C in the medium, being mindful of potential toxicity. 2. Ensure your chosen organism or cell line has the necessary enzymes for D-Allose metabolism (e.g., D-allose kinase, D-allose-6-phosphate isomerase).[1] Consider using a model organism known to metabolize D-Allose. 3. Extend the labeling time and perform a time-course experiment to determine when isotopic steady state is reached.[1]
DATA-01 Poor fit of the computational model to the experimental data. 1. Incomplete or inaccurate metabolic network model: Standard metabolic models may not include D-Allose pathways.[1] 2. Incorrect atom transitions: Errors in the atom mapping for reactions will lead to erroneous flux calculations.[1] 3. Non-steady-state conditions: The system may not have reached both metabolic and isotopic steady state.[1]1. Construct a custom metabolic model that includes all known D-Allose metabolic reactions for your organism. 2. Meticulously verify the atom transitions for each reaction in your model. 3. Confirm that your system has reached steady state before harvesting. If achieving steady state is not feasible due to slow metabolism, consider using isotopically non-stationary MFA (INST-MFA) methods.[1]
QC-01 Inconsistent or irreproducible labeling patterns between replicates. 1. Variability in cell culture conditions: Inconsistent cell density, growth phase, or medium composition. 2. Isotopic impurity of the D-Allose-¹³C tracer: The purity of the labeled substrate can affect results.[1]1. Strictly control all experimental parameters. 2. Verify the isotopic purity of your labeled D-Allose using mass spectrometry before starting the experiment and account for any impurities in your computational model.[1]
ANALYSIS-01 Difficulty in detecting and quantifying ¹³C-labeled D-Allose and its metabolites. 1. Low intracellular concentrations: D-Allose and its derivatives may be present at low levels.[1] 2. Co-elution with other hexose (B10828440) isomers: Chromatographic separation from other sugars like glucose and fructose (B13574) can be challenging.[1]1. Increase the amount of biomass harvested for metabolite extraction. Utilize highly sensitive analytical techniques like LC-MS/MS.[1] 2. Optimize your chromatographic method to achieve baseline separation of D-Allose from other hexoses. Derivatization for GC-MS analysis can also improve separation.[1]

Frequently Asked Questions (FAQs)

Experimental Design & Rationale

Q1: Why should I choose D-Allose-¹³C as a tracer instead of the more common ¹³C-glucose?

A1: D-Allose-¹³C is a specialized tool for probing the activity of the D-Allose metabolic pathway itself, which has distinct entry points from glycolysis.[1] It is essential for tracing the specific fate of D-Allose carbon atoms, especially when studying the effects of D-Allose on cellular metabolism or investigating organisms that can utilize D-Allose as a carbon source.[1] It can also serve as a valuable negative control to distinguish active metabolic processing from cellular uptake and biodistribution when studying glucose metabolism.[2]

Q2: What are the key enzymes in the D-Allose metabolic pathway that I should include in my model?

A2: In bacteria such as E. coli, the key enzymes required to channel D-Allose into glycolysis are D-allose kinase, D-allose-6-phosphate isomerase, and D-psicose-6-phosphate 3-epimerase.[1] The specific pathway and enzymes can vary between organisms, so a thorough literature review for your model system is crucial.

Q3: How long should I run my labeling experiment to reach isotopic steady state with D-Allose-¹³C?

A3: Due to the typically slow metabolism of D-Allose, the time required to reach isotopic steady state is expected to be significantly longer than for glucose-based experiments.[1] The optimal labeling time should be determined empirically for your specific experimental system by conducting a time-course experiment.[1] You should collect samples at multiple time points after introducing the D-Allose-¹³C tracer and measure the isotopic enrichment of key downstream metabolites. Isotopic steady state is reached when the enrichment of these metabolites plateaus.[1]

Data Interpretation

Q4: What are the expected labeling patterns in central carbon metabolites from [U-¹³C₆]D-Allose?

A4: In many mammalian cell lines, D-Allose is poorly metabolized.[2] Therefore, you should expect very low to negligible incorporation of the ¹³C label into downstream metabolites of central carbon metabolism, such as intermediates of glycolysis and the TCA cycle.[2] If your experimental system is known to metabolize D-Allose, the expected labeling patterns will depend on the specific metabolic pathways present. For example, if D-Allose is converted to fructose-6-phosphate, you would expect to see labeling patterns in lower glycolysis and the TCA cycle similar to those observed with labeled fructose.

Q5: My flux confidence intervals are very wide. What does this mean and how can I improve them?

A5: Wide confidence intervals indicate that the calculated fluxes are poorly determined, with a high degree of uncertainty. This can be due to several factors, including insufficient labeling information from the tracer, redundant or cyclic pathways in the metabolic model, or high measurement noise. To improve them, consider if the labeling information is sufficient. Given the limited metabolism of D-Allose, it may not produce enough labeling variation. You may also need to refine your metabolic network model or improve the precision of your analytical measurements.

Experimental Protocols

A generalized workflow for a D-Allose-¹³C MFA experiment is provided below. Specific parameters will need to be optimized for your experimental system.

Generalized ¹³C-MFA Experimental Workflow

G Generalized D-Allose-¹³C MFA Workflow cluster_prep Experimental Preparation cluster_exp Labeling Experiment cluster_analysis Analysis cluster_data Data Processing & Modeling exp_design Experimental Design (Tracer Selection, Labeling Time) cell_culture Cell Culture & Adaptation (to unlabeled D-Allose if necessary) exp_design->cell_culture labeling Introduce D-Allose-¹³C cell_culture->labeling steady_state Incubate to Isotopic Steady State labeling->steady_state harvest Quench Metabolism & Harvest Biomass steady_state->harvest extraction Metabolite Extraction harvest->extraction measurement Mass Spectrometry (GC-MS or LC-MS/MS) extraction->measurement correction Data Correction (Natural Isotope Abundance) measurement->correction flux_estimation Flux Estimation (Software, Metabolic Model) correction->flux_estimation stat_analysis Statistical Analysis (Goodness-of-fit, Confidence Intervals) flux_estimation->stat_analysis

A generalized workflow for a D-Allose-¹³C MFA experiment.
Key Methodological Considerations

StepDetailed Methodology
Cell Culture & Adaptation Select an appropriate cell line or microorganism. If the organism does not readily metabolize D-Allose, a period of adaptation in a medium containing unlabeled D-Allose may be necessary to achieve a metabolic steady state.[3]
Labeling Experiment Inoculate cells into a fresh, defined culture medium where D-Allose-¹³C is the primary carbon source. Monitor cell growth to ensure they are in the exponential growth phase. Harvest at mid-exponential phase to ensure a metabolic pseudo-steady state.[3]
Metabolite Extraction Rapidly quench metabolic activity to prevent changes in metabolite levels. This is often done by resuspending the cell pellet in a cold solvent, such as 60% methanol (B129727) chilled to -40°C or lower. Perform metabolite extraction using a suitable solvent system (e.g., a two-phase extraction with chloroform/methanol/water).
Mass Spectrometry Analysis For Gas Chromatography-Mass Spectrometry (GC-MS), chemical derivatization (e.g., silylation) is necessary to increase the volatility of the metabolites. Inject the derivatized sample into the GC-MS system to separate and detect the mass fragments, which will reveal the mass isotopomer distributions (MIDs).[3] For Liquid Chromatography-Mass Spectrometry (LC-MS), different columns and mobile phases can be used to separate polar metabolites.
Data Correction & Analysis The raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other isotopes. Use specialized MFA software (e.g., INCA, METRAN, OpenFlux) to estimate metabolic fluxes by fitting the corrected MIDs to a defined metabolic network model.

Signaling Pathways and Logical Relationships

The metabolic effects of D-Allose are intertwined with cellular signaling. The following diagram illustrates a potential, simplified metabolic pathway for D-Allose and its entry into central carbon metabolism.

G Simplified D-Allose Metabolic Pathway D_Allose_13C D-Allose-¹³C (extracellular) D_Allose_13C_intra D-Allose-¹³C (intracellular) D_Allose_13C->D_Allose_13C_intra Transport D_Allose_6P_13C D-Allose-6-P-¹³C D_Allose_13C_intra->D_Allose_6P_13C D-allose kinase D_Psicose_6P_13C D-Psicose-6-P-¹³C D_Allose_6P_13C->D_Psicose_6P_13C D-allose-6-P isomerase Fructose_6P_13C Fructose-6-P-¹³C D_Psicose_6P_13C->Fructose_6P_13C D-psicose-6-P 3-epimerase Glycolysis Glycolysis Fructose_6P_13C->Glycolysis

A simplified metabolic pathway of D-Allose conversion.

The diagram below illustrates a logical workflow for troubleshooting a poor model fit in a ¹³C-MFA experiment.

G Troubleshooting Workflow for Poor Model Fit cluster_model Model Checks cluster_data Data Checks cluster_assumptions Assumption Checks start Poor Model Fit (High Sum of Squared Residuals) check_model Review Metabolic Model start->check_model check_data Review Experimental Data start->check_data check_assumptions Review Model Assumptions start->check_assumptions missing_reactions Missing Reactions? check_model->missing_reactions atom_transitions Incorrect Atom Transitions? check_model->atom_transitions compartmentalization Compartmentalization Accurate? check_model->compartmentalization raw_data Check Raw MS Data for Errors check_data->raw_data correction_data Verify Natural Abundance Correction check_data->correction_data replicates Assess Replicate Variance check_data->replicates steady_state_check Isotopic Steady State Reached? check_assumptions->steady_state_check model_simplifications Model Simplifications Valid? check_assumptions->model_simplifications solution Refine Model / Re-run Experiment missing_reactions->solution atom_transitions->solution compartmentalization->solution raw_data->solution correction_data->solution replicates->solution steady_state_check->solution model_simplifications->solution

A logical workflow for troubleshooting a poor model fit.

References

Validation & Comparative

Corroborating D-Allose Metabolism: A Guide to Validating ¹³C Tracing with Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of cellular metabolism is fundamental to understanding health and disease, and stable isotope tracing is a powerful tool for elucidating the metabolic fate of compounds. D-Allose, a rare sugar with promising therapeutic potential, including anti-cancer and anti-inflammatory properties, is a subject of intense metabolic investigation.[1][2][3] ¹³C-labeled D-Allose (D-Allose-¹³C) tracing, coupled with mass spectrometry, allows researchers to track the carbon atoms from D-Allose as they are incorporated into various downstream metabolites, thereby identifying active metabolic pathways.[2]

However, to ensure the accuracy and robustness of these findings, it is critical to employ orthogonal methods for validation.[2] Orthogonal methods are independent experimental approaches that measure different, yet related, biological parameters to corroborate the initial results.[2] This guide provides a comparative overview of key orthogonal methods to confirm D-Allose-¹³C tracing results, complete with experimental protocols and data presentation frameworks.

Comparative Overview of Techniques

The primary goal is to integrate the specific findings of D-Allose-¹³C tracing, which reveals the precise fate of D-Allose carbons, with systemic overviews of cellular metabolism provided by orthogonal techniques.[1]

FeatureD-Allose-¹³C TracingSeahorse XF AnalysisEnzyme Activity AssaysWestern BlottingMetabolite Pool Quantification
Principle Tracks the incorporation of ¹³C atoms from labeled D-Allose into downstream metabolites using mass spectrometry.[1][2]Measures real-time Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) of live cells.[1]Quantifies the rate of a specific enzyme-catalyzed reaction using a substrate, in this case, D-Allose.[2]Detects and quantifies the expression level of specific proteins (metabolic enzymes) using antibodies.[2]Measures the total abundance of specific metabolites in a sample using techniques like LC-MS/MS.[2]
Key Output Mass Isotopologue Distributions (MIDs) showing the fractional abundance of ¹³C in specific metabolites.[1]Real-time kinetic data on mitochondrial respiration (OCR) and glycolysis (ECAR).[1]Specific activity of an enzyme (e.g., nmol/min/mg protein).[2]Relative protein expression levels.[2]Absolute or relative concentration of metabolites (e.g., nmol/10⁶ cells).[2]
Information Gained Direct evidence of pathway engagement; identifies the specific metabolic fate of D-Allose carbons.[1]Provides an overall view of the cellular metabolic phenotype and rates of energy production.[1]Confirms that a specific enzyme can utilize D-Allose as a substrate.[2]Indicates if D-Allose treatment alters the expression of key metabolic enzymes.[2]Supports tracing data by showing if D-Allose treatment alters the pool sizes of downstream metabolites.[2]

Data Presentation: A Framework for Comparison

To effectively validate D-Allose-¹³C tracing results, data from orthogonal methods should be compared systematically. The following tables present hypothetical data illustrating how results from each technique can be structured for clear comparison.

Table 1: D-Allose-¹³C Tracing Results

This table shows the percentage of metabolite pools labeled with ¹³C after incubation with uniformly labeled D-Allose. High enrichment in glycolytic or TCA cycle intermediates would suggest D-Allose is being used as a fuel source.[1]

Metabolite¹³C Enrichment (%) - Control¹³C Enrichment (%) - D-Allose-¹³CInterpretation
D-Allose-6-Phosphate095D-Allose is phosphorylated.
Fructose-6-Phosphate1.145D-Allose enters upper glycolysis.
Citrate1.125D-Allose carbons enter the TCA cycle.
Lactate (B86563)1.130D-Allose contributes to lactate production.

Table 2: Seahorse XF Glycolysis Stress Test

If tracing suggests D-Allose enters glycolysis, an increase in the Extracellular Acidification Rate (ECAR), an indicator of lactate production, would be expected.[1][2]

TreatmentBasal ECAR (mpH/min)Glycolytic Capacity (mpH/min)Interpretation
Control80120Baseline glycolytic activity.
D-Allose92 (+15%)145 (+21%)D-Allose increases glycolytic flux.

Table 3: Hexokinase Activity Assay

This assay directly tests the hypothesis that D-Allose is phosphorylated by hexokinase, a key entry point into glycolysis.[2]

SubstrateSubstrate Concentration (mM)Hexokinase Activity (nmol/min/mg protein)Interpretation
D-Glucose10150Positive control.
D-Allose1045D-Allose is a substrate for hexokinase.

Table 4: Western Blotting for Metabolic Enzyme Expression

Changes in the expression of key enzymes can support the metabolic shifts observed in tracing studies.[2]

TreatmentHexokinase 1 (Relative Expression)Phosphofructokinase (Relative Expression)β-actin (Relative Expression)Interpretation
Control1.01.01.0Baseline expression.
D-Allose1.51.31.0D-Allose upregulates key glycolytic enzymes.

Table 5: Metabolite Pool Quantification

An increase in the total pool sizes of downstream metabolites following D-Allose treatment provides further evidence for its entry into specific pathways.[2]

MetaboliteControl (nmol/10⁶ cells)D-Allose (nmol/10⁶ cells)Interpretation
D-Allose-6-PhosphateNot Detected5.2Confirms D-Allose phosphorylation.
Citrate2.53.8Increased TCA cycle activity.
Lactate15.022.5Increased glycolytic end-product.

Visualizing the Validation Workflow and Pathways

Validation_Workflow cluster_0 Primary Experiment cluster_1 Orthogonal Validation Methods cluster_2 Conclusion Tracing D-Allose-¹³C Tracing (Metabolite Labeling) Seahorse Seahorse XF Analysis (Bioenergetic Rates) Tracing->Seahorse EnzymeAssay Enzyme Activity Assays (Specific Enzyme Function) Tracing->EnzymeAssay WesternBlot Western Blotting (Enzyme Expression) Tracing->WesternBlot Metabolomics Metabolite Quantification (Pool Sizes) Tracing->Metabolomics Conclusion Validated Understanding of D-Allose Metabolism Seahorse->Conclusion EnzymeAssay->Conclusion WesternBlot->Conclusion Metabolomics->Conclusion

Caption: Proposed experimental workflow for cross-validation.

D_Allose_Signaling cluster_glycolysis Glycolysis cluster_tca TCA Cycle DAllose D-Allose GLUT1 GLUT1 Transporter DAllose->GLUT1 DAllose_in Intracellular D-Allose GLUT1->DAllose_in Hexokinase Hexokinase DAllose_in->Hexokinase Phosphorylation A6P D-Allose-6-P Hexokinase->A6P F6P Fructose-6-P A6P->F6P Isomerization Pyruvate Pyruvate F6P->Pyruvate ... AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate TCA_Metabolites TCA Intermediates Citrate->TCA_Metabolites ...

Caption: Postulated metabolic fate of D-Allose.

Logical_Flow Tracing ¹³C Tracing shows ¹³C in Glycolytic Intermediates Seahorse Seahorse shows increased ECAR Tracing->Seahorse validates Enzyme Hexokinase Assay shows D-Allose is a substrate Tracing->Enzyme validates Quant Metabolite pools of glycolytic products increase Tracing->Quant validates Conclusion Conclusion: D-Allose enters and is metabolized via Glycolysis Seahorse->Conclusion Enzyme->Conclusion Quant->Conclusion

Experimental Protocols

Protocol 1: Steady-State ¹³C-Labeling with [U-¹³C]-D-Allose

This protocol is designed to achieve steady-state labeling of intracellular metabolites.[1]

  • Cell Culture: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Labeling Media Preparation: Prepare culture medium containing [U-¹³C]-D-Allose at the desired final concentration (e.g., 5-25 mM).[4] Use dialyzed fetal bovine serum to minimize the presence of unlabeled sugars.[1] Prepare a parallel control medium with unlabeled D-Allose.

  • Labeling: Aspirate the standard culture medium, wash cells once with sterile PBS, and add the pre-warmed ¹³C-labeling medium.[4]

  • Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state (e.g., 24 hours, determined by time-course experiments).[4]

  • Metabolite Extraction:

    • Quickly aspirate the labeling medium.

    • Wash the cell monolayer with ice-cold 0.9% NaCl solution.

    • Immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water solution).[1]

    • Scrape the cells in the extraction solvent, collect the lysate, and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.[1]

  • Sample Analysis: Collect the supernatant containing polar metabolites. Dry the supernatant under a vacuum or nitrogen stream and reconstitute in a suitable solvent for LC-MS analysis.[1]

Protocol 2: Seahorse XF Glycolysis Stress Test

This protocol measures key parameters of glycolytic flux.[2]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Assay Preparation: One hour before the assay, replace the growth medium with Seahorse XF base medium supplemented with glutamine. Incubate the plate at 37°C in a non-CO₂ incubator.

  • Instrument Setup: Calibrate the Seahorse XF analyzer. Load the cartridge with compounds for injection: glucose, oligomycin (B223565) (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a hexokinase inhibitor). For the experimental group, D-Allose is added to the base medium.

  • Assay Execution: Place the cell plate in the XF analyzer and run the Glycolysis Stress Test protocol. The instrument will measure ECAR at baseline and after the sequential injection of the compounds.

  • Data Analysis: Calculate basal glycolysis, glycolytic capacity (after oligomycin injection), and glycolytic reserve from the ECAR measurements.

Protocol 3: Hexokinase Activity Assay

This protocol directly measures the phosphorylation of D-Allose.[2]

  • Cell Lysate Preparation: Culture cells to 80-90% confluency. Wash with ice-cold PBS and scrape in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease inhibitors).[2]

  • Centrifugation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[2]

  • Protein Quantification: Measure the protein concentration of the supernatant (e.g., using a BCA assay).

  • Enzyme Reaction: In a 96-well plate, set up a reaction mixture containing Tris-HCl buffer, ATP, NADP+, MgCl₂, glucose-6-phosphate dehydrogenase, and the cell lysate.

  • Initiate Reaction: Start the reaction by adding the substrate (D-Glucose as a positive control, or D-Allose for the experimental condition).

  • Measurement: Measure the change in absorbance at 340 nm over time, which corresponds to the production of NADPH, stoichiometric with hexokinase activity.

  • Calculation: Calculate the specific activity as nmol of substrate converted per minute per mg of protein.

Protocol 4: Metabolite Pool Quantification by LC-MS/MS

This protocol measures the total concentration of metabolites.[2]

  • Cell Culture and Treatment: Culture and treat cells with unlabeled D-Allose as for the tracing experiment.

  • Metabolite Extraction: Rapidly quench metabolism and extract metabolites as described in Protocol 1 (steps 5a-c).[2]

  • Sample Preparation: Collect the supernatant and dry it under a stream of nitrogen.[2]

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent.

    • Inject the sample into an LC-MS/MS system.

    • Separate metabolites using a suitable chromatography column (e.g., HILIC for polar metabolites).

    • Detect and quantify metabolites using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[2]

  • Data Analysis: Integrate the peak areas for each metabolite and quantify their concentrations using standard curves generated from authentic standards.[2]

References

D-Allose-13C: A Superior Control for Precision in Glucose Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately measuring glucose uptake is paramount to understanding cellular metabolism in health and disease. This guide provides an objective comparison of D-Allose-13C as a control for glucose uptake studies, evaluating its performance against other common alternatives and providing supporting data and detailed experimental protocols.

D-Allose, a rare sugar and a C-3 epimer of D-glucose, is poorly metabolized by mammalian cells, making it an excellent candidate for a negative control in glucose uptake assays.[1][2] Its labeled form, this compound, allows researchers to distinguish between cellular uptake and downstream metabolic processes, a critical distinction for accurate data interpretation.[1] This guide will delve into the unique properties of this compound and compare it with other widely used controls, such as L-Glucose and 2-Deoxyglucose (2-DG).

Performance Comparison: this compound vs. Alternative Controls

The ideal control for a glucose uptake study depends on the specific research question. Here, we compare this compound with two other commonly used controls: L-Glucose, the non-natural stereoisomer of glucose, and 2-Deoxyglucose, a glucose analog that is taken up and phosphorylated but not further metabolized.

FeatureThis compoundL-Glucose-13C2-Deoxyglucose (2-DG)D-Glucose-13C (Active Control)
Cellular Uptake Transported into cells, likely via glucose transporters (SGLT1 and GLUT5), but with lower affinity compared to D-glucose.[3][4][5]Minimally transported into most cell types; uptake occurs primarily through non-specific mechanisms like passive diffusion.[6]Actively transported into cells by glucose transporters (GLUTs) and phosphorylated by hexokinase.[6]Actively transported into cells via GLUT and SGLT transporters.[7]
Metabolic Fate Largely unmetabolized; remains stable in hepatocytes. The 13C label is not expected to be significantly incorporated into downstream metabolites.[1][2]Not recognized by hexokinase and therefore not phosphorylated or metabolized.[6]Phosphorylated to 2-deoxyglucose-6-phosphate (2-DG-6-P), which is trapped intracellularly and not further metabolized.[6]Readily enters glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1]
Primary Application Negative control for glucose uptake and biodistribution studies; allows for the deconvolution of transport from metabolism.[1]Negative control to account for non-specific binding and passive diffusion.[6]Widely used to measure the rate of glucose uptake.[6][8]Positive control and tracer for quantifying fluxes through central carbon metabolic pathways.[1]
Mechanism of Action as a Control Competes with D-glucose for transport, providing a measure of transporter-mediated uptake without the confounding effects of metabolism. Can also downregulate GLUT1 expression.[9][10][11]Its minimal uptake provides a baseline for non-transporter-mediated entry into the cell.[6]Its accumulation reflects the initial steps of glucose uptake and phosphorylation.[6]Represents the full extent of glucose uptake and metabolism.[1]

Experimental Data Summary

While direct head-to-head quantitative data for the uptake of this compound versus other controls in the same experimental setup is limited in publicly available literature, the following table summarizes representative findings from various studies to illustrate the comparative uptake and effects.

Cell LineTreatmentObserved Effect on Glucose UptakeReference
HuH-7 (Hepatocellular Carcinoma)D-Allose (50 mM)Significantly decreased 2-deoxy-D-glucose uptake.[11]
MDA-MB-231 (Breast Adenocarcinoma)D-AlloseInhibited GLUT1 expression, leading to reduced glucose uptake.[9]
SH-SY5Y (Neuroblastoma)D-AlloseInhibited GLUT1 expression, leading to reduced glucose uptake.[9]
Pancreatic and Ovarian Cancer Cell LinesD-AlloseShowed anti-proliferative activity, though less potent than 2-DG.[12]

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay Using this compound as a Control

Objective: To measure the specific uptake of a labeled glucose tracer (e.g., D-Glucose-13C) by comparing it to the uptake of this compound in cultured cells.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free culture medium

  • D-Glucose-13C

  • This compound

  • L-Glucose-13C (optional additional control)

  • 2-Deoxyglucose (optional comparative agent)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS or GC-MS system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment. Culture overnight.

  • Serum Starvation: On the day of the assay, remove the culture medium and wash the cells once with warm PBS. Add serum-free, glucose-free medium and incubate for 2-4 hours to reduce basal glucose uptake.

  • Labeling: Prepare labeling media by supplementing glucose-free medium with the desired concentration of D-Glucose-13C, this compound, L-Glucose-13C, or 2-DG. A typical starting concentration is 5-10 mM.

  • Incubation: Remove the starvation medium and add the respective labeling media to the cells. Incubate for a defined period (e.g., a time course of 0, 15, 30, and 60 minutes) at 37°C.

  • Washing: To stop the uptake, rapidly aspirate the labeling medium and wash the cells three times with ice-cold PBS.

  • Metabolite Extraction: Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

  • Analysis: Analyze the cell lysates by LC-MS/MS or GC-MS to quantify the intracellular concentrations of D-Glucose-13C, this compound, L-Glucose-13C, and 2-DG-6-phosphate.

  • Data Normalization: Normalize the uptake data to the total protein concentration in each sample.

Visualizing Experimental Workflows and Signaling Pathways

To better understand the experimental design and the underlying biological processes, the following diagrams illustrate the workflow of a comparative glucose uptake study and the known signaling pathway affected by D-Allose.

G cluster_setup Experimental Setup A Seed Cells in Multi-well Plates B Serum Starve Cells A->B C D-Glucose-13C (Positive Control) D This compound (Negative Control) E L-Glucose-13C (Negative Control) F 2-Deoxyglucose (Comparative Agent) G Incubate for Defined Time Course C->G D->G E->G F->G H Wash with Ice-Cold PBS G->H I Metabolite Extraction H->I J LC-MS/MS or GC-MS Analysis I->J K Data Analysis and Comparison J->K

Caption: Workflow for a comparative glucose uptake study.

G DAllose D-Allose TXNIP TXNIP (Thioredoxin-Interacting Protein) DAllose->TXNIP Upregulates GLUT1 GLUT1 Transporter Uptake Glucose Uptake GLUT1->Uptake Facilitates TXNIP->GLUT1 Downregulates Glucose Glucose Glucose->GLUT1 CellGrowth Inhibition of Cancer Cell Growth Uptake->CellGrowth Reduced Leads to

Caption: D-Allose signaling pathway in cancer cells.

Conclusion

This compound offers a distinct advantage as a control in glucose uptake studies by enabling the separation of cellular transport from metabolic conversion.[1] While 2-Deoxyglucose is a valuable tool for measuring the rate of glucose uptake and phosphorylation, and L-Glucose serves as a reliable control for non-specific uptake, this compound provides a more nuanced understanding of transporter-mediated events.[6] Its ability to compete with glucose for uptake without being significantly metabolized makes it a superior control for studies aiming to dissect the intricacies of glucose transport and its regulation in various physiological and pathological contexts.[9][10][11] The use of this compound, in conjunction with other controls, can lead to more precise and reliable data, ultimately advancing research in fields such as oncology, diabetes, and metabolic disorders.

References

Cross-Validating D-Allose-13C Tracing with Seahorse XF Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research, understanding the precise fate of nutrients and their impact on cellular bioenergetics is paramount. This guide provides a comprehensive comparison of two powerful techniques: D-Allose-13C tracing for metabolic flux analysis and the Agilent Seahorse XF assay for real-time bioenergetic measurements. While this compound tracing delineates the metabolic pathways a substrate enters, Seahorse XF assays provide a functional readout of cellular respiration and glycolysis. The integration of these two methods offers a robust framework for cross-validating findings and gaining a deeper understanding of cellular metabolism.

D-allose, a rare sugar, has garnered interest for its potential therapeutic properties, including anti-cancer effects.[1] Unlike glucose, D-allose is poorly metabolized, making it a unique tool to probe cellular metabolism.[2] By employing ¹³C-labeled D-Allose, researchers can trace its metabolic fate, while Seahorse XF assays can simultaneously measure its impact on cellular energy production.[1] This guide will delve into the methodologies of both assays, present a framework for their cross-validation, and provide illustrative data to guide experimental design and interpretation.

Comparative Overview of Techniques

FeatureD-Allose-¹³C TracingSeahorse XF Assay
Principle Tracks the incorporation of ¹³C atoms from labeled D-allose into downstream metabolites using mass spectrometry.[1]Measures real-time Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) of live cells.[1]
Key Output Mass Isotopologue Distributions (MIDs) showing the fractional abundance of ¹³C in specific metabolites.[1]Real-time kinetic data on mitochondrial respiration (OCR) and glycolysis (ECAR).[1]
Information Gained Provides direct evidence of pathway engagement and identifies the specific metabolic fate of D-allose carbons.[1]Assesses the overall cellular metabolic phenotype and measures the rates of ATP production from oxidative phosphorylation and glycolysis.[1]
Primary Application Elucidating specific metabolic pathways and quantifying nutrient contributions to those pathways.[1]Assessing cellular bioenergetic function, identifying metabolic switching, and evaluating the effects of drugs on metabolism.[3]

Data Presentation: Illustrative Experimental Data

The following tables present hypothetical data that could be generated from a cross-validation workflow. These tables demonstrate how results from each technique can be synergistically interpreted.

Table 1: Illustrative ¹³C Enrichment from [U-¹³C]-D-Allose in Central Carbon Metabolites

This table illustrates the percentage of metabolite pools labeled with ¹³C after incubating cells with uniformly labeled D-allose. Significant enrichment in metabolites of the TCA cycle and glycolysis would suggest that D-allose is being utilized as a fuel source for these central metabolic pathways.[1]

MetabolitePathway% ¹³C Enrichment (Vehicle Control)% ¹³C Enrichment (D-Allose-¹³C)Interpretation
Fructose-6-Phosphate Glycolysis< 1%45%Confirms D-allose enters upper glycolysis.[1]
Citrate TCA Cycle< 1%25%Indicates D-allose carbons are entering the TCA cycle.[1]
α-Ketoglutarate TCA Cycle< 1%22%Shows that D-allose carbons are progressing through the TCA cycle.[1]
Malate TCA Cycle< 1%28%Suggests a significant contribution of D-allose to anaplerosis.[1]
Lactate (B86563) Glycolysis< 1%15%Indicates that D-allose can be converted to lactate via glycolysis.[1]

Table 2: Illustrative Seahorse XF Data on Cellular Bioenergetics Following D-Allose Treatment

This table shows how treatment with unlabeled D-allose might alter key parameters of cellular bioenergetics measured by a Seahorse XF Analyzer. An increase in the Oxygen Consumption Rate (OCR) would corroborate the ¹³C tracing data that suggests D-allose is fueling the TCA cycle, leading to increased mitochondrial respiration.[1]

ParameterUnitVehicle ControlD-Allose Treated% ChangeInterpretation
Basal OCR pmol/min120155+29%Increased mitochondrial respiration.[1]
Maximal OCR pmol/min250310+24%Increased spare respiratory capacity.[1]
ATP Production-Linked OCR pmol/min85115+35%More ATP is generated via oxidative phosphorylation.[1]
Basal ECAR mpH/min8092+15%Corresponds to increased lactate production, supporting the idea that D-allose can be shunted to glycolysis.[1]

Experimental Protocols

Protocol 1: D-Allose-¹³C Tracing

This protocol is designed to achieve steady-state labeling of intracellular metabolites with ¹³C from D-allose.

1. Cell Culture and Labeling:

  • Plate cells at a density that ensures they are in the exponential growth phase during the experiment.[1]

  • Prepare a labeling medium by supplementing glucose-free medium with the desired concentration of [U-¹³C]-D-Allose (e.g., 5-25 mM).

  • Remove the standard growth medium, wash the cells once with PBS, and add the pre-warmed labeling medium.[1]

  • Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of ¹³C into various metabolites.

2. Metabolite Extraction:

  • At each time point, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.[4]

  • Quench metabolism by adding a pre-chilled (-80°C) 80% methanol/water solution.[4]

  • Scrape the cells and collect the cell suspension.[4]

  • Ensure complete cell lysis through methods such as freeze-thaw cycles.[4]

  • Centrifuge to pellet cell debris and collect the supernatant containing the polar metabolites.[4]

3. Sample Analysis:

  • Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.[4]

  • Reconstitute the dried metabolites in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1]

  • Analyze the samples by LC-MS to determine the mass isotopologue distributions (MIDs) of downstream metabolites.

Protocol 2: Seahorse XF Cell Mito Stress Test

This protocol outlines the steps for performing a standard Cell Mito Stress Test to assess mitochondrial function in response to D-allose.

1. Cell Seeding:

  • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.[5]

2. Assay Preparation:

  • The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.[6]

  • On the day of the assay, prepare the Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.[5]

  • Remove the cell culture medium from the wells, wash once with the pre-warmed Seahorse XF assay medium, and then add the final volume of assay medium containing either a vehicle control or unlabeled D-allose.[1]

  • Incubate the cell plate in a 37°C non-CO2 incubator for at least one hour.

3. Compound Loading and Assay Execution:

  • Load the injector ports of the hydrated sensor cartridge with the mitochondrial stressor compounds: oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A, all prepared at their optimal concentrations.[1]

  • Start the Seahorse XF Analyzer and follow the software prompts to calibrate the sensor cartridge and then replace the calibrant plate with your cell plate to begin the assay.[5]

Mandatory Visualization

D_Allose_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular D_Allose_ext D-Allose D_Allose_int D-Allose D_Allose_ext->D_Allose_int Uptake Glucose_ext Glucose GLUT1 GLUT1 Glucose_ext->GLUT1 Transport Glucose_int Glucose GLUT1->Glucose_int D_Allose_int->GLUT1 Inhibition Hexokinase Hexokinase D_Allose_int->Hexokinase D_Allose_6P D-Allose-6-Phosphate Hexokinase->D_Allose_6P Phosphorylation G6P Glucose-6-Phosphate Hexokinase->G6P Phosphorylation Glycolysis Glycolysis D_Allose_6P->Glycolysis Potential Entry TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Glucose_int->Hexokinase G6P->Glycolysis

Caption: Hypothesized metabolic pathway of D-Allose and its interaction with glucose metabolism.

Experimental_Workflow cluster_tracing This compound Tracing cluster_seahorse Seahorse XF Assay start Start: Prepare Cell Cultures labeling Incubate with [U-13C]-D-Allose start->labeling treatment Treat with unlabeled D-Allose start->treatment extraction Metabolite Extraction labeling->extraction lcms LC-MS Analysis extraction->lcms mid_analysis Mass Isotopologue Distribution Analysis lcms->mid_analysis cross_validation Cross-Validation: Compare and Integrate Data mid_analysis->cross_validation seahorse_run Run Seahorse XF Mito Stress Test treatment->seahorse_run ocr_ecar Measure OCR and ECAR seahorse_run->ocr_ecar param_calc Calculate Bioenergetic Parameters ocr_ecar->param_calc param_calc->cross_validation conclusion Conclusion cross_validation->conclusion

Caption: Proposed experimental workflow for cross-validating D-Allose-¹³C tracing and Seahorse XF assays.

Logical_Flow tracing_finding This compound Tracing Finding: 13C is incorporated into TCA cycle intermediates. hypothesis Hypothesis: D-Allose is metabolized and used as a fuel for mitochondrial respiration. tracing_finding->hypothesis seahorse_finding Seahorse XF Finding: D-Allose treatment increases Oxygen Consumption Rate (OCR). seahorse_finding->hypothesis integrated_conclusion Integrated Conclusion: D-Allose enters central carbon metabolism to fuel the TCA cycle, leading to an increase in mitochondrial respiration and ATP production. hypothesis->integrated_conclusion

References

Unraveling the Metabolic Journey of D-Allose-¹³C: A Comparative Guide to Enzyme Assay Confirmations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel therapeutic agents and sugar analogues is paramount. This guide provides an objective comparison of experimental approaches to confirm the metabolic fate of D-Allose, with a particular focus on its ¹³C-labeled form, utilizing enzyme assays and advanced analytical techniques. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding.

D-Allose, a rare sugar, has garnered significant interest for its potential as a low-calorie sugar substitute and its various biological activities.[1] Unlike its ubiquitous counterpart, D-glucose, D-Allose exhibits minimal metabolic activity within the body.[1] The use of stable isotope labeling, specifically with Carbon-13 (¹³C), has been instrumental in tracing the metabolic journey of D-Allose, revealing that it is largely excreted in its original form.[1] This guide will delve into the enzyme assays that can be employed to confirm this metabolic resistance and compare its fate to that of D-glucose.

Comparative Metabolic Fate: D-Allose-¹³C vs. D-Glucose-¹³C

The primary distinction in the metabolic fate of D-Allose and D-Glucose lies in their entry into and progression through central carbon metabolism. While D-Glucose is readily phosphorylated and catabolized through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, D-Allose is a poor substrate for these pathways.[2]

FeatureD-Allose-¹³CD-Glucose-¹³C
Cellular Uptake Transported, likely via GLUT transporters, but with lower affinity compared to glucose.Actively transported into cells via glucose transporters (GLUTs).
Primary Metabolic Fate Largely unmetabolized and excreted.[1]Extensively metabolized for energy production and biosynthesis.
Incorporation into Glycolysis Minimal; D-Allose is a poor substrate for hexokinase.Rapidly enters glycolysis upon phosphorylation by hexokinase.
Metabolite Enrichment Negligible enrichment of downstream metabolites with ¹³C.Significant ¹³C enrichment in glycolytic intermediates, lactate, amino acids, and TCA cycle intermediates.
Primary Excretion Form Unchanged D-Allose in urine and feces.[1]Primarily as CO₂ and water.

Key Enzyme Assays for Metabolic Confirmation

To experimentally validate the metabolic fate of D-Allose-¹³C, a series of enzyme assays can be performed. These assays focus on the initial steps of sugar metabolism, where the divergence between D-Allose and D-Glucose is most pronounced.

Hexokinase Activity Assay

Hexokinase is the first enzyme in the glycolytic pathway, responsible for phosphorylating hexoses. Comparing the phosphorylation rate of D-Allose-¹³C to that of D-Glucose-¹³C provides a direct measure of its entry into metabolism.

Experimental Protocol:

  • Objective: To determine the kinetic parameters of hexokinase for D-Allose-¹³C and D-Glucose-¹³C.

  • Materials:

    • Purified human hexokinase

    • D-Allose-¹³C and D-Glucose-¹³C

    • ATP, MgCl₂

    • Coupling enzymes: Glucose-6-phosphate dehydrogenase (G6PDH)

    • NADP⁺

    • Tris-HCl buffer (pH 7.5)

    • 96-well microplate reader

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, NADP⁺, and G6PDH.

    • Add varying concentrations of either D-Allose-¹³C or D-Glucose-¹³C to the wells of a 96-well plate.

    • Initiate the reaction by adding hexokinase.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP⁺ to NADPH by G6PDH upon the formation of glucose-6-phosphate (or allose-6-phosphate if it is a substrate for G6PDH).

    • Calculate the initial reaction velocities and determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Expected Outcome: The Km for D-Allose-¹³C is expected to be significantly higher and the Vmax lower than for D-Glucose-¹³C, indicating that D-Allose is a much poorer substrate for hexokinase.

D-Allose-6-Phosphate Isomerase Assay

Should any D-Allose-6-¹³C-phosphate be formed, the subsequent step would involve its isomerization. This assay investigates the activity of enzymes that could potentially convert D-Allose-6-¹³C-phosphate into other sugar phosphates.

Experimental Protocol:

  • Objective: To detect the conversion of D-Allose-6-¹³C-phosphate to other sugar phosphates by cellular extracts.

  • Materials:

    • D-Allose-6-¹³C-phosphate (synthesized enzymatically from D-Allose-¹³C and hexokinase)

    • Cell lysate (e.g., from hepatocytes or a cancer cell line)

    • Reaction buffer (e.g., phosphate buffer, pH 7.0)

    • LC-MS/MS system

  • Procedure:

    • Incubate D-Allose-6-¹³C-phosphate with the cell lysate in the reaction buffer for various time points.

    • Terminate the reaction by adding a quenching solution (e.g., cold methanol).

    • Centrifuge to remove protein precipitate.

    • Analyze the supernatant using LC-MS/MS to identify and quantify any newly formed ¹³C-labeled sugar phosphates (e.g., fructose-6-phosphate-¹³C, psicose-6-phosphate-¹³C).

  • LC-MS/MS Analysis:

    • Employ a suitable chromatography column for sugar phosphate separation (e.g., an anion-exchange or HILIC column).

    • Use a mass spectrometer in negative ion mode to detect the parent and fragment ions of the expected sugar phosphates, accounting for the mass shift due to the ¹³C label.

Expected Outcome: Minimal to no conversion of D-Allose-6-¹³C-phosphate to other sugar phosphates is anticipated, further confirming its metabolic stability.

Visualizing the Metabolic Pathways and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the metabolic fate of D-Allose-¹³C and the experimental workflow for its confirmation.

metabolic_fate cluster_extracellular Extracellular cluster_intracellular Intracellular D-Allose-13C_ext D-Allose-¹³C GLUT GLUT Transporter D-Allose-13C_ext->GLUT Low affinity D-Glucose-13C_ext D-Glucose-¹³C D-Glucose-13C_ext->GLUT High affinity D-Allose-13C_int D-Allose-¹³C GLUT->D-Allose-13C_int D-Glucose-13C_int D-Glucose-¹³C GLUT->D-Glucose-13C_int Hexokinase Hexokinase D-Allose-13C_int->Hexokinase Very slow Excretion Excretion D-Allose-13C_int->Excretion D-Glucose-13C_int->Hexokinase Fast D-Allose-6-P-13C D-Allose-6-P-¹³C Hexokinase->D-Allose-6-P-13C G6P-13C Glucose-6-P-¹³C Hexokinase->G6P-13C D-Allose-6-P-13C->Excretion Minimal further metabolism Glycolysis Glycolysis G6P-13C->Glycolysis PPP Pentose Phosphate Pathway G6P-13C->PPP TCA TCA Cycle Glycolysis->TCA

Comparative metabolic fate of D-Allose-¹³C and D-Glucose-¹³C.

experimental_workflow cluster_prep Preparation cluster_assays Enzyme Assays cluster_analysis Metabolite Analysis Cell_Culture Cell Culture (e.g., Hepatocytes) Labeling Incubate with D-Allose-¹³C Cell_Culture->Labeling Hexokinase_Assay Hexokinase Activity Assay (Spectrophotometric) Labeling->Hexokinase_Assay Extraction Metabolite Extraction Labeling->Extraction Data_Interpretation Data Interpretation Hexokinase_Assay->Data_Interpretation Isomerase_Assay D-Allose-6-P Isomerase Assay (LC-MS/MS) Isomerase_Assay->Data_Interpretation LCMS LC-MS/MS Analysis of ¹³C-labeled metabolites Extraction->LCMS Isomerase_Assay_Input Isomerase_Assay_Input MFA ¹³C-Metabolic Flux Analysis LCMS->MFA MFA->Data_Interpretation Confirm minimal metabolism

Experimental workflow for confirming D-Allose-¹³C metabolic fate.

Alternative and Complementary Methods

While enzyme assays provide targeted information, a more global view of D-Allose-¹³C metabolism can be achieved through ¹³C-Metabolic Flux Analysis (¹³C-MFA) . This powerful technique involves incubating cells with D-Allose-¹³C and then using LC-MS/MS or GC-MS to measure the incorporation of ¹³C into a wide range of intracellular metabolites. The resulting mass isotopologue distributions are then used to computationally model and quantify the fluxes through various metabolic pathways.[3][4]

¹³C-MFA provides a comprehensive picture and can definitively show the lack of significant ¹³C enrichment in downstream metabolites, thus confirming the minimal metabolism of D-Allose.

Conclusion

The metabolic fate of D-Allose-¹³C stands in stark contrast to that of D-Glucose-¹³C. Through a combination of targeted enzyme assays and comprehensive ¹³C-metabolic flux analysis, researchers can robustly confirm that D-Allose is minimally metabolized. The experimental protocols and comparative data presented in this guide offer a framework for scientists and drug development professionals to investigate the metabolic characteristics of D-Allose and other novel sugar analogs, facilitating their evaluation for therapeutic and nutritional applications. The inherent metabolic stability of D-Allose underscores its potential as a safe, low-calorie sugar substitute.

References

A Comparative Guide to the Metabolic Fates of D-Allose-13C and D-Fructose-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope tracers are indispensable for delineating biochemical pathways. This guide offers an objective comparison of the metabolic pathways traced by two structurally similar monosaccharides: D-Allose-13C and D-Fructose-13C. While both are hexoses, their metabolic fates diverge dramatically, a distinction critical for researchers investigating cellular metabolism, developing novel therapeutics, or exploring sugar substitutes. This comparison is supported by experimental data, detailed methodologies, and visual pathway representations to aid in experimental design and data interpretation.

Core Comparison: A Tale of Two Sugars

D-Allose, a rare sugar and a C-3 epimer of D-fructose, is characterized by its metabolic stability.[1][2] In contrast, D-fructose, a common dietary sugar, is readily metabolized, primarily in the liver.[1][3] This fundamental difference dictates their applications as metabolic tracers. This compound serves as a valuable tool for investigating its own minor metabolic routes and as a control for non-metabolic processes like cellular uptake and biodistribution.[4] Conversely, D-Fructose-13C is extensively used to trace carbon flow through central metabolic pathways, including fructolysis, glycolysis, and the tricarboxylic acid (TCA) cycle.[1]

Quantitative Data Presentation

The following tables summarize the quantitative data on the metabolic fates of D-Allose and D-Fructose, based on in vitro and in vivo studies. It is important to note that the data for D-Allose primarily reflects its stability, while the data for D-Fructose demonstrates its extensive conversion to various metabolites.

Table 1: Metabolic Stability in Hepatocytes

CompoundSpecies% Remaining after 240 min IncubationReference
D-AlloseHuman94.5%[2]
Rat96.8%[2]
D-FructoseHuman43.1%[2]
Rat52.6%[2]

Table 2: Metabolic Conversion of D-Fructose-13C in Human Adipocytes

MetaboliteCondition% of Total Pool Labeled with 13CReference
[4,5-13C2]-GlutamateDifferentiated AdipocytesDose-dependent increase[5]
[13C]-PalmitateDifferentiated AdipocytesStatistically significant increase[5]

Table 3: In Vivo Metabolic Fate of D-Fructose in Humans

Metabolic FatePercentage of Ingested Fructose (B13574)Time FrameConditionsReference
Oxidation~45%3-6 hoursNon-exercising[3]
Conversion to Glucose~41%3-6 hoursNon-exercising[3]

Visualization of Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the distinct metabolic pathways of D-Allose and D-Fructose, providing a clear visual comparison of their fates within a cell.

D_Allose_Pathway This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Uptake Intracellular this compound Intracellular this compound Cell Membrane->Intracellular this compound Excretion (Urine, Feces) Excretion (Urine, Feces) Intracellular this compound->Excretion (Urine, Feces) Minimal Metabolism

Metabolic pathway of this compound.

D_Fructose_Pathway cluster_cell Hepatocyte D-Fructose-13C_in D-Fructose-13C Fructose-1-P-13C Fructose-1-Phosphate-13C D-Fructose-13C_in->Fructose-1-P-13C Fructokinase DHAP-13C DHAP-13C Fructose-1-P-13C->DHAP-13C Aldolase B Glyceraldehyde-13C Glyceraldehyde-13C Fructose-1-P-13C->Glyceraldehyde-13C Aldolase B Glyceraldehyde-3-P-13C Glyceraldehyde-3-Phosphate-13C DHAP-13C->Glyceraldehyde-3-P-13C TPI Glucose-13C Glucose-13C DHAP-13C->Glucose-13C Gluconeogenesis Glyceraldehyde-13C->Glyceraldehyde-3-P-13C Triose Kinase Glycolysis Glycolysis Glyceraldehyde-3-P-13C->Glycolysis Glyceraldehyde-3-P-13C->Glucose-13C Gluconeogenesis Pyruvate-13C Pyruvate-13C Glycolysis->Pyruvate-13C TCA Cycle TCA Cycle Pyruvate-13C->TCA Cycle Fatty Acid Synthesis Fatty Acid Synthesis Pyruvate-13C->Fatty Acid Synthesis

Metabolic pathway of D-Fructose-13C.

Experimental Protocols

The following are generalized protocols for conducting metabolic tracer studies with this compound or D-Fructose-13C. These should be adapted based on the specific research question and experimental system.

In Vitro Metabolic Stability in Hepatocytes

This protocol is designed to assess the extent to which a compound is metabolized by liver cells.

  • Cell Culture: Cryopreserved human or rat hepatocytes are thawed and suspended in an appropriate incubation medium.

  • Incubation: D-Allose or D-Fructose is added to the hepatocyte suspension at a defined concentration.

  • Sampling: The mixture is incubated, and samples are collected at various time points (e.g., 0, 30, 120, and 240 minutes).

  • Reaction Termination: The metabolic reactions in the collected samples are terminated, typically by adding a cold organic solvent like methanol (B129727) or acetonitrile.

  • Analysis: The concentration of the remaining parent compound (D-Allose or D-Fructose) is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

In Vitro 13C Isotope Labeling in Cultured Cells

This protocol outlines the general workflow for tracing the metabolic fate of a 13C-labeled substrate in cultured cells.

Experimental_Workflow Cell_Culture 1. Cell Culture (~80% confluency) Isotope_Labeling 2. Isotope Labeling (Medium with this compound or D-Fructose-13C) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction (Quenching and Lysis) Isotope_Labeling->Metabolite_Extraction Sample_Analysis 4. Sample Analysis (LC-MS or GC-MS) Metabolite_Extraction->Sample_Analysis Data_Analysis 5. Data Analysis (Mass Isotopomer Distribution) Sample_Analysis->Data_Analysis

General workflow for in vitro 13C metabolic tracer experiments.
  • Cell Culture: Cells are cultured in standard growth medium to the desired confluency (typically 70-80%).

  • Isotope Labeling: The standard medium is replaced with a labeling medium containing the 13C-labeled tracer (this compound or D-Fructose-13C) at a specific concentration. Cells are incubated for a predetermined duration to allow for the incorporation of the tracer into metabolic pathways.

  • Metabolite Extraction: The labeling medium is removed, and the cells are washed with a cold saline solution. Metabolism is then quenched, and intracellular metabolites are extracted using a cold solvent mixture (e.g., 80% methanol).

  • Sample Analysis: The cell extracts are analyzed by mass spectrometry (MS) coupled with either liquid chromatography (LC) or gas chromatography (GC) to measure the mass isotopomer distributions of various metabolites.

  • Data Analysis: The raw MS data is processed to correct for the natural abundance of 13C and to determine the fractional enrichment of 13C in downstream metabolites. This information is then used to infer pathway activity and metabolic fluxes.[6][7]

Conclusion

The metabolic pathways traced by this compound and D-Fructose-13C are fundamentally different. This compound is a valuable tool for studies where minimal metabolic conversion is desired, serving as a control for cellular uptake and biodistribution, or for investigating its own subtle metabolic effects. In stark contrast, D-Fructose-13C is an effective tracer for elucidating the complexities of central carbon metabolism and the metabolic consequences of high fructose consumption. The choice between these two tracers is therefore dictated by the specific research objectives. This guide provides the foundational knowledge, quantitative data, and experimental frameworks to assist researchers in making informed decisions for their metabolic studies.

References

A Comparative Guide to Metabolic Tracing: D-Allose-13C vs. D-Glucose-13C

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic pathways traced by 13C-labeled D-Allose against the well-established 13C-labeled D-Glucose. This document synthesizes available data to highlight their distinct metabolic fates and applications in research.

D-Allose, a rare sugar and a C-3 epimer of D-glucose, has attracted significant attention for its anti-proliferative and anti-inflammatory properties.[1][2] Understanding its metabolic journey within a cell is crucial for elucidating its mechanism of action. Stable isotope tracing using uniformly labeled D-Allose-13C ([U-13C6]D-Allose) offers a powerful method to track its uptake and metabolic conversion.[3][4]

This guide contrasts the metabolic fate of this compound with that of [U-13C6]D-Glucose, the cornerstone tracer for interrogating central carbon metabolism. While D-Glucose is actively metabolized, studies indicate that D-Allose is poorly metabolized, suggesting a distinct and complementary role as a metabolic tracer.[5][6]

Core Comparison: Metabolic Fates

The primary distinction between this compound and D-Glucose-13C lies in their engagement with cellular metabolic machinery.

  • D-Glucose-13C: This tracer is readily transported into cells and rapidly enters central carbon metabolism. Its 13C-labeled carbons can be traced extensively through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. This makes it the standard for quantifying fluxes through these core energy-producing and biosynthetic pathways.[5][7]

  • This compound: In contrast, D-Allose exhibits minimal metabolic activity.[6] Studies suggest it is not significantly converted into other metabolites and is largely excreted from biological systems in its original form.[6] While some evidence suggests it can be phosphorylated to Allose-6-Phosphate, its subsequent entry into glycolysis or the PPP is considered extremely limited.[8] Consequently, this compound is emerging as a valuable tool to act as a control for cellular uptake and to quantify the minor metabolic routes it may enter.[5]

Quantitative Data Summary: A Comparative Analysis

Direct comparative experimental data from published literature on the mass isotopomer distribution of this compound is limited. The following tables present illustrative data based on the established metabolic fate of D-Glucose and the inferred, limited metabolism of D-Allose. This hypothetical data represents the fractional 13C enrichment in central carbon metabolites after a 24-hour incubation with either 10 mM [U-13C6]D-Glucose or 10 mM [U-13C6]D-Allose.

Table 1: Illustrative Mass Isotopomer Distribution in Glycolytic and PPP Intermediates. Data is hypothetical and represents the percentage of each metabolite pool containing 'n' 13C atoms (M+n).

MetaboliteTracerM+0M+1M+2M+3M+4M+5M+6% 13C Enrichment
Glucose-6-Phosphate [U-13C6]D-Glucose2%1%1%1%5%10%80%98%
[U-13C6]D-Allose98%0.5%0.5%0.5%0.2%0.2%0.1%~2%
Fructose-6-Phosphate [U-13C6]D-Glucose2%1%1%1%5%10%80%98%
[U-13C6]D-Allose98.5%0.5%0.4%0.3%0.1%0.1%0.1%~1.5%
Ribose-5-Phosphate [U-13C6]D-Glucose5%2%2%5%15%71%-95%
[U-13C6]D-Allose99%0.5%0.3%0.1%0.1%0%-<1%
Lactate [U-13C6]D-Glucose10%2%5%83%---90%
[U-13C6]D-Allose99.5%0.2%0.2%0.1%---<1%

Table 2: Illustrative Mass Isotopomer Distribution in TCA Cycle Intermediates. Data is hypothetical and represents the percentage of each metabolite pool containing 'n' 13C atoms (M+n).

MetaboliteTracerM+0M+1M+2M+3M+4M+5M+6% 13C Enrichment
Citrate [U-13C6]D-Glucose15%5%60%5%10%3%2%85%
[U-13C6]D-Allose99%0.5%0.4%0.1%0%0%0%<1%
Malate [U-13C6]D-Glucose20%5%55%5%15%--80%
[U-13C6]D-Allose99.2%0.4%0.3%0.1%0%--<1%

Key Signaling and Metabolic Pathways

The distinct metabolic activities of D-Allose and D-Glucose are reflected in the pathways they trace. D-Allose also engages specific signaling cascades related to its anti-cancer effects.

cluster_glucose D-Glucose Metabolism cluster_allose D-Allose Metabolism Glc D-Glucose-13C G6P Glucose-6-P Glc->G6P HK F6P Fructose-6-P G6P->F6P PGI PPP Pentose Phosphate Pathway (PPP) G6P->PPP Glycolysis Glycolysis F6P->Glycolysis Pyr Pyruvate Glycolysis->Pyr TCA TCA Cycle Pyr->TCA PDH Lactate Lactate Pyr->Lactate Allo This compound A6P Allose-6-P Allo->A6P HK (low affinity) Excretion Excretion Allo->Excretion A6P->F6P ?

Metabolic fates of D-Glucose-13C versus this compound.

D-Allose has been shown to exert anti-proliferative effects in cancer cells by inducing the expression of Thioredoxin-interacting protein (TXNIP), a tumor suppressor. This upregulation of TXNIP leads to the downregulation of the primary glucose transporter, GLUT1, thereby inhibiting glucose uptake and starving cancer cells of their primary energy source.[1][8]

Allose D-Allose TXNIP TXNIP (Tumor Suppressor) Allose->TXNIP Induces GLUT1 GLUT1 Expression TXNIP->GLUT1 Inhibits Glucose_uptake Glucose Uptake GLUT1->Glucose_uptake Cell_growth Cancer Cell Growth Glucose_uptake->Cell_growth Glucose_uptake->Cell_growth Inhibited

D-Allose signaling pathway inhibiting cancer cell growth.

Detailed Experimental Protocols

A robust experimental workflow is critical for accurately comparing the metabolic tracing of this compound and D-Glucose-13C.

cluster_workflow Comparative 13C Tracing Experimental Workflow A 1. Cell Culture Seed cells and grow to ~80% confluency B 2. Isotope Labeling Incubate with medium containing [U-13C6]D-Glucose or [U-13C6]D-Allose A->B C 3. Quenching Rapidly halt metabolism using liquid nitrogen or cold methanol B->C D 4. Metabolite Extraction Extract polar metabolites using a cold solvent system C->D E 5. Sample Analysis Analyze extracts by LC-MS or GC-MS D->E F 6. Data Analysis Determine mass isotopomer distributions and calculate % 13C enrichment E->F

Generalized workflow for a comparative tracer experiment.

Protocol 1: In Vitro Cell Culture and Isotope Labeling

Objective: To label cultured cells with [U-13C6]D-Allose or [U-13C6]D-Glucose to trace their metabolic fates.

  • Cell Seeding: Seed the cancer cell line of interest in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.[4]

  • Media Preparation: Prepare a labeling medium by supplementing glucose-free DMEM or RPMI-1640 with the desired concentration (e.g., 10 mM) of either [U-13C6]D-Allose or [U-13C6]D-Glucose. Supplement the medium with 10% dialyzed Fetal Bovine Serum (dFBS) to minimize the influence of unlabeled glucose and other carbon sources.[4]

  • Labeling: Once cells reach the desired confluency, aspirate the standard growth medium, wash the cells once with pre-warmed sterile Phosphate-Buffered Saline (PBS), and add the pre-warmed 13C-labeling medium.[1]

  • Incubation: Incubate the cells for a defined time course (e.g., 0, 6, 12, 24 hours) to monitor the dynamic incorporation of 13C into various intracellular metabolites.[1]

Protocol 2: Metabolite Quenching and Extraction

Objective: To rapidly halt all enzymatic activity and efficiently extract intracellular metabolites for analysis.

  • Quenching: For adherent cells, rapidly aspirate the labeling medium and place the culture dish on dry ice or add liquid nitrogen directly to the well to instantly quench metabolic activity.[9]

  • Extraction: Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to each well. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[10]

  • Phase Separation: For a two-phase extraction, add pre-chilled chloroform (B151607) and ultrapure water. Vortex vigorously and centrifuge at >12,000 x g for 15 minutes at 4°C.[9]

  • Collection: Carefully collect the upper aqueous/polar phase, which contains the central carbon metabolites, into a new clean tube.[9]

  • Drying: Dry the polar extracts completely using a vacuum concentrator (e.g., SpeedVac).

Protocol 3: Sample Analysis by Mass Spectrometry

Objective: To identify and quantify the 13C-labeled isotopologues of target metabolites.

  • Derivatization (for GC-MS): To increase volatility for GC-MS analysis, derivatize the dried metabolite extracts. A common method involves two steps: first, oximation with hydroxylamine (B1172632) hydrochloride in pyridine, followed by silylation using a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[9]

  • LC-MS/MS Analysis:

    • Chromatography: Reconstitute dried extracts in a suitable solvent and separate using a HILIC or reversed-phase column.[10]

    • Mass Spectrometry: Analyze samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in full scan mode to detect all isotopologues, or a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted analysis.[10][11]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system. The mass spectrometer will detect the mass fragments, revealing the mass isotopomer distributions (MIDs) for each metabolite.[2]

  • Data Analysis:

    • Integrate the peak areas for each isotopologue (M+0, M+1, M+2, etc.).[3]

    • Correct the raw data for the natural abundance of 13C and other isotopes.[2]

    • Calculate the fractional 13C enrichment for each metabolite to determine the contribution of the tracer to its synthesis.[5]

References

Safety Operating Guide

Proper Disposal of D-Allose-13C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of D-Allose-13C. By adhering to these protocols, laboratories can ensure the safety of their personnel and maintain environmental responsibility.

Core Principle: Isotopic Labeling and Hazard Classification

This compound is a stable, non-radioactive isotopically labeled sugar. The carbon-13 isotope does not alter the chemical properties of the molecule in a way that would change its hazard classification. Therefore, the disposal procedures for this compound are identical to those for its unlabeled counterpart, D-Allose.

Safety Data Sheets (SDS) for D-Allose indicate that it is not classified as a hazardous substance. However, it is imperative to always consult your institution's specific waste disposal protocols and the material's SDS before proceeding with any disposal method.

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its physical state and whether it has been contaminated with other hazardous materials.

1. Solid, Uncontaminated this compound

Pure, uncontaminated solid this compound is considered non-hazardous waste.

  • Step 1: Containerization. Ensure the solid this compound is in a securely sealed, well-labeled container.

  • Step 2: Disposal. Small quantities can typically be disposed of in the regular laboratory trash.[1] It is best practice to place this container inside a larger, secondary container for disposal to prevent accidental spills.

  • Step 3: Institutional Policy. Always verify with your institution's Environmental Health and Safety (EHS) department, as some institutions may have specific requirements for the disposal of all laboratory chemicals, regardless of their hazard classification.

2. Aqueous Solutions of this compound

Aqueous solutions of this compound that are not contaminated with any hazardous materials can often be disposed of down the sanitary sewer.

  • Step 1: Dilution. Dilute the aqueous solution with a large volume of water. A common recommendation is to use at least 20 parts water to 1 part solution.

  • Step 2: Drain Disposal. Pour the diluted solution down the drain, followed by a copious amount of running water to ensure it is thoroughly flushed from the plumbing system.

  • Step 3: Check Local Regulations. Confirm that your local wastewater treatment facility permits the disposal of non-hazardous sugar solutions.

3. This compound Contaminated with Hazardous Materials

If this compound, in any form, becomes contaminated with hazardous substances (e.g., organic solvents, heavy metals, or other toxic chemicals), it must be treated as hazardous waste.

  • Step 1: Segregation. Do not mix with non-hazardous waste.

  • Step 2: Containerization. Place the contaminated waste in a chemically compatible, sealed, and clearly labeled hazardous waste container.

  • Step 3: Labeling. The label must clearly identify all contents of the container, including this compound and all contaminating hazardous substances, with their approximate concentrations.

  • Step 4: Storage. Store the container in a designated satellite accumulation area.

  • Step 5: Disposal. Arrange for pickup and disposal through your institution's hazardous waste management program.

4. Contaminated Laboratory Supplies

Labware (e.g., glassware, plasticware) and personal protective equipment (PPE) (e.g., gloves, lab coats) contaminated with this compound should be handled based on the nature of the contamination.

  • Uncontaminated this compound: If only contaminated with non-hazardous this compound, these items can typically be disposed of in the regular trash or, in the case of glassware, in a designated broken glass container.

  • Contaminated with Hazardous Materials: If the this compound was in a solution with hazardous solvents or other toxic materials, the contaminated supplies must be disposed of as hazardous waste.

Data Presentation: Disposal Summary Table

Waste Form Contamination Status Recommended Disposal Procedure Key Considerations
Solid this compound UncontaminatedRegular Laboratory TrashSecurely seal and label the container. Verify with institutional policy.
Aqueous Solution UncontaminatedSanitary SewerDilute with copious amounts of water. Check local wastewater regulations.
Any Form Contaminated with Hazardous MaterialsHazardous Waste StreamSegregate, containerize in a compatible and labeled container, and follow institutional hazardous waste procedures.
Labware/PPE Contaminated with Uncontaminated this compoundRegular Trash / Broken Glass ContainerEnsure no free-flowing liquid remains.
Labware/PPE Contaminated with Hazardous MaterialsHazardous Waste StreamDispose of as solid hazardous waste.

Experimental Protocols: Standard Disposal Procedure

This protocol outlines the general steps for the disposal of non-hazardous this compound.

  • Hazard Assessment:

    • Review the Safety Data Sheet (SDS) for D-Allose.

    • Confirm that the ¹³C isotope is a stable, non-radioactive isotope, requiring no special radiological precautions.

    • Assess any additional hazards from solvents or other chemicals mixed with the this compound.

  • Determine the Physical State and Contamination of the Waste:

    • Identify if the waste is solid, an aqueous solution, or in an organic solvent.

    • Determine if the waste is contaminated with any hazardous materials.

  • Segregate and Dispose Based on Institutional Guidelines:

    • For Solid, Non-Hazardous Waste:

      • Ensure the waste is properly contained in a sealed bag or container.

      • Dispose of in the designated non-hazardous solid waste stream.

    • For Aqueous, Non-Hazardous Solutions:

      • If permitted by institutional and local regulations, dilute the solution with at least 20 parts water.

      • Pour the diluted solution down the sanitary sewer, followed by flushing with ample water.

    • For Waste Contaminated with Hazardous Materials:

      • Collect the waste in a properly labeled, sealed, and compatible hazardous waste container.

      • The label should clearly identify all contents.

      • Arrange for pickup and disposal through your institution's EHS department.

  • Disposal of Empty Containers:

    • Ensure the container is "RCRA empty," meaning no free liquid remains.

    • Deface or remove the original label to prevent confusion.

    • Dispose of the empty container in the regular trash or designated glass waste container, as per institutional guidelines.

Mandatory Visualization: this compound Disposal Workflow

D_Allose_13C_Disposal This compound Disposal Decision Workflow Start Start: this compound Waste Is_Hazardous Is the waste mixed with any hazardous material? Start->Is_Hazardous Solid_or_Liquid Is the waste solid or an aqueous solution? Is_Hazardous->Solid_or_Liquid No Hazardous_Waste Hazardous Waste Disposal: - Segregate waste - Use labeled, compatible container - Follow institutional hazardous waste protocol Is_Hazardous->Hazardous_Waste Yes Solid_Disposal Solid Waste Disposal: - Securely containerize - Dispose in regular lab trash (confirm with institutional policy) Solid_or_Liquid->Solid_Disposal Solid Aqueous_Disposal Aqueous Solution Disposal: - Dilute with >20 parts water - Dispose down sanitary sewer (confirm with institutional policy) Solid_or_Liquid->Aqueous_Disposal Aqueous Solution End End of Disposal Process Solid_Disposal->End Aqueous_Disposal->End Hazardous_Waste->End

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling D-Allose-13C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of D-Allose-13C, a stable isotope-labeled sugar. While D-Allose itself is generally not classified as a hazardous substance, some safety data sheets (SDS) for D(+)-Allose indicate potential for skin, eye, and respiratory irritation.[1] Therefore, it is prudent to handle this compound with appropriate precautions.

Stable isotope-labeled compounds, such as those containing Carbon-13, are not radioactive and typically do not require special handling beyond what is necessary for the unlabeled compound.[2][] The key difference lies in their application in research, often as tracers in metabolic studies or in nuclear magnetic resonance (NMR) and mass spectrometry (MS).[4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios. These recommendations are based on a cautious approach, considering the potential for irritation from fine powders.

Scenario Required PPE Additional Recommendations
Weighing and preparing solutions - Safety glasses with side shields or safety goggles- Nitrile gloves- Laboratory coat- Work in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[1]- Use anti-static weighing paper or boats.
General laboratory use (e.g., pipetting solutions) - Safety glasses- Nitrile gloves- Laboratory coat- Maintain good laboratory hygiene.
Cleaning spills of solid this compound - Safety goggles- Nitrile gloves- Laboratory coat- Dust mask (P1 filter recommended)[5]- Avoid raising dust.[6]- Gently sweep or vacuum the material into a designated waste container.[1]
Operational Plan: Step-by-Step Handling Procedure

Following a standardized procedure for handling this compound minimizes the risk of exposure and contamination.

  • Preparation :

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for D-Allose.

    • Verify that the planned work area is clean and uncluttered.

    • Confirm that all necessary PPE is available and in good condition.

    • Prepare all necessary equipment, such as spatulas, weighing paper, and solvent, in advance.

  • Handling :

    • Wear the appropriate PPE as outlined in the table above.

    • When weighing the solid compound, perform this task in a chemical fume hood or a designated area with good ventilation to avoid inhaling any airborne powder.

    • Handle the compound gently to prevent creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Ensure the container is clearly labeled with the compound name ("this compound") and any other relevant information.

  • Storage :

    • Store this compound in a tightly sealed container.

    • Keep the container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Disposal Plan

The disposal of stable isotope-labeled compounds like this compound is generally straightforward because they are not radioactive.

  • Uncontaminated Waste : Unused this compound and disposable materials (e.g., weighing paper, gloves) that are not contaminated with other hazardous chemicals can typically be disposed of as general laboratory waste.[2][] However, always follow your institution's specific waste disposal guidelines.

  • Contaminated Waste : If this compound is mixed with hazardous substances, the waste must be treated as hazardous and disposed of according to the regulations for the hazardous components.

  • Labeling : All waste containers should be clearly labeled with their contents.

For specific institutional protocols, always consult your Environmental Health and Safety (EH&S) department.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.

start Start: Receive This compound prep Preparation: - Review SDS - Gather PPE - Prepare Workspace start->prep handling Handling: - Weigh in ventilated area - Prepare solution prep->handling experiment Experimental Use handling->experiment storage Storage: - Tightly sealed container - Cool, dry place experiment->storage Unused Material disposal_prep Disposal Preparation: - Segregate waste - Label containers experiment->disposal_prep Waste Generated storage->handling Future Use non_haz_disposal Non-Hazardous Disposal: - General lab waste disposal_prep->non_haz_disposal Uncontaminated haz_disposal Hazardous Disposal: - Follow institutional protocol disposal_prep->haz_disposal Contaminated end End non_haz_disposal->end haz_disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.